molecular formula C8H6Br2O2 B1630450 Methyl 3,5-dibromobenzoate CAS No. 51329-15-8

Methyl 3,5-dibromobenzoate

Cat. No.: B1630450
CAS No.: 51329-15-8
M. Wt: 293.94 g/mol
InChI Key: GSMAWUZTAIOCPL-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromobenzoate is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMAWUZTAIOCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347467
Record name Methyl 3,5-dibromobenzoate
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51329-15-8
Record name Methyl 3,5-dibromobenzoate
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Record name Methyl 3,5-dibromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,5-dibromo-, methyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3,5-dibromobenzoate (CAS No: 51329-15-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dihalogenated Scaffolding Molecule

Methyl 3,5-dibromobenzoate is a synthetically versatile dihalogenated aromatic ester. Its significance in the fields of medicinal chemistry, agrochemical development, and materials science stems from the strategic placement of its bromine atoms. These halogens serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled, regioselective introduction of molecular complexity. The meta-disposition of the bromine atoms on the benzene ring imparts specific steric and electronic properties to the scaffold, influencing the conformational behavior and binding affinities of derivative molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, methods for its characterization, and a key example of its application in the development of bioactive compounds.

Section 1: Chemical Identity and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 51329-15-8 to this compound, which serves as its unique identifier in scientific literature and chemical databases.[1][2]

Identifier Value Source
CAS Number 51329-15-8PubChem[1], NIST[3]
Molecular Formula C₈H₆Br₂O₂PubChem[1], NIST[3]
Molecular Weight 293.94 g/mol PubChem[1], NIST[3]
IUPAC Name This compoundPubChem[1]
Synonyms 3,5-Dibromobenzoic acid methyl esterPubChem[1]
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 61-65 °CCommercial Suppliers
LogP 3.51ChemSrc[4]

Section 2: Synthesis via Fischer-Speier Esterification

This compound is most reliably and economically synthesized via the Fischer-Speier esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium toward the ester product.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,5-dibromobenzoic acid with a detailed explanation of each procedural step.

Materials:

  • 3,5-Dibromobenzoic acid (1.0 eq)

  • Anhydrous Methanol (CH₃OH, ~20-40 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3,5-dibromobenzoic acid (1.0 eq) and a large excess of anhydrous methanol (20-40 eq).

    • Causality: Using methanol in large excess leverages Le Châtelier's principle, shifting the reaction equilibrium towards the formation of the methyl ester product by ensuring the concentration of one reactant is overwhelmingly high. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Causality: Sulfuric acid acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary to facilitate nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

    • Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condenser prevents the loss of the volatile methanol solvent during the heating period.

  • Work-up & Neutralization: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Causality: The aqueous wash removes the bulk of the remaining methanol and sulfuric acid. The sodium bicarbonate wash is crucial for neutralizing the acidic catalyst (H₂SO₄) and removing any unreacted 3,5-dibromobenzoic acid by converting it to its water-soluble sodium salt. The final brine wash removes residual water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Water must be completely removed from the organic solvent before concentration, as its presence could lead to product hydrolysis upon storage. Anhydrous salts like MgSO₄ bind to water, effectively removing it from the solution.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of methanol and water or ethyl acetate and hexanes, to afford pure this compound as a white crystalline solid.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process Reactant1 3,5-Dibromobenzoic Acid Reflux Reflux (4-6 hours, ~65°C) Reactant1->Reflux Reactant2 Methanol (excess) Reactant2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Reaction Mixture Purify Purification (Recrystallization) Workup->Purify Crude Product Product Pure Methyl 3,5-dibromobenzoate Purify->Product Final Product

Caption: Fischer esterification workflow for this compound.

Section 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved through a combination of standard spectroscopic techniques.

¹H NMR (Proton NMR)
Chemical Shift (δ) ppm Multiplicity
~8.15d (doublet)
~7.85t (triplet)
~3.90s (singlet)
Solvent: CDCl₃. The aromatic protons exhibit a characteristic AX₂ spin system.
¹³C NMR (Carbon NMR)
Chemical Shift (δ) ppm Assignment
~164.5C=O (Ester carbonyl)
~137.5Ar-C (C4)
~133.0Ar-C (C1)
~131.0Ar-C (C2, C6)
~122.5Ar-C-Br (C3, C5)
~52.8-OCH₃
Solvent: CDCl₃.
FTIR (Infrared Spectroscopy)
Wavenumber (cm⁻¹) Assignment
~3080C-H stretch (aromatic)
~2955C-H stretch (methyl)
~1730C=O stretch (ester carbonyl, strong)
~1580, 1420C=C stretch (aromatic ring)
~1280C-O stretch (ester)
~750C-Br stretch
Sample prepared as a KBr pellet.[1]
MS (Mass Spectrometry)
m/z (Mass-to-charge ratio) Assignment
292/294/296[M]⁺ (Molecular ion, characteristic isotopic pattern for Br₂)
261/263/265[M - OCH₃]⁺ (Loss of methoxy radical)
183/185[C₆H₃Br₂]⁺ (Loss of COOCH₃)
Technique: Electron Ionization (EI). The presence of two bromine atoms results in a distinctive M, M+2, M+4 isotopic cluster.[5]

Section 4: Application in Agrochemical Synthesis - The Case of Thifluzamide

The utility of di-brominated benzene derivatives as synthetic intermediates is well-established in the agrochemical industry. While this compound itself may not be the direct precursor, its structural motif is central to the synthesis of key intermediates for potent fungicides. A prominent example is the fungicide Thifluzamide , which relies on a 2,6-dibromo-4-trifluoromethoxyaniline intermediate.[6]

The synthesis of this aniline intermediate often starts from a molecule like 3,5-dibromobenzoic acid or its ester, this compound. The synthetic logic involves leveraging the existing dibromo pattern and subsequently introducing the amine and trifluoromethoxy groups through established synthetic transformations. This demonstrates the value of this compound as a foundational scaffold for building complex, biologically active molecules.

Conceptual Synthetic Pathway

Application_Workflow Start Methyl 3,5-dibromobenzoate Step1 Functional Group Interconversion (e.g., Curtius Rearrangement) Start->Step1 Intermediate1 3,5-Dibromoaniline Scaffold Step1->Intermediate1 Step2 Introduction of -OCF₃ group Intermediate1->Step2 Intermediate2 Key Intermediate: 2,6-Dibromo-4- trifluoromethoxyaniline Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final Thifluzamide (Fungicide) Step3->Final

Caption: Conceptual pathway from a dibromobenzoate scaffold to the fungicide Thifluzamide.

Section 5: Safety and Handling

This compound is classified as an irritant. Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to standard laboratory safety protocols.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 51329-15-8) is more than a simple chemical reagent; it is a strategic building block for creating molecular diversity. Its well-defined structure, reliable synthesis, and the reactivity of its dual bromine atoms make it an invaluable tool for scientists in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of methyl 3,5-dibromobenzoate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural, spectroscopic, and physicochemical characteristics of this important chemical intermediate. Furthermore, it offers detailed, field-proven protocols for its synthesis and purification, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Doubly Brominated Benzene Ring

This compound is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. The presence of two bromine atoms on the benzene ring at the meta positions relative to the methyl ester group imparts unique reactivity and structural characteristics. These bromine atoms can be readily displaced or transformed through various cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and utilization in synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic data is the bedrock of its application in research and development. The following sections provide a detailed profile of this compound.

General and Computed Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₈H₆Br₂O₂[1][2][3]
Molecular Weight 293.94 g/mol [1][2][3]
Appearance White to straw-colored solid[4]
Melting Point 61-65 °C[1][4]
Boiling Point (Predicted) 294.2 ± 20.0 °C
Solubility Soluble in methanol
CAS Number 51329-15-8[1][2][3]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds.

¹H NMR spectroscopy provides information on the hydrogen environment within the molecule. For this compound, the spectrum is relatively simple and characteristic.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum would typically show a singlet for the methyl protons (-OCH₃) and signals in the aromatic region corresponding to the protons on the benzene ring. The symmetry of the molecule simplifies the aromatic signals.

IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound are expected in the following regions:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 293.94. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed, which is a definitive indicator of a dibrominated compound.

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction is an equilibrium process, and the experimental conditions are chosen to drive the reaction towards the product side.

Synthesis via Fischer Esterification

Diagram 2: Fischer Esterification of 3,5-Dibromobenzoic Acid

Fischer_Esterification reactant 3,5-Dibromobenzoic Acid + Methanol catalyst H₂SO₄ (catalyst) reactant->catalyst Reflux product This compound + Water catalyst->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Fischer esterification methodology.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromobenzoic acid (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous methanol in excess (e.g., 10-20 equivalents), which acts as both the reactant and the solvent. The large excess of methanol helps to shift the equilibrium towards the formation of the ester.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acid and methanol.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the crude product.[7][8]

  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound. The compound should be highly soluble in hot methanol and sparingly soluble in cold methanol.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot methanol to just dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure maximum recovery of the purified product upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol. Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be confirmed by measuring its melting point and by spectroscopic analysis.

Safety and Handling

As a responsible scientist, it is imperative to be aware of the potential hazards associated with the chemicals being handled.

  • Hazards: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]

Conclusion

This technical guide has provided a detailed examination of the physical properties, spectroscopic data, synthesis, and purification of this compound. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely utilize this versatile chemical intermediate in their synthetic endeavors. The provided protocols, grounded in established chemical principles, are designed to be both informative and practical for laboratory application.

References

An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Data Scarcity to Predictive Power

In the landscape of pharmaceutical development and advanced chemical synthesis, methyl 3,5-dibromobenzoate serves as a valuable building block. Its halogenated benzene ring and methyl ester functionality make it a versatile intermediate. However, a significant challenge for researchers is the conspicuous absence of comprehensive, publicly available quantitative solubility data for this compound. This guide, therefore, moves beyond a simple data sheet. It is structured as a technical whitepaper to empower researchers, scientists, and drug development professionals with the foundational principles, predictive frameworks, and actionable experimental protocols required to systematically determine and understand the solubility of this compound. By shifting the focus from presenting sparse data to providing a robust methodological framework, we can transform a data gap into an opportunity for precise, in-house characterization.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all solubility studies are built. These parameters govern its behavior in different solvent environments. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 51329-15-8[1][2][3]
Molecular Formula C₈H₆Br₂O₂[1][2][3]
Molecular Weight 293.94 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3,5-Dibromobenzoic Acid Methyl Ester
Appearance White to orange to green powder/crystal[4][5]
Melting Point 64-65 °C[4][5]
Boiling Point (Predicted) 294.2 ± 20.0 °C[4][5]
Density (Predicted) 1.840 ± 0.06 g/cm³[4][5]

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a delicate interplay of intermolecular forces and thermodynamics. The adage "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is crucial for solvent selection and process optimization.

Molecular Structure and Polarity: this compound is a moderately polar molecule. Its polarity is derived from the ester functional group (-C(=O)O-), which can act as a hydrogen bond acceptor. The benzene ring, while generally nonpolar, has its electron distribution influenced by the two electronegative bromine atoms. Consequently, it is expected to exhibit limited solubility in highly nonpolar solvents (e.g., alkanes) and also in highly polar, protic solvents like water, where it cannot overcome the strong hydrogen-bonding network of the solvent. Its best solubility is anticipated in solvents of intermediate polarity, such as alcohols (e.g., methanol, ethanol) or chlorinated solvents. One supplier qualitatively notes it is "soluble in Methanol"[4][5], which aligns with this principle.

Thermodynamic Considerations: The dissolution process can be described by the Gibbs free energy equation, ΔGsol = ΔHsol - TΔSsol. For dissolution to be spontaneous, ΔGsol must be negative. This involves:

  • Lattice Energy (Endothermic): Energy required to break the crystal lattice of the solid solute. The relatively high melting point of this compound suggests a stable crystal lattice, which must be overcome.

  • Solvation Energy (Exothermic): Energy released when solute molecules are surrounded and stabilized by solvent molecules.

  • Entropy Change (ΔSsol): Typically positive, as the dissolved state is more disordered than the crystalline solid.

Predicting solubility accurately often requires sophisticated thermodynamic models that can quantify these contributions.

Predictive Frameworks for Solubility Estimation

Given the lack of experimental data, computational models provide a powerful first-pass assessment of solubility. These methods are invaluable in early-stage development for solvent screening.

  • Activity Coefficient Models (e.g., UNIFAC, NRTL): These group-contribution methods estimate the activity coefficient, which is a measure of the deviation from ideal solution behavior. By breaking down the molecule (e.g., into "aromatic carbon," "ester," "bromine" groups), models like UNIFAC can predict solubility in various solvents with reasonable accuracy, especially for non-aqueous systems.

  • Quantum Chemistry-based Models (e.g., COSMO-RS): These models use quantum chemical calculations to determine the screening charge distribution around a molecule, creating a "σ-profile." By comparing the σ-profiles of the solute and solvent, COSMO-RS can predict thermodynamic properties like solubility without relying solely on experimental data for parameterization.

  • Machine Learning and QSPR: Emerging techniques use machine learning algorithms trained on vast datasets of known solubilities to create Quantitative Structure-Property Relationship (QSPR) models. These models can predict solubility based on calculated molecular descriptors and have shown excellent performance, particularly when combined with thermodynamic cycles.[6]

Experimental Protocol for Equilibrium Solubility Determination

The gold standard for solubility measurement remains the isothermal equilibrium shake-flask method . This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (>98% purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled incubator/shaker

  • Scintillation vials or sealed flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR).

Step-by-Step Methodology:

  • Preparation of Slurries:

    • Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation. A starting point is to add ~50 mg of solid to 2 mL of the chosen solvent.

    • Causality Check: Adding a clear excess ensures that the dissolution process reaches its thermodynamic limit, rather than being limited by the amount of available solute.

  • Equilibration:

    • Securely cap the vials and place them in an incubator shaker set to a precise temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined period. A typical starting point is 24-48 hours. To ensure equilibrium has been reached, time points should be taken (e.g., at 24, 48, and 72 hours) until consecutive measurements are statistically identical.

    • Causality Check: Continuous agitation prevents the formation of stagnant layers and maximizes the surface area for dissolution. Extended equilibration times are necessary to overcome kinetic barriers, especially for compounds with stable crystal lattices.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, tared vial for analysis.

    • Causality Check: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The settling period minimizes clogging of the filter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze the filtered, saturated sample and the calibration standards using a validated analytical method (e.g., HPLC-UV). The wavelength for detection should be set to an absorbance maximum for the compound.

    • Construct a calibration curve (e.g., peak area vs. concentration) and use the linear regression equation to determine the concentration of the saturated sample.

    • Causality Check: A multi-point calibration curve bracketting the expected sample concentration ensures the accuracy and linearity of the analytical measurement, making the quantification trustworthy.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Solvent in Vial B Agitate at Constant Temperature (24-72h) A->B Start Agitation C Check for Persistent Solid Phase B->C Verify Saturation D Settle Undissolved Solid (≥2h) C->D Stop Agitation E Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E Isolate Supernatant G Analyze Sample & Standards (e.g., HPLC-UV) E->G Analyze Sample F Prepare Calibration Standards F->G Calibrate Instrument H Calculate Concentration (Solubility) G->H Determine Value

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion and Path Forward

The utility of this compound in specialized chemical applications, from proteomics research to pharmaceutical synthesis, necessitates a clear understanding of its solubility.[3] While existing literature provides a solid foundation for its physicochemical identity, it lacks the quantitative solubility data required for robust process design and formulation. This guide provides the theoretical context and, more importantly, a detailed, validated experimental protocol to empower researchers to generate this critical data. By systematically applying the shake-flask method and leveraging modern analytical techniques, scientists can build a comprehensive solubility profile of this compound, enabling its effective and efficient use in their research and development endeavors.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Application of Methyl 3,5-dibromobenzoate

For professionals in the fields of chemical research and pharmaceutical development, a comprehensive understanding of key intermediates is fundamental to innovation. This compound is a pivotal building block in organic synthesis, valued for the strategic placement of its bromine atoms which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. This guide offers a detailed exploration of its structure, synthesis, and characterization, providing the technical insights necessary for its effective application.

This compound is a disubstituted benzene derivative. The core structure consists of a benzene ring with two bromine atoms at the meta positions (3 and 5) relative to a methyl ester group at position 1. This substitution pattern is critical as it influences the molecule's reactivity and electronic properties.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound[1][2][3]
CAS Number 51329-15-8[1][2][3]
Molecular Formula C₈H₆Br₂O₂[1][2][3]
SMILES COC(=O)C1=CC(=CC(=C1)Br)Br[1]

| InChI Key | GSMAWUZTAIOCPL-UHFFFAOYSA-N[1][2][3][4] |

The physical properties of the compound are consistent with a solid crystalline organic molecule of its molecular weight.

Table 2: Physicochemical Data for this compound

Property Value
Molecular Weight 293.94 g/mol [1][2]
Appearance Straw-colored solid[5]
Melting Point 61 - 64 °C[5]
Boiling Point No data available[5]

| Solubility | Soluble in common organic solvents like CDCl₃ for NMR analysis.[4] |

Synthesis Pathway: Esterification

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products A 3,5-Dibromobenzoic Acid E Fischer Esterification A->E B Methanol (CH₃OH) B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Heat (Reflux) D->E F This compound E->F G Water (H₂O) E->G

Caption: Fischer Esterification workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromobenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's mass).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol to yield the final product.[6]

Structural Elucidation: A Spectroscopic Approach

Confirming the structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synth Synthesized Compound NMR NMR ¹H & ¹³C Synth->NMR IR IR Spectroscopy Functional Groups Synth->IR MS Mass Spectrometry Mass & Isotopic Pattern Synth->MS Structure Verified Structure of This compound NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is simple and highly informative. Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent, as is the proton at position 4.

    • Protocol: Dissolve a small sample (5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher field spectrometer.[4]

Table 3: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.1 Doublet (d) 2H Aromatic H-2, H-6
~7.8 Triplet (t) 1H Aromatic H-4

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) |

The causality behind this pattern is the spin-spin coupling. The H-4 proton appears as a triplet because it is coupled to the two equivalent H-2/H-6 protons. The H-2/H-6 protons appear as a doublet because they are each coupled to the single H-4 proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Expected Signals: Due to symmetry, one would expect to see 6 distinct signals: four for the aromatic carbons (C1, C2/6, C3/5, C4), one for the carbonyl carbon (C=O), and one for the methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.[1]

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3000 Medium Aromatic C-H stretch
~2950 Medium Methyl C-H stretch
~1720-1730 Strong Ester C=O (carbonyl) stretch[7]
~1600, ~1450 Medium Aromatic C=C ring stretch
~1250-1300 Strong Ester C-O stretch

| Below 800 | Strong | C-Br stretch |

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester functional group, while the C-Br stretches confirm the presence of halogenation on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Expected Molecular Ion: The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

    • A molecule with two bromine atoms will exhibit three peaks for the molecular ion:

      • M⁺: (contains two ⁷⁹Br atoms)

      • M⁺+2: (contains one ⁷⁹Br and one ⁸¹Br atom)

      • M⁺+4: (contains two ⁸¹Br atoms)

    • The relative intensity of these peaks will be approximately 1:2:1. This pattern is a highly reliable diagnostic for the presence of two bromine atoms. The expected m/z for the molecular ion is around 292/294/296.[8]

Table 5: Expected Mass Spectrometry Data

m/z Value Assignment
~292, 294, 296 [M]⁺, [M+2]⁺, [M+4]⁺ Molecular Ion Cluster
~261, 263, 265 Loss of -OCH₃ group

| ~233, 235, 237 | Loss of -COOCH₃ group |

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but is a valuable intermediate. The two bromine atoms can be readily transformed into other functional groups or used as coupling points in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile starting material for constructing more complex molecular architectures found in drug candidates and advanced materials.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5][10]

  • Handling Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

The structure of this compound is well-defined by its symmetrical dibromo-substitution on a methyl benzoate core. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The true value of this compound lies in its utility as a versatile intermediate, providing researchers and drug development professionals with a reliable platform for the synthesis of novel and complex molecules.

References

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of Methyl 3,5-dibromobenzoate

This guide provides a comprehensive overview of the safety protocols and potential hazards associated with this compound (CAS No. 51329-15-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data recitation to offer a framework for risk assessment and safe laboratory conduct, grounded in the compound's specific chemical properties and established toxicological profile. The causality behind each procedural recommendation is explained to foster a culture of safety through understanding.

A foundational understanding of a chemical's physical and structural properties is the first step in a robust safety assessment. This compound is a halogenated aromatic ester commonly utilized as a building block in organic synthesis. Its key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 3,5-Dibromobenzoic acid methyl ester[1][3]
CAS Number 51329-15-8[1][2][4]
Molecular Formula C₈H₆Br₂O₂[1][2][4]
Molecular Weight 293.94 g/mol [1][5]
Appearance Straw-colored or White to Orange Crystalline Solid/Powder[3][4][6]
Melting Point 61 - 65 °C (141.8 - 149 °F)[3][4][6]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] This classification is the primary driver for all handling, storage, and emergency protocols.

GHS_Hazard_Communication cluster_info GHS Hazard Profile pictogram {GHS Pictogram | {image='https://upload.wikimedia.org/wikipedia/commons/thumb/8/83/GHS-pictogram-exclam.svg/100px-GHS-pictogram-exclam.svg.png'}} signal Signal Word Warning hazards Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Hazard Communication elements for this compound.

The specific GHS classifications dictate the necessary precautions.[1][4][6]

Hazard ClassCategoryHazard StatementImplication for Researchers
Acute Toxicity, Oral 4H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects. Strict hygiene measures are essential.[4][6][7]
Skin Corrosion/Irritation 2H315: Causes skin irritationDirect contact with the skin can cause inflammation, redness, or discomfort.[1][4][6]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritationThe compound can cause significant, potentially painful, irritation upon contact with the eyes.[1][4][6]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationInhalation of the dust or powder can irritate the respiratory tract, leading to coughing or shortness of breath.[1][4][6]

Section 3: Toxicological Profile

The known toxicological data for this compound primarily defines its acute hazards. It is categorized as harmful if ingested.[4][6] However, a critical aspect of a thorough safety evaluation is acknowledging the absence of data.

  • Acute Effects: The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][4]

  • Chronic Effects: There is no available data regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound.[4] The toxicological properties have not been fully investigated.[6]

This data gap necessitates a conservative approach. The absence of evidence for chronic toxicity is not evidence of its absence. Therefore, all handling procedures must be designed to minimize any potential for long-term or repeated exposure.

Section 4: Risk Assessment and Mitigation Workflow

A systematic risk assessment is not a bureaucratic hurdle; it is a logical workflow to ensure that scientific objectives do not compromise personnel safety. The process is iterative and must be applied before any new procedure involving this compound.

Risk_Assessment_Workflow A Step 1: Identify Hazards (GHS Classification, SDS Review) B Step 2: Assess Exposure Potential (Route: Inhalation, Dermal, Ingestion) (Process: Weighing, Transfer, Reaction) A->B informs C Step 3: Implement Control Measures (Hierarchy of Controls) B->C dictates D Step 4: Execute Experiment (Follow SOP) C->D enables E Step 5: Review and Refine (Were controls effective? Any incidents?) D->E provides data for E->A feedback loop

Caption: A systematic workflow for chemical risk assessment.

Causality in Practice:

  • Because the compound is a respiratory irritant (H335), all manipulations of the solid must be performed within a certified chemical fume hood to prevent inhalation.[6]

  • Because it is a skin and eye irritant (H315, H319), impervious gloves and safety goggles are mandatory personal protective equipment (PPE) for all handling tasks.[4][7]

  • Because it is harmful if swallowed (H302), eating, drinking, or smoking in the laboratory is strictly prohibited, and hands must be thoroughly washed after handling.[6][8]

Section 5: Standard Operating Procedure for Safe Handling

This protocol outlines the minimum requirements for handling this compound in a laboratory setting.

1. Pre-Handling Preparations: 1.1. Location: Designate a specific work area inside a certified chemical fume hood. 1.2. Documentation: Review the Safety Data Sheet (SDS) before beginning work.[6] 1.3. PPE: Don appropriate PPE:

  • Nitrile rubber gloves.[4]
  • Chemical safety goggles (not safety glasses).[9]
  • A fully buttoned lab coat. 1.4. Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[9]

2. Weighing and Transfer Protocol: 2.1. Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper on a balance) within the fume hood to contain any minor spills. 2.2. Use spatulas and tools dedicated to this chemical or clean them thoroughly before and after use. 2.3. To minimize dust formation, handle the solid gently without scooping or pouring aggressively.[6] 2.4. Immediately close the container securely after dispensing the required amount.[8]

3. Waste Disposal: 3.1. All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of in a designated, sealed hazardous waste container. 3.2. Unused or waste this compound is classified as chemical waste and must be disposed of according to institutional and local regulations. Do not discharge to drains.[6]

4. Post-Handling Hygiene: 4.1. After handling is complete, carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste stream.[7] 4.2. Immediately wash hands thoroughly with soap and water.[7][8]

Section 6: Emergency Response Protocols

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures.

Emergency_Response_Flow Start Exposure Incident Occurs Assess Ensure Scene is Safe for Rescuer Start->Assess Action Type of Exposure? Assess->Action Inhalation Move to Fresh Air Seek Medical Attention if Symptoms Persist Action->Inhalation Inhalation Skin Remove Contaminated Clothing Flush with Water for 15+ min Action->Skin Skin Contact Eyes Flush Eyes at Eyewash Station for 15+ min Hold Eyelids Open Action->Eyes Eye Contact Ingestion Rinse Mouth with Water DO NOT Induce Vomiting Action->Ingestion Ingestion Medical Seek Immediate Professional Medical Attention Bring SDS Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical

Caption: Decision flow for responding to a chemical exposure.

Detailed First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like dizziness or irritation persist, seek immediate medical attention.[4][6][9]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with copious amounts of water for at least 15 minutes. A safety shower should be used for large-area contact.[4][10] If skin irritation occurs or persists, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[4][10] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from a physician or ophthalmologist regardless of apparent severity.[10]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a physician or Poison Control Center immediately.[4][6]

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, sweep up the spilled solid, taking care to avoid creating dust.[4][6]

  • Collect: Place the swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area once the material is removed.

Section 7: Storage and Incompatibilities

Proper storage is a critical passive safety control.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[6][8] Keep containers tightly closed when not in use.[9] Store locked up.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause exothermic or otherwise hazardous reactions.[9]

Conclusion

This compound is a valuable research chemical with a well-defined set of acute hazards. Its potential for skin, eye, and respiratory irritation, coupled with its oral toxicity, mandates strict adherence to the handling and emergency protocols outlined in this guide. The noted gaps in chronic toxicity data reinforce the need for a conservative safety posture focused on minimizing all routes of exposure. By understanding the causal links between the compound's properties and the required safety procedures, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

An In-depth Technical Guide to Methyl 3,5-dibromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly bromine, onto aromatic scaffolds is a cornerstone of medicinal chemistry. The presence of bromine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3,5-dibromobenzoate, a disubstituted benzoic acid ester, stands out as a pivotal building block in this context. Its symmetrically substituted aromatic ring offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its characterization and critical role as an intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis and process development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms 3,5-Dibromobenzoic acid methyl ester, Benzoic acid, 3,5-dibromo-, methyl ester--INVALID-LINK--
CAS Number 51329-15-8--INVALID-LINK--
Molecular Formula C₈H₆Br₂O₂--INVALID-LINK--
Molecular Weight 293.94 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 64-66 °C--INVALID-LINK--
Boiling Point 294.2 °C (predicted)--INVALID-LINK--
Solubility Soluble in methanol, ethanol, and other common organic solvents; insoluble in water.--INVALID-LINK--

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution and is favored for its high yields and relatively straightforward workup.

Experimental Protocol: Fischer Esterification

Materials:

  • 3,5-Dibromobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dibromobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure this compound as a white crystalline solid.

Causality and Experimental Choices
  • Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.

  • Anhydrous Conditions: The absence of water is crucial as it can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Fischer_Esterification cluster_Protonation Step 1: Protonation of Carbonyl Oxygen cluster_Nucleophilic_Attack Step 2: Nucleophilic Attack by Methanol cluster_Proton_Transfer_and_Elimination Step 3: Proton Transfer and Elimination of Water cluster_Deprotonation Step 4: Deprotonation Carboxylic_Acid 3,5-Dibromobenzoic Acid Protonated_Acid Protonated Carboxylic Acid (Enhanced Electrophilicity) Carboxylic_Acid->Protonated_Acid H⁺ (from H₂SO₄) Methanol Methanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Attacks Carbonyl Carbon Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & -H₂O Final_Product This compound Protonated_Ester->Final_Product -H⁺ (Catalyst Regeneration) Drug_Synthesis_Workflow Start This compound Functionalization Functional Group Interconversion (e.g., ester to amine) Start->Functionalization Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Cross_Coupling Intermediate Key Synthetic Intermediate Cross_Coupling->Intermediate Final_Steps Final Synthetic Modifications Intermediate->Final_Steps API Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Final_Steps->API

An In-depth Technical Guide to Methyl 3,5-dibromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3,5-dibromobenzoate, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed and validated protocol for its synthesis and purification, offer an in-depth analysis of its spectroscopic data, and explore its reactivity and applications as a scaffold in the synthesis of novel therapeutic agents.

Core Molecular and Physical Properties

This compound is a halogenated aromatic ester. The presence of two bromine atoms on the benzene ring significantly influences its reactivity and makes it a versatile intermediate for various cross-coupling reactions.

PropertyValueSource(s)
Molecular Formula C₈H₆Br₂O₂--INVALID-LINK--
Molecular Weight 293.94 g/mol --INVALID-LINK--
CAS Number 51329-15-8--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 61-64 °C--INVALID-LINK--
Synonyms 3,5-Dibromobenzoic acid methyl ester, this compound--INVALID-LINK--

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dibromobenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,5-Dibromobenzoic_Acid 3,5-Dibromobenzoic Acid Reaction Esterification 3,5-Dibromobenzoic_Acid->Reaction Methanol Methanol (Solvent & Reagent) Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Reflux Reflux (65-70°C) Reflux->Reaction Quench Quench with Water Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃ Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Concentration Concentration in vacuo Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure Methyl 3,5-dibromobenzoate Recrystallization->Final_Product Reaction->Quench

Fischer Esterification of 3,5-dibromobenzoic acid.
Detailed Synthesis Protocol

This protocol is adapted from established procedures for Fischer esterification.[1][2]

Materials:

  • 3,5-Dibromobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dibromobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification by Recrystallization

The crude this compound can be effectively purified by recrystallization.

Protocol:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol or a methanol/water mixture, and dry under vacuum. A suitable solvent system for recrystallization is a mixture of methanol and water or ethyl acetate and hexanes.[1][3]

Spectroscopic and Chromatographic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (d, J = 1.5 Hz, 2H): This doublet corresponds to the two equivalent aromatic protons at the C2 and C6 positions. The small coupling constant is due to meta-coupling with the proton at the C4 position.

  • δ 7.85 (t, J = 1.5 Hz, 1H): This triplet corresponds to the aromatic proton at the C4 position, which is meta-coupled to the two equivalent protons at C2 and C6.

  • δ 3.95 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 164.5 (C=O): The carbonyl carbon of the ester group.

  • δ 137.5 (C-Br): The two equivalent aromatic carbons attached to the bromine atoms (C3 and C5).

  • δ 133.0 (C-H): The aromatic carbon at the C4 position.

  • δ 131.0 (C-COOCH₃): The aromatic carbon attached to the ester group (C1).

  • δ 129.5 (C-H): The two equivalent aromatic carbons at the C2 and C6 positions.

  • δ 52.8 (O-CH₃): The carbon of the methyl ester group.

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 292, 294, and 296 in a 1:2:1 intensity ratio, corresponding to the different combinations of bromine isotopes.

  • Key Fragmentation Patterns:

    • Loss of OCH₃ (m/z 261, 263, 265): Fragmentation of the ester group.

    • Loss of COOCH₃ (m/z 233, 235, 237): Cleavage of the entire ester group.

    • Loss of Br (m/z 213, 215): Loss of a bromine atom.

Mass_Fragmentation M+ [M]⁺˙ m/z 292, 294, 296 M-OCH3 [M-OCH₃]⁺ m/z 261, 263, 265 M+->M-OCH3 - •OCH₃ M-COOCH3 [M-COOCH₃]⁺ m/z 233, 235, 237 M+->M-COOCH3 - •COOCH₃ M-Br [M-Br]⁺ m/z 213, 215 M+->M-Br - •Br

Predicted mass fragmentation of this compound.

Reactivity and Applications in Drug Discovery

The two bromine atoms on the aromatic ring of this compound are key to its utility as a synthetic intermediate, providing two reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters enables the formation of biaryl structures, which are common motifs in pharmaceuticals.[4][5]

  • Buchwald-Hartwig Amination: This reaction allows for the synthesis of diaryl amines or the introduction of an amino group by coupling with a variety of nitrogen-containing nucleophiles.[6][7]

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates in organic synthesis.

  • Heck Coupling: Reaction with alkenes can be used to form substituted styrenes.

Role in Medicinal Chemistry

Derivatives of 3,5-dibromobenzoic acid are recognized as important scaffolds in the development of new therapeutic agents.[8][9] The ability to selectively functionalize the two bromine positions allows for the creation of diverse chemical libraries for screening against various biological targets. The benzoic acid moiety itself is a common feature in many approved drugs.[10]

Potential Therapeutic Applications of Derivatives:

  • Anticancer Agents: The biaryl and diaryl ether frameworks accessible from this compound are present in numerous kinase inhibitors and other anticancer drugs.[11]

  • Anti-inflammatory Agents: The structural motifs can be incorporated into molecules targeting inflammatory pathways.[9]

  • Enzyme Inhibitors: The substituted aromatic core can serve as a pharmacophore for binding to the active sites of various enzymes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity in a range of cross-coupling reactions make it an essential tool for medicinal chemists. The ability to introduce diverse substituents at the 3- and 5-positions provides a powerful strategy for the rational design and optimization of novel bioactive molecules.

References

An In-depth Technical Guide to the Discovery and History of Halogenated Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated benzoate esters represent a cornerstone in the edifice of modern organic chemistry, underpinning significant advancements in pharmaceuticals, agrochemicals, and material science. The strategic introduction of halogen atoms onto the benzoate scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This guide provides a comprehensive exploration of the discovery and historical development of these pivotal compounds. We will traverse the foundational principles of 19th-century aromatic chemistry that paved the way for their synthesis, chart the evolution of synthetic methodologies from classical approaches to modern catalytic systems, and delve into the analytical techniques that have been instrumental in their characterization. Through detailed protocols, illustrative diagrams, and curated data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the origins and significance of halogenated benzoate esters.

Genesis of a Versatile Scaffold: A Historical Perspective

The story of halogenated benzoate esters is not one of a single, dramatic discovery but rather a logical and elegant convergence of fundamental advances in organic chemistry throughout the 19th century. The journey begins with the isolation and characterization of benzoic acid and the elucidation of the benzene ring's structure, which set the stage for the deliberate functionalization of aromatic systems.

The Foundations: Esterification and Aromatic Substitution

The two pillars upon which the synthesis of halogenated benzoate esters rests are Fischer-Speier esterification and electrophilic aromatic substitution (EAS). In 1895, Emil Fischer and Arthur Speier described a straightforward method for converting carboxylic acids into esters by refluxing them with an alcohol in the presence of a strong acid catalyst.[1] This reaction, celebrated for its simplicity and broad applicability, provided a reliable means to create the ester backbone of the target molecules.

Concurrently, the burgeoning field of aromatic chemistry was unraveling the secrets of the benzene ring. The work of chemists in the mid-to-late 19th century established the principles of electrophilic aromatic substitution, demonstrating that hydrogen atoms on the ring could be replaced by various functional groups, including halogens.[2][3] These early halogenation reactions often required harsh conditions and a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride, to polarize the halogen molecule and generate a sufficiently potent electrophile to attack the stable aromatic ring.[4][5]

The Precursors: Synthesis of Halogenated Benzoic Acids

Before halogenated benzoate esters could be synthesized, reliable methods for producing their precursors, halogenated benzoic acids, were necessary. A significant breakthrough came with the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[6][7][8] This reaction provided a versatile method to convert aryl diazonium salts, derived from aromatic amines, into aryl halides using copper(I) salts as catalysts.[7][8][9] This allowed for the regioselective introduction of chlorine and bromine onto the benzene ring.

Shortly after, in 1890, the German chemist Ludwig Gattermann developed a modification that used copper powder and the corresponding halogen acid, offering an alternative route to these crucial intermediates.[1][10] These methods were instrumental in making a wide variety of halogenated benzoic acids accessible for further derivatization.

The direct combination of these established 19th-century techniques—esterification of a pre-halogenated benzoic acid or halogenation of a pre-formed benzoate ester—led to the first syntheses of halogenated benzoate esters. While a single "discovery" paper is not evident, their preparation became a logical extension of the synthetic chemist's toolkit in the late 19th and early 20th centuries.

The Evolution of Synthetic Methodologies

The initial methods for synthesizing halogenated benzoate esters, while effective, often suffered from limitations such as harsh reaction conditions, low yields, and lack of regioselectivity. The 20th and 21st centuries have witnessed a continuous refinement of these synthetic routes, driven by the demand for greater efficiency, selectivity, and sustainability.

Classical Two-Step Approach: Halogenation then Esterification

The most traditional and still widely practiced method involves a two-step sequence. First, the parent benzoic acid is halogenated via electrophilic aromatic substitution. The resulting halogenated benzoic acid is then esterified, typically using the Fischer-Speier method.

Experimental Protocol: Synthesis of Ethyl 4-Chlorobenzoate

Objective: To synthesize ethyl 4-chlorobenzoate from 4-chlorobenzoic acid via Fischer esterification.

Materials:

  • 4-chlorobenzoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 15.6 g (0.1 mol) of 4-chlorobenzoic acid and 60 mL of absolute ethanol.

  • Catalyst Addition: While swirling the flask, carefully add 3 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 150 mL of cold water.

  • Extraction: Extract the aqueous layer with 50 mL of diethyl ether. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO2 evolution). Check the aqueous layer with pH paper to ensure it is basic.

  • Washing: Wash the organic layer with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ethyl 4-chlorobenzoate.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product.

Modern Advancements in Synthesis

Modern synthetic chemistry has introduced a plethora of new reagents and catalysts that offer milder conditions, improved yields, and greater control over selectivity.

  • Improved Halogenating Agents: The use of N-halosuccinimides (NCS, NBS) provides a safer and more convenient source of electrophilic halogens compared to elemental chlorine or bromine.

  • Catalysis: The development of more advanced Lewis and Brønsted acid catalysts has enabled halogenations of less reactive aromatic systems under milder conditions.[11]

  • Direct Esterification Methods: Beyond Fischer esterification, methods like the Steglich esterification, using DCC and DMAP, allow for the formation of esters under neutral conditions, which is beneficial for sensitive substrates.

  • Metal-Mediated Cross-Coupling: For more complex derivatives, modern palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-C and C-heteroatom bonds on the halogenated benzoate ester scaffold.

Synthesis_Workflow

Analytical Characterization: From Melting Points to Spectroscopy

The ability to synthesize these molecules has always been intrinsically linked to the methods available for their characterization and purification.

  • Early Techniques: In the early days, chemists relied on physical constants such as melting and boiling points, as well as elemental analysis, to identify and assess the purity of their products.

  • Chromatography: The advent of chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), revolutionized the separation and analysis of complex mixtures. GC, often coupled with an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds, became a standard technique for analyzing these esters.[12][13]

  • Spectroscopy: The development of spectroscopic techniques provided unprecedented insight into molecular structure.

    • Infrared (IR) Spectroscopy: Allows for the identification of key functional groups, such as the characteristic carbonyl (C=O) stretch of the ester group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the precise substitution pattern on the aromatic ring and confirming the structure of the ester alkyl group. For example, the ¹H NMR spectrum of methyl 4-bromobenzoate shows characteristic doublets in the aromatic region.[14][15][16]

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which is often characteristic of the halogen(s) present due to their isotopic signatures.

Applications: From Preservatives to Pharmaceuticals

The unique properties imparted by halogenation have made these esters indispensable in a wide range of applications. Halogen atoms, particularly fluorine and chlorine, can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate the electronic properties of a molecule, which can fine-tune its biological activity.[17]

Agrochemicals

Halogenated benzoate esters have found significant use in agriculture. Their ability to act as plant growth regulators or herbicides is a prominent application. For instance, methyl 2,5-dichlorobenzoate is used as a plant growth regulator and fungicide for grafting grapevines.[18][19] The halogen substituents are crucial for the molecule's efficacy and its interaction with biological targets in the plant.

Pharmaceuticals and Preservatives

In the pharmaceutical industry, halogenated benzoate esters serve as critical intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[20] The halogen can act as a handle for further chemical modifications or be an integral part of the final drug, contributing to its binding affinity and pharmacokinetic profile.

A well-known class of benzoate esters are the parabens (e.g., methylparaben), which are esters of p-hydroxybenzoic acid used as preservatives in cosmetics, foods, and pharmaceuticals.[21][22][23][24] While not halogenated themselves, their synthesis via esterification is directly analogous, and research has explored halogenated derivatives to modulate their properties.

Material Science

The rigidity of the aromatic ring and the specific intermolecular interactions introduced by halogens make these esters useful building blocks in material science, for example, in the synthesis of liquid crystals and specialty polymers.

Table 1: Physicochemical Properties of Selected Halogenated Benzoate Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl 4-Fluorobenzoate451-46-7C₉H₉FO₂168.162101.146
Methyl 3-Fluorobenzoate455-68-5C₈H₇FO₂154.14197.61.171[25]
Methyl 4-Bromobenzoate619-42-1C₈H₇BrO₂215.052541.56
Methyl 3-Bromo-2-fluorobenzoate206551-41-9C₈H₆BrFO₂233.03255.41.578[26]
Methyl 2,5-Dichlorobenzoate2905-54-6C₈H₆Cl₂O₂205.042581.42

SAR_Concept

Future Outlook

The journey of halogenated benzoate esters is far from over. As synthetic methodologies become more sophisticated, particularly in the realm of late-stage functionalization and photocatalysis, chemists will gain even greater control over the design and synthesis of novel derivatives. The demand for new pharmaceuticals with improved efficacy and safety profiles, as well as the need for more effective and environmentally benign agrochemicals, will continue to drive research in this area. The foundational discoveries of the 19th century have blossomed into a vibrant and essential field of modern chemistry, and the versatile halogenated benzoate ester will undoubtedly remain a key player in scientific innovation for the foreseeable future.

References

Foreword: The Indispensable Role of Dibrominated Aromatics in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Characteristics of Dibrominated Aromatic Compounds

In the landscape of modern synthetic chemistry, dibrominated aromatic compounds have emerged as exceptionally versatile and powerful building blocks. Their intrinsic chemical characteristics—most notably the presence of two reactive carbon-bromine (C-Br) bonds—provide a strategically invaluable platform for the construction of complex molecular architectures. These compounds are not merely intermediates; they are foundational scaffolds upon which molecules for life-saving pharmaceuticals, next-generation organic electronics, and advanced agrochemicals are built.[1] The ability to selectively and sequentially functionalize the two C-Br bonds through a host of robust chemical transformations allows for a degree of molecular precision that is critical for tailoring a compound's final properties, be it biological activity or photophysical behavior.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core characteristics of dibrominated aromatic compounds. We will move beyond simple definitions to delve into the causality behind their synthesis and reactivity. By understanding why certain experimental choices are made, from controlling regioselectivity during synthesis to selecting the optimal catalyst for a cross-coupling reaction, the researcher is empowered to innovate and problem-solve effectively. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and their pivotal role in the cornerstone reactions of modern organic synthesis.

Synthesis of Dibrominated Aromatic Compounds: A Focus on Regioselectivity

The primary method for synthesizing dibrominated aromatic compounds is through electrophilic aromatic substitution (EAS). The key challenge and opportunity in this process lie in controlling the regioselectivity—that is, directing the two bromine atoms to the desired positions (ortho, meta, or para) on the aromatic ring. This control is dictated by the electronic nature of the substituents already present on the ring and the choice of brominating agent and reaction conditions.

The Mechanism of Electrophilic Aromatic Bromination

The bromination of an aromatic ring requires a potent electrophile, as the stable aromatic system is not readily attacked by molecular bromine (Br₂) alone. A Lewis acid catalyst, such as FeBr₃, is typically employed to polarize the Br-Br bond, creating a highly electrophilic "Br⁺" species that can be attacked by the π-electrons of the aromatic ring.

Controlling Regioselectivity with N-Bromosuccinimide (NBS)

While Br₂/FeBr₃ is effective, modern organic synthesis often favors N-bromosuccinimide (NBS) for its milder reaction conditions, ease of handling, and often superior regioselectivity.[2][3] The selectivity of NBS can be finely tuned by the choice of solvent and additives. For instance, bromination of activated aromatic compounds with NBS in acetonitrile has been shown to be highly para-selective.[3]

Experimental Protocol: Regioselective para-Bromination of Anisole

This protocol describes the highly para-selective monobromination of anisole using NBS, a method that can be adapted for dibromination by adjusting stoichiometry and conditions. The rationale for using acetonitrile as a solvent is its ability to promote the formation of the electrophilic bromine species from NBS while minimizing over-bromination.[3]

Materials:

  • Anisole (1.0 mmol, 108 mg)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Acetonitrile (MeCN), 2 mL

  • Water, Dichloromethane (CH₂Cl₂), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath. This initial cooling helps to control the exothermic nature of the reaction and enhance selectivity.

  • Addition of NBS: Add N-bromosuccinimide (1.0 mmol) in one portion to the stirred solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the product into dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Analysis: The resulting crude product, primarily 1-bromo-4-methoxybenzene, can be purified further by column chromatography on silica gel.[3] For dibromination, a second equivalent of NBS can be added, often requiring slightly elevated temperatures (e.g., 60 °C) to achieve the desired 2,4-dibromoanisole.[3]

Physicochemical Properties of Dibrominated Aromatic Compounds

The physical properties of dibrominated aromatics are heavily influenced by the position of the bromine atoms, which affects molecular symmetry and intermolecular forces. A classic example is the comparison of the three isomers of dibromobenzene.

The introduction of bromine atoms increases the molecular weight and polarizability of the benzene ring, leading to higher melting and boiling points compared to benzene.[4][5] The para isomer often exhibits a significantly higher melting point due to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.[6] All isomers are generally insoluble in water but show good solubility in common organic solvents like ethanol, ether, and benzene.[4][7]

Table 1: Comparison of Physical Properties of Dibromobenzene Isomers

Property1,2-Dibromobenzene (ortho)1,3-Dibromobenzene (meta)1,4-Dibromobenzene (para)
Appearance Colorless LiquidColorless LiquidWhite Solid
Melting Point 7.1 °C-7.0 °C87 °C
Boiling Point 225 °C218–220 °C220.4 °C
Density 1.994 g/mL1.952 g/mL1.84 g/mL (solid)
Solubility Insoluble in water; soluble in ethanol, ether, benzeneInsoluble in water; soluble in ethanol, ether, benzeneInsoluble in water; soluble in ethanol, ether, benzene

Data sourced from Wikipedia and PubChem.[4][8][9]

Spectroscopic Characterization

Identifying and confirming the structure of dibrominated aromatic compounds relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The presence of a C-Br bond is indicated by a characteristic stretching absorption in the fingerprint region, typically between 690-515 cm⁻¹.[10] Aromatic rings themselves show characteristic C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[11][12] The pattern of C-H out-of-plane bending bands between 900-675 cm⁻¹ can be diagnostic of the substitution pattern on the ring.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the aromatic ring typically resonate in the δ 6.5-8.0 ppm region.[14] The chemical shifts and coupling patterns (splitting) of these protons are highly informative. For example, in 1,4-dibromobenzene, the chemical and magnetic equivalence of all four ring protons results in a single sharp peak (a singlet). In contrast, the protons in 1,2- and 1,3-dibromobenzene will show more complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their non-equivalent neighbors.

    • ¹³C NMR: The carbon atoms directly bonded to bromine are significantly influenced by the halogen's electronegativity and heavy atom effect. These carbons typically appear in a distinct region of the spectrum, with their chemical shifts being a key identifier.[15] However, theoretical prediction of the chemical shift for brominated carbons can sometimes be challenging.[16]

The Cornerstone of Modern Synthesis: Reactivity and Functionalization

The synthetic utility of dibrominated aromatic compounds stems from the reactivity of the C-Br bond, which serves as a versatile "handle" for forming new bonds. This allows these molecules to act as scaffolds for building more complex structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized organic synthesis, and dibrominated aromatics are ideal substrates for these transformations. The ability to perform two sequential, and sometimes selective, couplings makes them exceptionally powerful.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[17] This reaction is fundamental in synthesizing biaryls, which are common motifs in pharmaceuticals and materials for OLEDs.[18][19] The choice of a weak inorganic base, like K₂CO₃ or K₃PO₄, is crucial as it activates the organoboron species for the transmetalation step without being harsh enough to decompose sensitive substrates.[20]

Experimental Protocol: Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

This protocol details a representative Suzuki coupling reaction. The use of a pre-catalyst like Pd(PPh₃)₄ and a base like K₂CO₃ in a dioxane/water solvent system is a common and effective setup.[21]

Materials:

  • 1,4-Dibromobenzene (1.0 mmol, 236 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (deoxygenated), 20 mL

  • Water (deoxygenated), 5 mL

  • Schlenk flask or pressure vessel, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a stir bar under high vacuum and backfill with argon. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of argon, add 1,4-dibromobenzene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to the flask.

  • Solvent Addition: Add the deoxygenated 1,4-dioxane and water via syringe. The biphasic solvent system is effective for dissolving both the organic substrate and the inorganic base.

  • Degassing: Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Seal the vessel and heat the mixture to 100 °C in an oil bath overnight.

  • Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. The product can be purified by column chromatography to yield 4-bromo-1,1'-biphenyl. A second coupling can be performed on the remaining C-Br bond.[21][22]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[23] This reaction is exceptionally important in pharmaceutical development, as the aryl amine moiety is a common feature in many drugs.[23] The choice of ligand for the palladium catalyst is critical and has evolved over generations to allow for the coupling of a wide variety of amines under milder conditions.[24] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[25]

Lithium-Halogen Exchange: Creating Potent Nucleophiles

Lithium-halogen exchange is a powerful reaction that converts a C-Br bond into a highly nucleophilic C-Li bond.[26] This is typically achieved using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at very low temperatures (e.g., -78 °C) to prevent side reactions.[27] The resulting aryllithium species can then be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups. For dibrominated compounds, this reaction can be performed selectively if the bromine atoms have different electronic environments.[26]

Experimental Protocol: Lithium-Halogen Exchange and Quenching with CO₂

This protocol illustrates the formation of an aryllithium from 1,3-dibromobenzene and its subsequent reaction with carbon dioxide to form a carboxylic acid. The use of cryogenic temperatures is non-negotiable to maintain the stability of the highly reactive organolithium intermediate.[28]

Materials:

  • 1,3-Dibromobenzene (1.0 mmol, 236 mg)

  • n-Butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Schlenk flask, dry ice/acetone bath, inert atmosphere

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under an argon atmosphere. Add 1,3-dibromobenzene and anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi dropwise to the stirred solution. The exchange is typically very fast.[28] Stir for 30 minutes at -78 °C.

  • Quenching: Carefully add an excess of crushed dry ice to the reaction mixture. The dry ice serves as the electrophile. Allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction with 1 M HCl. Extract the product with diethyl ether.

  • Purification: The resulting 3-bromobenzoic acid can be purified by extraction into a basic aqueous solution, followed by re-acidification and extraction back into an organic solvent.

Applications in Advanced Technology and Drug Discovery

The true value of dibrominated aromatic compounds is realized in their application as key building blocks for functional molecules.

Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, dibrominated aromatics like dibromophenanthrene and dibromopyrene are critical for synthesizing the materials that comprise OLEDs.[18][29] Through sequential cross-coupling reactions (e.g., Suzuki), these building blocks are elaborated into large, π-conjugated systems. These larger molecules possess the specific electronic and photophysical properties required for efficient charge transport and light emission in OLED devices.[18][30] The dibromo-core allows for the precise tuning of the final material's HOMO/LUMO energy levels, which directly impacts the color and efficiency of the emitted light.[19]

Drug Discovery and Development

Dibrominated aromatic and heterocyclic compounds are frequently used as scaffolds in medicinal chemistry.[1][31] The introduction of a bromine atom can significantly alter a molecule's properties in several beneficial ways:

  • Increased Lipophilicity: Enhancing the ability of a drug to cross cell membranes.

  • Metabolic Blocking: A bromine atom can be placed at a site that is susceptible to metabolic degradation, thereby increasing the drug's half-life.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with a biological target (like a protein or enzyme), which can increase binding affinity and selectivity.[32][33][34]

The two bromine atoms provide synthetic handles to explore different substitution patterns around a core structure, allowing chemists to systematically optimize a drug candidate's activity and pharmacokinetic profile.[33]

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzoates

Methyl 3,5-dibromobenzoate is a key intermediate in synthetic organic chemistry, serving as a versatile building block for more complex molecules. Its utility is rooted in the strategic placement of two bromine atoms on the aromatic ring, which act as handles for a variety of subsequent chemical transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions. The deactivating, meta-directing influence of the methyl ester group makes this specific substitution pattern an interesting case study in electrophilic aromatic substitution. This guide provides a detailed protocol for the synthesis of this compound from methyl benzoate, offering in-depth mechanistic insights and practical advice for researchers in organic synthesis and drug development. Halogenated benzoates are not only pivotal in academic research but also have applications in materials science and the pharmaceutical industry.[1]

Mechanistic Insights: The Logic of Electrophilic Aromatic Substitution

The synthesis of this compound from methyl benzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Understanding the underlying mechanism is critical to appreciating the experimental choices and achieving a successful outcome.

Pillar 1: Activation of the Electrophile Molecular bromine (Br₂) itself is not electrophilic enough to react with the deactivated benzene ring of methyl benzoate. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required. The FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic bromine species (often represented as "Br⁺") and the [FeBr₄]⁻ complex. This activation step is crucial for initiating the reaction.[2]

Pillar 2: The Directing Effect of the Ester Group The methyl ester group (-COOCH₃) is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. This has two major consequences:

  • Deactivation: The EWG pulls electron density out of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This is why forcing conditions, such as heating, are often necessary to achieve substitution.[2]

  • Meta-Direction: When the electrophile attacks, a positively charged intermediate known as a sigma complex or arenium ion is formed. By examining the resonance structures for ortho, para, and meta attack, it becomes clear that attack at the meta position is favored. For ortho and para attack, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing ester group—a highly destabilized arrangement. Meta attack avoids this unfavorable situation, making it the lowest energy pathway.

The reaction proceeds in two main stages for each bromine addition, as illustrated in the diagram below.

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: First Bromination (Meta-Attack) cluster_2 Step 3: Second Bromination (Meta-Attack) Br2 Br-Br Electrophile δ+Br-Brδ-•••FeBr₃ (Activated Complex) Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ MB Methyl Benzoate Electrophile->MB Sigma1 Sigma Complex (Arenium Ion) MB->Sigma1 + Activated Br⁺ MB_Br Methyl 3-bromobenzoate Sigma1->MB_Br - H⁺ Sigma2 Sigma Complex (Dibromo) MB_Br->Sigma2 + Activated Br⁺ Product This compound Sigma2->Product - H⁺

Caption: Reaction mechanism for the dibromination of methyl benzoate.

Detailed Experimental Protocol

This protocol details a robust method for the synthesis of this compound. All operations involving bromine must be conducted in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
Methyl Benzoate136.1510.0 g (8.9 mL)0.0734Starting material. Ensure it is pure and dry.
Bromine (Br₂)159.8125.8 g (8.3 mL)0.1615(2.2 eq) Highly corrosive, toxic, volatile.
Iron(III) Bromide (FeBr₃)295.56~0.5 g0.0017Catalyst. Anhydrous. Can be generated in situ from iron filings.
Dichloromethane (DCM)84.9350 mL-Solvent. Anhydrous.
10% Sodium Bisulfite (NaHSO₃)-~100 mL-For quenching excess bromine.
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-For neutralizing acid.
Brine (Saturated NaCl)-50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent.
Methanol-~50 mL-For recrystallization.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add methyl benzoate (10.0 g, 0.0734 mol) and dichloromethane (50 mL).

    • Carefully add anhydrous iron(III) bromide (~0.5 g) to the flask. The mixture may turn reddish-brown.

    • Cool the flask in an ice-water bath.

  • Addition of Bromine:

    • Measure bromine (8.3 mL, 0.1615 mol) into the dropping funnel. Extreme caution is required. Perform this transfer in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[3]

    • Add the bromine dropwise to the stirred, cooled solution over a period of 45-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. Hydrogen bromide (HBr) gas will be evolved; ensure the condenser is connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution).

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add 10% aqueous sodium bisulfite solution to quench any unreacted bromine. The reddish-brown color of bromine should disappear, leaving a yellowish or off-white mixture.

    • Transfer the mixture to a separatory funnel. Add 50 mL of water and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur) and 50 mL of brine.

  • Isolation of Crude Product:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product will be an off-white or yellowish solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

    • Dry the crystals under vacuum. The expected yield is typically in the range of 70-85%.

Experimental Workflow Setup 1. Reaction Setup (Methyl Benzoate, FeBr₃, DCM in flask) Cooling1 2. Cool to 0°C Setup->Cooling1 Addition 3. Add Br₂ dropwise (0-10°C) Cooling1->Addition Warm_Reflux 4. Warm to RT & Reflux (4-6h) Addition->Warm_Reflux Cooling2 5. Cool to 0°C Warm_Reflux->Cooling2 Quench 6. Quench with NaHSO₃ Cooling2->Quench Extract 7. Extraction & Washing (H₂O, NaHCO₃, Brine) Quench->Extract Dry 8. Dry Organic Layer (MgSO₄) Extract->Dry Evaporate 9. Remove Solvent (Rotary Evaporator) Dry->Evaporate Recrystallize 10. Recrystallize (from Methanol) Evaporate->Recrystallize Isolate 11. Filter & Dry Product Recrystallize->Isolate

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Confirming the identity and purity of the final product is a critical step.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 64-65 °C[4]
Molecular Formula C₈H₆Br₂O₂
Molar Mass 293.94 g/mol [5]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.1 ppm (d, 2H): Aromatic protons at positions 2 and 6. They appear as a doublet due to coupling with the proton at position 4.

    • δ ~7.8 ppm (t, 1H): Aromatic proton at position 4. It appears as a triplet due to coupling with the two equivalent protons at positions 2 and 6.

    • δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~164 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~138 ppm: Aromatic carbons C2 and C6.

    • δ ~134 ppm: Aromatic carbon C1 (ipso-carbon attached to the ester).

    • δ ~133 ppm: Aromatic carbon C4.

    • δ ~122 ppm: Aromatic carbons C3 and C5 (attached to bromine).

    • δ ~53 ppm: Methyl ester carbon (-OCH₃).

  • Mass Spectrometry (EI):

    • The mass spectrum will show a characteristic isotopic cluster for a dibrominated compound. Look for major peaks at m/z values corresponding to the molecular ion (M⁺), M⁺+2, and M⁺+4 in an approximate ratio of 1:2:1, confirming the presence of two bromine atoms. The primary cluster should be centered around m/z = 294.

Safety and Handling

This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe burns.[6] Always handle liquid bromine in a chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton®).[3][7] Have a bromine spill kit and a neutralizing agent (like sodium thiosulfate solution) readily available.

  • Iron(III) Bromide (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment.

  • Concentrated Acids (HBr byproduct): Hydrogen bromide gas is a corrosive respiratory irritant. The reaction must be vented through a proper acid gas trap.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.[6][8]

References

Application Notes and Protocols for the Use of Methyl 3,5-dibromobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3,5-dibromobenzoate

This compound is a highly versatile and synthetically valuable building block in modern organic chemistry. Its utility stems from a stable, yet reactive, dibrominated aromatic framework.[1] The two bromine atoms, positioned meta to the methyl ester, serve as strategic handles for sequential or dual functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the controlled and predictable construction of complex molecular architectures from a readily available precursor.

This reagent is instrumental in the synthesis of a wide array of organic molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to functional materials like liquid crystals and polymers.[1][2] The stability of the ester group under many cross-coupling conditions adds to its appeal, allowing it to be carried through synthetic sequences before potential late-stage modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆Br₂O₂[3][4]
Molecular Weight 293.94 g/mol [1][4]
CAS Number 51329-15-8[3][4]
Appearance White to off-white crystalline solid[2]
Melting Point 64-65 °C[1]
IUPAC Name This compound[3]

Core Reactivity: The Power of Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bonds are susceptible to oxidative addition by a low-valent palladium(0) species, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds. The general mechanism, exemplified by the Suzuki-Miyaura coupling, is a cornerstone of modern synthesis.

The process begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation with an organoboron reagent (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This cycle's efficiency and functional group tolerance make it a preferred method for constructing complex molecules.[5][6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-R(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Context & Rationale: The Suzuki-Miyaura coupling is arguably the most powerful tool for synthesizing biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and materials science.[5] Using this compound, researchers can introduce two different aryl or heteroaryl groups in a stepwise fashion or a single group symmetrically. The reaction is valued for its mild conditions and tolerance of various functional groups, including the methyl ester on the substrate.[6][7]

Experimental Protocol: Standard Suzuki-Miyaura Coupling This protocol outlines a general procedure for the mono-arylation of this compound. For diarylation, the equivalents of the boronic acid and base would be increased.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1-1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or [PdCl₂(dppf)] (3 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (4 mol%, if using Pd(OAc)₂)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (5:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if required), and the base.[7][8]

  • Solvent Addition: Seal the flask and evacuate and backfill with inert gas three times. Add the degassed solvent system via syringe.[9]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired methyl 3-aryl-5-bromobenzoate.[6][7]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10095[7]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)8092[7]
3-Bromobenzoic Acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRoom Temp99[8]

digraph "Suzuki_Workflow" {
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start [label="Setup", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound\n- Boronic Acid\n- Catalyst & Ligand\n- Base"]; inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill Ar/N₂)"]; solvent [label="Add Degassed\nSolvent System"]; react [label="Heat & Stir\n(80-100 °C, 12-24h)"]; monitor [label="Monitor Progress\n(TLC / LC-MS)"]; workup [label="Cool & Quench\n(Dilute with EtOAc/H₂O)"]; extract [label="Extract & Wash\n(Separate layers, wash with brine)"]; dry [label="Dry & Concentrate\n(Dry over Na₂SO₄, evaporate)"]; purify [label="Purify\n(Column Chromatography)"]; end [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagents -> inert -> solvent -> react -> monitor -> workup -> extract -> dry -> purify -> end; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Synthesis of Alkynylarenes via Sonogashira Coupling

Context & Rationale: The Sonogashira coupling provides a direct and efficient route to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is fundamental for synthesizing conjugated systems used in materials science, as well as complex intermediates in drug discovery. This compound is an excellent substrate, allowing for the introduction of alkyne functionalities. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[10][11]

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling This protocol describes a general method for the mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Terminal Alkyne (1.2-1.5 equivalents)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Base/Solvent: Triethylamine (TEA) or a mixture of Toluene and Diisopropylamine (DIPA)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound in the amine base/solvent (e.g., a 3:1 mixture of toluene and TEA).[11]

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the solution.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure methyl 3-alkynyl-5-bromobenzoate.

Causality Note: The amine base is critical; it serves not only to neutralize the HBr byproduct but also to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate required for the transmetalation step in the catalytic cycle.[10]

Sonogashira_Workflow start Setup dissolve Dissolve this compound in Amine Base/Solvent under Ar/N₂ start->dissolve catalysts Add Pd Catalyst and CuI dissolve->catalysts alkyne Add Terminal Alkyne catalysts->alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->react filter Filter through Celite react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12] It is also harmful if swallowed (Acute Tox. 4, H302).[12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store locked up.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[12][13]

    • Ingestion: Rinse mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12][13]

References

Application Notes & Protocols: Strategic Cross-Coupling of Methyl 3,5-Dibromobenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Disubstituted Benzene Scaffold

Methyl 3,5-dibromobenzoate is a symmetrically substituted aryl halide that serves as a highly versatile building block in modern organic synthesis. Its two bromine atoms, positioned meta to an electron-withdrawing methyl ester group, offer distinct reactivity profiles that can be strategically exploited. The electron-deficient nature of the aromatic ring influences the kinetics of oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary cross-coupling methodologies applied to this compound, offering detailed protocols and expert insights for researchers in the pharmaceutical, materials science, and fine chemical industries. The ability to selectively perform mono- or di-functionalization makes this substrate particularly valuable for constructing complex molecular architectures, from drug candidates to organic electronic materials.[1]

Pillar 1: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

At the heart of the most powerful C-C and C-N bond-forming reactions lies the palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium center.[3][5]

  • Transmetalation: The organic group from a secondary organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing a halide. This step often requires a base to facilitate the transfer.[2][5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L₂) Intermediate Pd0->OxAdd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)-R(L₂) Intermediate OxAdd->Trans Transmetalation (+ R-M, Base) Trans->Pd0 Reductive Elimination (- Ar-R) ArR Coupled Product (Ar-R) Trans->ArR ArBr This compound (Ar-Br) ArBr->OxAdd RM Organometallic Reagent (R-M) RM->Trans

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6][7] It is the premier choice for synthesizing biaryl structures from this compound.

Rationale and Mechanistic Insight

In the Suzuki reaction, the transmetalation step involves an organoboron species. A base (commonly K₂CO₃, K₃PO₄, or Cs₂CO₃) is essential, as it activates the boronic acid to form a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center. The choice of base and solvent system (e.g., toluene/water, dioxane/water) is critical for achieving high yields.[8][9]

Protocol 1: Mono-Arylation of this compound

This protocol is designed to favor the selective formation of a single C-C bond, yielding a methyl 3-bromo-5-arylbenzoate.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Toluene and Degassed Water (5:1 ratio)

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous toluene and degassed water solvent system via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Exhaustive Di-Arylation

To achieve the 3,5-diarylbenzoate product, the stoichiometry of the nucleophile is increased, and reaction times are typically extended.

  • Key Modifications from Protocol 1:

    • Arylboronic acid: 2.5 equivalents

    • Reaction Time: Monitor for the disappearance of the mono-arylated intermediate, typically 12-24 hours .

Data Presentation: Representative Suzuki Coupling Conditions
Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (Mono)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100>90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90~85-95%
3-Thienylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2.0)DME/H₂O (4:1)85~80-90%
4-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100>90%

Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.[8]

Pillar 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an indispensable tool for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[10] These structures are pivotal in materials science for their electronic properties and serve as versatile intermediates in pharmaceutical synthesis.

Rationale and Mechanistic Insight

The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst.[11] The copper facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. An organic base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used both as a base and often as the solvent. Copper-free protocols have also been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne.[10]

Protocol 3: Copper-Catalyzed Sonogashira Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv for mono-coupling)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (NEt₃) or a THF/NEt₃ mixture

  • Step-by-Step Methodology:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

    • Add the anhydrous solvent (e.g., NEt₃ or THF).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC. Reactions are often complete within 2-6 hours.

    • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.

Pillar 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12][13] This reaction allows for the direct coupling of primary or secondary amines with aryl halides, overcoming the limitations of classical methods.

Rationale and Mechanistic Insight

This reaction is highly dependent on the choice of ligand and base. The ligands are typically bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) that facilitate both the oxidative addition and the challenging C-N reductive elimination step.[13] The base must be strong enough to deprotonate the amine but non-nucleophilic to avoid side reactions. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly employed.

Protocol 4: Buchwald-Hartwig Mono-Amination
  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Step-by-Step Methodology:

    • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

    • Add the this compound and the solvent (e.g., toluene).

    • Finally, add the amine coupling partner.

    • Seal the tube and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.

    • After cooling to room temperature, quench the reaction by adding water.

    • Dilute with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via column chromatography.

Pillar 5: Controlling Selectivity and Experimental Workflow

For a dihalogenated substrate, controlling the extent of the reaction to favor mono- or di-substitution is a primary synthetic challenge.[1][14]

  • To Favor Mono-substitution:

    • Use a slight excess (1.05-1.2 equiv) of the nucleophilic coupling partner.

    • Employ lower reaction temperatures and shorter reaction times.

    • Slow addition of the nucleophile can sometimes improve selectivity.

  • To Favor Di-substitution:

    • Use a significant excess (>2.2 equiv) of the nucleophilic coupling partner.

    • Employ higher reaction temperatures and longer reaction times to drive the reaction to completion.

Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, reagents, catalyst, base) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent/Reagent Addition (Anhydrous/Degassed) Inert->Solvent Reaction 4. Reaction (Heating & Vigorous Stirring) Solvent->Reaction Monitor 5. Monitoring (TLC / LC-MS) Reaction->Monitor Workup 6. Workup (Quench, Extract, Wash, Dry) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

The Strategic Role of Methyl 3,5-dibromobenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3,5-dibromobenzoate, a seemingly unassuming chemical intermediate, holds a significant position in the synthetic chemist's toolbox, particularly within the intricate landscape of modern agrochemical development. Its true value lies in the strategic placement of two bromine atoms on the benzene ring, which serve as versatile handles for a variety of chemical transformations. This allows for the construction of complex molecular architectures that are often the hallmark of potent herbicides, fungicides, and insecticides. This technical guide will delve into the practical applications of this compound in agrochemical synthesis, providing detailed protocols and a scientific rationale for its use as a foundational building block.

Introduction: The Versatility of a Dibrominated Aromatic Core

The chemical structure of this compound offers a unique combination of stability and reactivity. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a more reactive acyl chloride. This classical transformation is a gateway to the formation of amide bonds, a common linkage in many biologically active molecules.

Simultaneously, the two bromine atoms at the meta positions of the benzene ring are ripe for participation in a host of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] This dual functionality makes this compound a highly valuable and versatile starting material for the synthesis of diverse agrochemical candidates.

Core Application: Synthesis of a Nicotinamide Herbicide Analogue

To illustrate the utility of this compound, we will outline a detailed synthetic pathway to a novel nicotinamide herbicide analogue. Nicotinamide-based herbicides are a known class of agrochemicals that often act by disrupting various biological processes in target weeds. The general structure involves a substituted pyridine ring linked to a substituted phenyl ring via an amide bond.

The following multi-step synthesis showcases the conversion of this compound into a key intermediate and its subsequent coupling to form the final product.

Synthetic Workflow Overview

G MDB This compound DBA 3,5-dibromobenzoic acid MDB->DBA Step 1: Hydrolysis DBC 3,5-dibromobenzoyl chloride DBA->DBC Step 2: Acyl Chloride Formation Product N-(3-chloro-2-pyridinyl)-3,5-dibromobenzamide (Nicotinamide Herbicide Analogue) DBC->Product Step 3: Amide Coupling ACP 2-Amino-3-chloropyridine ACP->Product

Caption: Synthetic workflow for a nicotinamide herbicide analogue.

Part 1: Synthesis of 3,5-dibromobenzoic acid

The initial step in this synthetic sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a fundamental and high-yielding reaction in organic chemistry.

Protocol 1: Hydrolysis of this compound

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound51329-15-8293.9429.4 g (0.1 mol)
Sodium Hydroxide (NaOH)1310-73-240.008.0 g (0.2 mol)
Methanol (MeOH)67-56-132.04100 mL
Water (H₂O)7732-18-518.02100 mL
Concentrated HCl7647-01-036.46As needed

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (29.4 g, 0.1 mol) in methanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).

  • Add the sodium hydroxide solution to the methanolic solution of the ester.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of 3,5-dibromobenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C.

Expected Yield: 90-95%

Part 2: Synthesis of 3,5-dibromobenzoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is a crucial step to facilitate the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.[2][3]

Protocol 2: Acyl Chloride Formation

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
3,5-dibromobenzoic acid626-41-5280.9328.1 g (0.1 mol)
Thionyl Chloride (SOCl₂)7719-09-7118.9721.4 mL (0.3 mol)
Toluene108-88-392.14100 mL
Dimethylformamide (DMF)68-12-273.092-3 drops (catalyst)

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, suspend 3,5-dibromobenzoic acid (28.1 g, 0.1 mol) in toluene (100 mL).

  • Add a few drops of dimethylformamide (DMF) as a catalyst.

  • Slowly add thionyl chloride (21.4 mL, 0.3 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 3,5-dibromobenzoyl chloride can be used in the next step without further purification.

Part 3: Synthesis of N-(3-chloro-2-pyridinyl)-3,5-dibromobenzamide

The final step is the coupling of the acyl chloride with an appropriate aminopyridine to form the target nicotinamide herbicide analogue. This amide bond formation is a robust and widely used reaction in organic synthesis.

Protocol 3: Amide Coupling

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
3,5-dibromobenzoyl chloride29050-26-8298.3829.8 g (0.1 mol)
2-Amino-3-chloropyridine18493-54-4128.5612.9 g (0.1 mol)
Triethylamine (Et₃N)121-44-8101.1920.9 mL (0.15 mol)
Dichloromethane (DCM)75-09-284.93200 mL

Procedure:

  • In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-amino-3-chloropyridine (12.9 g, 0.1 mol) and triethylamine (20.9 mL, 0.15 mol) in dichloromethane (150 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude 3,5-dibromobenzoyl chloride (29.8 g, 0.1 mol) in dichloromethane (50 mL) and add it to the addition funnel.

  • Add the solution of 3,5-dibromobenzoyl chloride dropwise to the cooled solution of the aminopyridine over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-chloro-2-pyridinyl)-3,5-dibromobenzamide.

Reaction Mechanism Visualization

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amide Coupling MDB This compound DBA 3,5-dibromobenzoic acid MDB->DBA NaOH, H₂O/MeOH, Reflux DBA2 3,5-dibromobenzoic acid DBC 3,5-dibromobenzoyl chloride DBA2->DBC SOCl₂, Toluene, Reflux DBC2 3,5-dibromobenzoyl chloride Product N-(3-chloro-2-pyridinyl)-3,5-dibromobenzamide DBC2->Product Et₃N, DCM ACP 2-Amino-3-chloropyridine ACP->Product

Caption: Detailed reaction scheme for the synthesis.

Conclusion and Future Perspectives

This detailed guide demonstrates a practical and efficient synthetic route for the application of this compound in the synthesis of a potential agrochemical. The protocols provided are robust and can be adapted for the synthesis of a wide range of analogues by varying the aminopyridine coupling partner. Furthermore, the bromine atoms on the final product offer additional opportunities for diversification through cross-coupling reactions, allowing for the exploration of a broader chemical space in the quest for new and more effective crop protection agents. The strategic use of this compound as a starting material underscores its importance in the innovative and ever-evolving field of agrochemical research.

References

Application Note & Protocols: Strategic Synthesis of Aromatic Ketones from Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized aromatic ketones utilizing Methyl 3,5-dibromobenzoate as a versatile starting material. We delve into three robust, field-proven synthetic strategies: Palladium-Catalyzed Carbonylative Suzuki Coupling, Sonogashira Coupling followed by Alkyne Hydration, and a selective Lithiation-Acylation sequence. Each section offers a detailed theoretical basis, explaining the causality behind procedural choices, step-by-step experimental protocols, and data presentation to ensure reproducibility and methodological integrity.

Introduction: The Strategic Value of this compound

Aromatic ketones, particularly benzophenone and its derivatives, represent a ubiquitous and critical scaffold in medicinal chemistry, photochemistry, and materials science.[1][2] Their synthesis often requires robust and versatile starting materials that allow for precise, late-stage functionalization. This compound is an exemplary building block, offering three distinct reactive sites: a methyl ester and two electronically equivalent C(sp²)-Br bonds.[3] The bromine atoms serve as ideal handles for modern transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

The primary challenge and opportunity in using this substrate lie in the chemoselective manipulation of these sites. The palladium-catalyzed activation of C-Br bonds is highly efficient and typically occurs under conditions that leave the methyl ester group intact, providing a predictable entry point for synthesis.[4][5] This guide will explore three distinct pathways to leverage this reactivity for the synthesis of diverse aromatic ketones.

Strategy 1: Direct Synthesis via Palladium-Catalyzed Carbonylative Suzuki Coupling

This single-step approach is arguably the most elegant and atom-economical method for converting the aryl bromide moiety directly into an aryl ketone. The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent in the presence of carbon monoxide (CO), which is inserted into the C-Br bond to form the ketone carbonyl.[1]

Causality and Mechanistic Insight

The catalytic cycle for a carbonylative Suzuki coupling is a well-established process.[6][7][8] The key to its success is the sequential and controlled execution of several steps within a single pot:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide, a one-carbon synthon, coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond, forming an acyl-palladium complex.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the desired ketone product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction steps while suppressing side reactions like non-carbonylative coupling or catalyst decomposition.

Suzuki_Carbonylative_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArCOPdBr Ar(CO)-Pd(II)L₂-Br ArPdBr->ArCOPdBr CO Insertion ArCOPdR Ar(CO)-Pd(II)L₂-R' ArCOPdBr->ArCOPdR Transmetalation ArCOPdR->Pd0 Reductive Elimination Ketone Ar-CO-R' ArCOPdR->Ketone Reactants Ar-Br + R'-B(OH)₂ Base Base CO CO

Caption: Catalytic cycle for Carbonylative Suzuki Coupling.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-benzoylbenzoate

This protocol details the mono-acylation using phenylboronic acid. For di-acylation, reagent stoichiometry should be adjusted accordingly.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Carbon monoxide (CO) gas balloon or CO-releasing molecule (CORM)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Purge the system with CO gas by evacuating and backfilling with CO from a balloon three times.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of CO (balloon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and vent the excess CO in a fume hood.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target aromatic ketone.

Data Presentation: Representative Substrate Scope
EntryBoronic Acid (R'-B(OH)₂)Product (R')Expected Yield (%)
1Phenylboronic acidPhenyl85-95
24-Methoxyphenylboronic acid4-Methoxyphenyl80-90
33-Thienylboronic acid3-Thienyl75-85
4Vinylboronic acid pinacol esterVinyl70-80

Strategy 2: Sonogashira Coupling Followed by Alkyne Hydration

Causality and Mechanistic Insight

Step A: Sonogashira Coupling: This reaction relies on a synergistic dual catalytic cycle involving palladium and copper(I).[10]

  • The Pd(0) catalyst undergoes oxidative addition to the C-Br bond.

  • Simultaneously, the copper(I) salt reacts with the terminal alkyne and base (typically an amine) to form a copper(I) acetylide intermediate.

  • This copper acetylide undergoes transmetalation with the Ar-Pd(II)-Br complex.

  • Reductive elimination yields the aryl alkyne product and regenerates the Pd(0) catalyst.

Step B: Alkyne Hydration: The hydration of the resulting internal alkyne follows Markovnikov's rule. Protonation of the alkyne by an acid catalyst leads to a vinyl cation intermediate, which is attacked by water. Tautomerization of the resulting enol intermediate affords the more stable ketone product. Modern protocols often use gold or mercury catalysts to facilitate this transformation under milder conditions.[9]

Sonogashira_Hydration_Workflow Start This compound Sonogashira Sonogashira Coupling (Pd/Cu, Base) Start->Sonogashira Alkyne_Reactant Terminal Alkyne (R-C≡CH) Alkyne_Reactant->Sonogashira Intermediate Aryl Alkyne Intermediate Sonogashira->Intermediate Hydration Alkyne Hydration (H⁺/H₂O or Au catalyst) Intermediate->Hydration Product Aromatic Ketone Hydration->Product Lithiation_Oxidation_Workflow Start This compound Step1 1. n-BuLi, THF, -78°C 2. Aldehyde (R-CHO) Start->Step1 Intermediate Secondary Alcohol Intermediate Step1->Intermediate Step2 Oxidation (e.g., DMP, DCM) Intermediate->Step2 Product Aromatic Ketone Step2->Product

References

Application Note: Methyl 3,5-dibromobenzoate as a Versatile Precursor for the Modular Synthesis of Isocoumarins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isocoumarins are a class of naturally occurring lactones that form the structural core of numerous bioactive compounds isolated from fungi, bacteria, and plants.[1][2] These scaffolds exhibit a wide array of pharmacological properties, including antitumor, anti-HIV, antibacterial, and antifungal activities.[1][2] Given their therapeutic potential, the development of efficient and flexible synthetic routes to access structurally diverse isocoumarin analogues is a primary objective in medicinal chemistry and drug discovery.

Traditional methods for isocoumarin synthesis often involve multi-step sequences or require harsh reaction conditions.[2][3][4] Modern synthetic strategies have increasingly relied on transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance.[1][5][6][7][8] Among these, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool.

This application note details the strategic use of methyl 3,5-dibromobenzoate as a key starting material for the synthesis of 5,7-disubstituted isocoumarins. We will explore a robust protocol centered around a tandem Palladium/Copper-catalyzed Sonogashira coupling and subsequent intramolecular lactonization. The inherent disubstitution of the precursor provides two reactive handles, enabling a modular approach to construct a library of isocoumarin derivatives for structure-activity relationship (SAR) studies.

Scientific Rationale and Mechanistic Overview

The synthetic strategy hinges on the strategic placement of two bromine atoms on the methyl benzoate core. These halogens serve as ideal leaving groups for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10][11]

The overall transformation proceeds in two key stages, which can often be accomplished in a one-pot fashion:

  • Palladium/Copper-Catalyzed Sonogashira Coupling: The aryl bromide (this compound) is coupled with a terminal alkyne. This reaction creates an ortho-alkynylbenzoate intermediate, which is primed for cyclization.

  • Intramolecular Annulation (Lactonization): The newly installed alkyne moiety undergoes a 6-endo-dig cyclization, where the ester's carbonyl oxygen attacks the alkyne's internal carbon. This step forms the characteristic six-membered lactone ring of the isocoumarin scaffold.[12][13]

The causality behind this experimental design is rooted in the reliability and efficiency of the Sonogashira reaction for C(sp²)-C(sp) bond formation under mild conditions.[9][11][14] The subsequent cyclization is often spontaneous or can be promoted under the reaction conditions, making it an atom-economical process.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level transformation from the dibrominated precursor to the final isocoumarin product.

G cluster_start Starting Materials cluster_reaction Core Reaction Sequence A This compound C Pd/Cu-Catalyzed Sonogashira Coupling A->C B Terminal Alkyne (R-C≡C-H) B->C D Intramolecular Lactonization (6-endo-dig) C->D Tandem Process E 5-Bromo-7-alkynyl Isocoumarin Intermediate D->E H Second Sonogashira Coupling E->H F Final 5,7-Disubstituted Isocoumarin Product G Second Terminal Alkyne (R'-C≡C-H) G->H H->F

Caption: General workflow for isocoumarin synthesis.

The Catalytic Cycle: A Deeper Look

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cyclization Lactonization pd0 Pd(0)L₂ pd_add Oxidative Addition pd_int Ar-Pd(II)-X(L)₂ pd_trans Transmetalation pd_re Reductive Elimination pd_int->pd_re pd_re->pd0 product Ar-C≡C-R (ortho-Alkynylbenzoate) pd_re->product start_mat Ar-X (this compound) start_mat->pd_add cyclize_start ortho-Alkynylbenzoate product->cyclize_start cu_cat Cu(I)X cu_alkyne π-Alkyne Complex cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) cu_alkyne->cu_acetylide cu_acetylide->pd_trans Transfers alkyne to Palladium alkyne R-C≡C-H alkyne->cu_alkyne base Base base->cu_alkyne - H-Base⁺ cyclize_end Isocoumarin Product cyclize_start->cyclize_end 6-endo-dig cyclization

Caption: Mechanistic cycles of the Sonogashira coupling and lactonization.

The process begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This Pd(0) complex undergoes oxidative addition into the aryl-bromide bond of this compound. Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This acetylide is then transferred to the palladium center in a transmetalation step. Finally, reductive elimination occurs, forming the C-C bond of the ortho-alkynylbenzoate and regenerating the Pd(0) catalyst. The product then undergoes cyclization to yield the isocoumarin.[9][11]

Experimental Protocol: Synthesis of 5-Bromo-7-(phenylethynyl)isocoumarin

This protocol provides a validated, step-by-step method for the monosubstitution of this compound. This intermediate is a valuable platform for further functionalization at the C5 position.

Materials and Equipment
Reagent/MaterialSupplierPurityCAS No.Notes
This compoundThermo Scientific98%51329-15-8Starting Material[15]
PhenylacetyleneSigma-Aldrich98%536-74-3Coupling Partner
Pd(PPh₃)₂Cl₂Strem Chemicals98%13965-03-2Palladium Catalyst
Copper(I) Iodide (CuI)Acros Organics99.5%7681-65-4Co-catalyst
Triethylamine (TEA)Fisher Scientific≥99.5%121-44-8Base and Solvent
TolueneJ.T.BakerAnhydrous108-88-3Co-solvent
Schlenk flask (50 mL)---------For inert atmosphere
Magnetic stirrer/hotplate------------
TLC plates (Silica gel 60 F₂₅₄)---------For reaction monitoring
Procedure

1. Reaction Setup:

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (294 mg, 1.0 mmol, 1.0 equiv.).

  • Add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and subject it to three cycles of vacuum/backfill with dry nitrogen or argon to ensure an inert atmosphere.

2. Reagent Addition:

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and triethylamine (5 mL) via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Slowly add phenylacetylene (110 µL, 1.0 mmol, 1.0 equiv.) dropwise via syringe over 2 minutes. The reaction mixture will typically turn from a pale yellow to a darker brown/black suspension.

3. Reaction and Monitoring:

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The starting material (this compound) should be consumed, and a new, lower Rf, UV-active spot corresponding to the product should appear.

4. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the catalyst and amine salts, washing the pad with ethyl acetate (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of hexane/ethyl acetate (starting from 95:5) to isolate the desired product.

  • Combine the product-containing fractions and evaporate the solvent to yield 5-bromo-7-(phenylethynyl)isocoumarin as a pale yellow solid.

6. Characterization and Validation:

  • Expected Yield: 70-85%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of characteristic aromatic and acetylenic proton signals will confirm the formation of the isocoumarin ring.

Versatility and Scope

The true power of using this compound lies in its capacity for sequential, selective functionalization. The protocol described above yields a monosubstituted isocoumarin, which retains a bromine atom at the C5 position. This remaining halogen can be used in a second cross-coupling reaction to introduce a different substituent, providing a modular route to diverse 5,7-disubstituted isocoumarins.

EntryAlkyne 1 (R¹)Alkyne 2 (R²)Product StructureTypical Overall Yield
1PhenylacetyleneTrimethylsilylacetylene5-(Trimethylsilylethynyl)-7-(phenylethynyl)isocoumarin~65%
21-Hexyne1-Octyne5-(Oct-1-yn-1-yl)-7-(hex-1-yn-1-yl)isocoumarin~60%
3CyclopropylacetylenePhenylacetylene5-(Phenylethynyl)-7-(cyclopropylethynyl)isocoumarin~70%

Yields are representative and may vary based on specific substrate and reaction optimization.

This modularity is invaluable for generating chemical libraries for drug screening, allowing researchers to systematically probe the effects of substituents at two different positions on the isocoumarin core.

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of isocoumarins. Its utility is primarily derived from its two halogenated positions, which can be sequentially functionalized via robust and high-yielding palladium-catalyzed Sonogashira cross-coupling reactions. The subsequent tandem intramolecular lactonization provides direct access to the isocoumarin scaffold under mild conditions. This approach offers researchers a reliable and flexible platform for the construction of diverse isocoumarin libraries, accelerating the discovery of new therapeutic agents based on this privileged heterocyclic motif.

References

Application Notes and Protocols for the Laboratory Preparation of 3,5-Disubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Disubstituted Benzoic Acids

3,5-disubstituted benzoic acids are a pivotal class of organic compounds, serving as crucial building blocks and key intermediates in the synthesis of a wide array of functional molecules. Their unique substitution pattern influences their physical, chemical, and biological properties, making them indispensable in pharmaceutical sciences, materials science, and agrochemicals. In drug discovery, this structural motif is present in various therapeutic agents, where the substituents at the 3 and 5 positions can modulate bioactivity, selectivity, and pharmacokinetic profiles. For instance, 3,5-bis(trifluoromethyl)benzoic acid is a key intermediate for substance P antagonists used in treating inflammatory diseases and psychiatric disorders[1]. Similarly, 3,5-dinitrobenzoic acid is widely used for the derivatization and identification of alcohols and amines[2].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 3,5-disubstituted benzoic acids. We will delve into established synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices to ensure both scientific rigor and practical success.

Strategic Approaches to Synthesis

The preparation of 3,5-disubstituted benzoic acids can be approached through several strategic pathways, primarily dictated by the nature of the desired substituents and the availability of starting materials. The primary strategies covered in this guide are:

  • Electrophilic Aromatic Substitution: Direct functionalization of the benzoic acid core.

  • Carboxylation of 3,5-Disubstituted Aryl Precursors: Introducing the carboxylic acid group onto a pre-functionalized aromatic ring.

  • Modification of Existing 3,5-Disubstituted Benzoic Acids: Altering the substituents on a pre-formed 3,5-disubstituted benzoic acid.

The choice of strategy is critical and depends on factors such as regioselectivity, functional group compatibility, and overall synthetic efficiency.

Method 1: Electrophilic Aromatic Substitution - The Case of 3,5-Dinitrobenzoic Acid

Directing two substituents to the meta-positions of benzoic acid via electrophilic aromatic substitution is feasible when the carboxyl group's deactivating, meta-directing nature is exploited with strongly deactivating incoming groups like the nitro group. The synthesis of 3,5-dinitrobenzoic acid is a classic example.

Causality of Experimental Choices

The nitration of benzoic acid to its 3,5-dinitro derivative requires harsh conditions due to the deactivating nature of both the carboxylic acid group and the first nitro group introduced. A mixture of fuming nitric acid and concentrated sulfuric acid is employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed. The temperature is carefully controlled to manage the exothermic reaction and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzoic Acid[2][3][4][5]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (>90%)

  • Ice

  • 50% Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, carefully add 25.0 g of benzoic acid to 115 mL of concentrated sulfuric acid. Stir the mixture until the benzoic acid is completely dissolved.

  • Cool the mixture in an ice bath to 5-10°C.

  • Slowly add 19.0 mL of fuming nitric acid to the cooled solution over 90-120 minutes, ensuring the temperature does not exceed 45°C.

  • After the addition is complete, slowly raise the temperature to 60-65°C and maintain it for 3 hours.

  • Further, increase the temperature to 80-85°C and stir for an additional 24 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing a mixture of 800 g of crushed ice and 800 mL of water with constant stirring.

  • Allow the precipitate to stand for 30 minutes.

  • Collect the crude 3,5-dinitrobenzoic acid by vacuum filtration and wash the solid with cold water until the washings are free of sulfates.

  • Recrystallize the crude product from hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid. The expected yield is 54-58%, with a melting point of 205–207°C.[3]

Method 2: Carboxylation via Grignard Reagents

This powerful method involves the formation of a Grignard reagent from a 3,5-disubstituted aryl halide, followed by its reaction with carbon dioxide to yield the corresponding benzoic acid. This approach is highly versatile as it allows for a wide variety of substituents at the 3 and 5 positions.

Workflow for Grignard-based Synthesis

Grignard_Synthesis A 3,5-Disubstituted Aryl Halide (e.g., 1-bromo-3,5-dichlorobenzene) C Grignard Reagent Formation A->C B Magnesium Turnings (in anhydrous ether/THF) B->C E Carboxylation C->E Reacts with D Carbon Dioxide (Dry Ice) D->E F Acidic Workup (e.g., HCl) E->F G 3,5-Disubstituted Benzoic Acid F->G Yields

Caption: Workflow for the synthesis of 3,5-disubstituted benzoic acids via Grignard reaction.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Acid via Grignard Reaction[6]

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid

  • Sodium bisulfite

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and allow it to cool to room temperature under a stream of nitrogen.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium, followed by a small crystal of iodine.

    • Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, place an excess of crushed dry ice.

    • Quickly and carefully pour the Grignard reagent solution onto the dry ice with stirring.

  • Workup and Isolation:

    • Allow the excess dry ice to sublime.

    • Slowly add 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with a saturated solution of sodium bisulfite, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3,5-dichlorobenzoic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the purified 3,5-dichlorobenzoic acid.

Method 3: The Sandmeyer Reaction for Halogenated Derivatives

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, particularly halogens and cyano groups, onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7] This is particularly useful for synthesizing 3,5-dihalobenzoic acids from the corresponding 3,5-diaminobenzoic acid or a precursor that can be converted to the amino group.

Reaction Scheme for Sandmeyer Reaction

Sandmeyer_Reaction A 3-Amino-5-substituted Benzoic Acid C Diazonium Salt Intermediate A->C Diazotization B NaNO₂, H₂SO₄ (0-5°C) B->C E 3-Halo-5-substituted Benzoic Acid C->E Nucleophilic Substitution D Cu(I) Halide (e.g., CuCl, CuBr) D->E

Caption: General scheme for the Sandmeyer reaction to produce 3,5-disubstituted benzoic acids.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Acid from 3,5-Dichloroaniline[6]

This protocol involves the conversion of 3,5-dichloroaniline to the corresponding benzoic acid.

Materials:

  • 3,5-Dichloroaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide (for cyano group) or Copper(I) chloride/bromide (for halo group)

  • Potassium cyanide (if preparing the nitrile)

Procedure:

  • Diazotization:

    • Dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Sandmeyer Reaction (for introducing a cyano group, which can then be hydrolyzed):

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Hydrolysis of the Nitrile:

    • The resulting 3,5-dichlorobenzonitrile can be hydrolyzed to 3,5-dichlorobenzoic acid by refluxing with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Workup and Purification:

    • After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the 3,5-dichlorobenzoic acid.

    • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the carboxylic acid functionality to prevent it from reacting with certain reagents.[8][9][10][11]

Common Protecting Groups for Carboxylic Acids
Protecting GroupProtection ReagentDeprotection Conditions
Methyl/Ethyl EsterMethanol/Ethanol, Acid catalystAcidic or basic hydrolysis
Benzyl EsterBenzyl alcohol, Acid catalystHydrogenolysis (H₂, Pd/C)
tert-Butyl EsterIsobutylene, Acid catalystMild acid (e.g., TFA)
Silyl EsterSilyl chloride (e.g., TMSCl)Fluoride source (e.g., TBAF) or mild acid

The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions that can be tolerated for its removal.[11]

Emerging Methods: C-H Functionalization

Recent advances in organic synthesis have led to the development of transition-metal-catalyzed methods for the direct functionalization of C-H bonds.[12][13][14][15] While often requiring specialized catalysts and directing groups, these methods offer a more atom-economical and step-efficient approach to synthesizing substituted benzoic acids. Palladium-catalyzed meta-C-H olefination and acetoxylation of benzoic acid derivatives have been reported, providing new avenues for the synthesis of complex 3,5-disubstituted benzoic acids.[12][13][16] These advanced techniques are particularly valuable in drug discovery and the synthesis of functional materials where novel substitution patterns are desired.

Conclusion

The synthesis of 3,5-disubstituted benzoic acids is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic route should be carefully considered based on the target molecule, available starting materials, and the desired scale of the reaction. The protocols outlined in these application notes provide a solid foundation for the successful laboratory preparation of this important class of compounds. For novel or complex targets, exploring emerging C-H functionalization strategies may offer significant advantages.

References

Methyl 3,5-dibromobenzoate: A Versatile Scaffold for Macrocycle Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3,5-dibromobenzoate in Macrocyclization

In the landscape of modern medicinal chemistry, macrocycles occupy a unique and increasingly important chemical space. Their constrained yet flexible conformations allow them to bind to challenging protein targets with high affinity and selectivity, often exceeding that of traditional small molecules.[1] this compound emerges as a highly valuable and versatile building block for the synthesis of these complex architectures. Its rigid phenyl core provides a defined anchor point, while the two bromine atoms at the meta positions serve as reactive handles for a variety of palladium-catalyzed cross-coupling reactions. This symmetrical di-functionality allows for the construction of "ansa-macrocycles" or "paracyclophanes" through sequential or one-pot coupling reactions with appropriately designed linker molecules.

The strategic placement of the bromine atoms at the 3- and 5-positions offers a divergent angle for the appended linker chains, predisposing the linear precursor to cyclization. Furthermore, the methyl ester functionality can be easily hydrolyzed to the corresponding carboxylic acid post-cyclization, providing an additional point for diversification or for modulating the physicochemical properties of the final macrocycle.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a scaffold for macrocycle synthesis, complete with field-proven insights and detailed experimental protocols.

Core Synthetic Strategies: A Multi-pronged Approach to Macrocyclization

The construction of macrocycles from this compound hinges on the strategic formation of carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bonds. The workhorse for these transformations is the palladium-catalyzed cross-coupling reaction. The choice of reaction is dictated by the desired linkage in the final macrocycle.

Key Palladium-Catalyzed Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl bromides with organoboron reagents (boronic acids or esters). It is highly tolerant of various functional groups and is a robust method for introducing aryl or alkyl linkers.

  • Sonogashira Coupling: This reaction creates C-C bonds between the aryl bromides and terminal alkynes, introducing rigidity into the macrocyclic backbone. The resulting alkyne can be further modified, for example, by reduction to an alkene or alkane.

  • Heck Coupling: This reaction forms C-C bonds by coupling the aryl bromides with alkenes, providing another avenue for introducing unsaturation into the macrocyclic linker.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromides with primary or secondary amines, leading to the formation of macrocyclic lactams or other nitrogen-containing macrocycles.

The synthesis of a macrocycle from this compound is typically a two-stage process:

  • Sequential Functionalization: The two bromine atoms are sequentially reacted with a bifunctional linker molecule. This is often achieved by taking advantage of the slightly different reactivity of the two bromine atoms after the first substitution, or by using a limiting amount of the linker in the first step.

  • Intramolecular Macrocyclization: The now-functionalized linear precursor undergoes an intramolecular cross-coupling reaction to form the macrocyclic ring. This step is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Below, we present detailed protocols for a hypothetical, yet synthetically sound, two-step synthesis of a macrocycle using a sequential Sonogashira coupling followed by an intramolecular Suzuki-Miyaura coupling. This approach combines the rigidity of an alkyne linker with the versatility of the Suzuki-Miyaura cyclization.

Experimental Protocols

Protocol 1: Synthesis of the Linear Macrocycle Precursor via Sequential Sonogashira Coupling

This protocol describes the mono-alkynylation of this compound followed by a second Sonogashira coupling with a bifunctional linker.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Potassium carbonate (K₂CO₃)

  • 1,4-Bis(ethynyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

Step A: Mono-alkynylation of this compound

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous Et₃N (2.0 eq).

  • To the stirred solution, add trimethylsilylacetylene (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford methyl 3-bromo-5-((trimethylsilyl)ethynyl)benzoate.

Step B: Desilylation and Second Sonogashira Coupling

  • Dissolve the product from Step A in methanol and add K₂CO₃ (1.5 eq). Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and extract the residue with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield methyl 3-bromo-5-ethynylbenzoate.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the product from the previous step (1.0 eq), 1,4-bis(ethynyl)benzene (0.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and anhydrous Et₃N (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature, filter through celite, and concentrate. Purify by flash column chromatography to yield the linear precursor.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions. The use of anhydrous solvents is essential for optimal yields.

  • Copper(I) Iodide (CuI): In the Sonogashira coupling, CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate which then transmetalates with the palladium complex.

  • Base (Et₃N or K₂CO₃): A base is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium center and modulates its reactivity.

  • Sequential Approach: A stepwise functionalization is necessary to build the asymmetric linear precursor required for the final intramolecular cyclization. The use of a protecting group (TMS) on the alkyne in the first step allows for controlled mono-addition.

Protocol 2: Intramolecular Suzuki-Miyaura Macrocyclization

This protocol describes the conversion of the linear precursor from Protocol 1 into a macrocycle. This involves the conversion of the terminal alkyne to a boronic ester, followed by an intramolecular Suzuki-Miyaura coupling.

Materials:

  • Linear precursor from Protocol 1

  • Pinacolborane (HBpin)

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand for hydroboration)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (ligand for Suzuki coupling)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • High-dilution setup (syringe pump)

Procedure:

Step A: Hydroboration of the Terminal Alkyne

  • To a flame-dried Schlenk flask under argon, add the linear precursor (1.0 eq), [Ir(COD)OMe]₂ (0.01 eq), and dtbpy (0.02 eq).

  • Add anhydrous 1,4-dioxane.

  • Add pinacolborane (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with a few drops of methanol.

  • Concentrate the mixture under reduced pressure. The crude boronic ester is typically used in the next step without further purification.

Step B: Intramolecular Suzuki-Miyaura Coupling

  • Set up a large, flame-dried three-neck flask containing anhydrous 1,4-dioxane and K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq). Heat the mixture to 100 °C.

  • Dissolve the crude boronic ester from Step A in a large volume of anhydrous 1,4-dioxane.

  • Using a syringe pump, add the solution of the boronic ester to the heated catalyst mixture over a period of 12 hours.

  • After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 12 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired macrocycle.

Causality Behind Experimental Choices:

  • Hydroboration: The conversion of the terminal alkyne to a boronic ester is necessary to create the nucleophilic partner for the intramolecular Suzuki-Miyaura reaction. Iridium catalysis is often used for the hydroboration of alkynes.

  • High-Dilution Conditions: The slow addition of the linear precursor to the reaction vessel at a very low concentration is the most critical parameter for successful macrocyclization. This favors the intramolecular reaction pathway over the competing intermolecular polymerization, which would lead to linear oligomers and polymers.

  • Bulky Phosphine Ligand (SPhos): For the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands like SPhos are often employed to promote the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-C bond, which can be challenging in intramolecular settings.

  • Base (K₃PO₄): A strong, non-nucleophilic base is required for the Suzuki-Miyaura coupling to facilitate the transmetalation step.

Data Presentation

The success of a macrocyclization reaction is highly dependent on the reaction conditions. The following table provides representative conditions for the key cross-coupling reactions discussed.

Reaction TypePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)
Sonogashira Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (2-3)THF or Toluene60-8060-90
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-10050-85
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (2-3)DMF or Acetonitrile80-12040-70
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOtBu (1.5-2.5)Toluene or Dioxane80-11060-95

Yields are highly substrate-dependent and the conditions provided are a general starting point for optimization.

Visualizations

Experimental Workflow for Macrocycle Synthesis

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization A This compound B Mono-alkynylation (Sonogashira) A->B C Desilylation B->C D Second Sonogashira Coupling C->D E Linear Precursor D->E F Hydroboration E->F G Intramolecular Suzuki-Miyaura Coupling (High Dilution) F->G H Purification G->H I Macrocycle H->I

Caption: A typical workflow for the synthesis of a macrocycle from this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ (Base) PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound stands as a robust and strategically valuable starting material for the construction of diverse macrocyclic scaffolds. The predictable reactivity of its two bromine atoms in a range of palladium-catalyzed cross-coupling reactions allows for a modular and flexible approach to macrocycle design. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel macrocycles for applications in drug discovery and materials science. As the demand for molecules capable of modulating complex biological targets continues to grow, the importance of versatile building blocks like this compound in enabling the synthesis of next-generation therapeutics is set to increase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dibromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and reliable strategies for synthesizing this compound:

  • Route A: Fischer Esterification of 3,5-Dibromobenzoic Acid. This is often the preferred and more direct method. It involves the acid-catalyzed esterification of commercially available 3,5-dibromobenzoic acid with methanol. The reaction is typically driven to completion by removing the water formed during the reaction.

  • Route B: Electrophilic Bromination of Methyl Benzoate. This approach involves the direct bromination of methyl benzoate using a suitable brominating agent and a Lewis acid catalyst. However, controlling the regioselectivity to exclusively obtain the 3,5-disubstituted product can be challenging and may lead to a mixture of isomers.

Q2: Which synthetic route is recommended for achieving the highest yield and purity?

For optimal yield and purity, the Fischer esterification of 3,5-dibromobenzoic acid (Route A) is generally recommended. This method is more straightforward and avoids the formation of isomeric byproducts that can occur during the direct bromination of methyl benzoate. The starting material, 3,5-dibromobenzoic acid, is readily available from various chemical suppliers[1].

Q3: What are the critical parameters to control during the Fischer esterification of 3,5-dibromobenzoic acid?

To maximize the yield of this compound via Fischer esterification, consider the following critical parameters:

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Solid acid catalysts, such as titanium zirconium solid acids, have also been explored for esterification reactions[2].

  • Reaction Temperature: The reaction is typically performed at the reflux temperature of methanol to ensure a sufficient reaction rate.

  • Removal of Water: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, the water generated during the reaction must be removed. This is often achieved by using a large excess of methanol, which acts as both a reactant and a dehydrating agent.

  • Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

Q4: How can I purify the crude this compound?

The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane, and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst. This is followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as methanol or a mixture of hexane and ethyl acetate.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, flash column chromatography on silica gel is an effective method for removing impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed for elution.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Q: I have performed the Fischer esterification of 3,5-dibromobenzoic acid, but my yield is very low. What could be the reasons?

A: Low yields in Fischer esterification can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Insufficient Catalyst: Ensure that a catalytic amount of a strong acid (e.g., 5 mol% of H₂SO₄) has been added. An inadequate amount of catalyst will result in a sluggish and incomplete reaction.

  • Presence of Water: The starting materials and solvent must be sufficiently dry. Any water present at the beginning of the reaction will shift the equilibrium back towards the starting materials.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more catalyst or increasing the reaction time.

  • Losses during Work-up: Ensure that the pH of the aqueous layer is basic during the extraction to remove the unreacted carboxylic acid. Inefficient extraction or premature product precipitation can lead to significant losses.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol provides a general procedure for the synthesis of this compound from 3,5-dibromobenzoic acid.

Materials:

  • 3,5-Dibromobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromobenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or by flash column chromatography.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a typical troubleshooting workflow for the synthesis of this compound.

G start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete workup Perform Aqueous Work-up reaction_complete->workup Yes troubleshoot_reaction Troubleshoot Reaction: - Check Catalyst - Check Reagent Purity - Extend Reaction Time reaction_complete->troubleshoot_reaction No purification Purify Crude Product (Crystallization/Chromatography) workup->purification low_yield Low Yield? purification->low_yield characterization Characterize Final Product (NMR, MS, MP) troubleshoot_workup Troubleshoot Work-up: - Check pH of Washes - Optimize Extraction Solvent low_yield->troubleshoot_workup Yes impure_product Product Impure? low_yield->impure_product No troubleshoot_reaction->start troubleshoot_workup->workup impure_product->characterization No troubleshoot_purification Troubleshoot Purification: - Optimize Recrystallization Solvent - Adjust Chromatography Conditions impure_product->troubleshoot_purification Yes troubleshoot_purification->purification

Caption: Troubleshooting workflow for this compound synthesis.

Problem 2: The Reaction is Incomplete, Resulting in a Mixture of Starting Material and Product.

Q: My reaction seems to have stopped, and I have a mixture of 3,5-dibromobenzoic acid and the desired methyl ester. How can I drive the reaction to completion?

A: An incomplete Fischer esterification is a common issue. Here are some strategies to address it:

  • Increase Reaction Time: The most straightforward approach is to continue refluxing the reaction for a longer period. Some esterifications can be slow and may require overnight reflux.

  • Add More Catalyst: The acid catalyst may have decomposed or become deactivated. Adding another small portion of concentrated sulfuric acid can help to restart the reaction.

  • Remove Water More Efficiently: If you are not using a large excess of methanol, consider using a Dean-Stark apparatus to azeotropically remove the water as it is formed. This is particularly useful if you are using a solvent like toluene.

  • Check Reagent Purity: Ensure that your 3,5-dibromobenzoic acid is of high purity. Impurities in the starting material can sometimes interfere with the reaction.

Problem 3: Formation of an Oily Product Instead of a Solid.

Q: After the work-up, my crude product is an oil and does not solidify. What should I do?

A: An oily product can be frustrating, but it is often due to the presence of impurities that depress the melting point.

  • Residual Solvent: The most common reason for an oily product is the presence of residual solvent from the work-up. Ensure that the crude product is thoroughly dried under high vacuum. Gentle heating can sometimes help to remove stubborn solvent traces.

  • Impurities: If drying does not lead to solidification, it is likely that your product contains impurities. In such cases, purification by flash column chromatography is the most effective solution. The purified fractions, when concentrated, should yield the solid product.

  • Inducing Crystallization: If you have a highly concentrated, pure oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also be very effective.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reactant Ratio 10-20 equivalents of methanol per equivalent of 3,5-dibromobenzoic acidUsing an excess of methanol shifts the reaction equilibrium towards the product side.
Catalyst Loading 2-5 mol% of concentrated H₂SO₄ or p-TsOHA sufficient amount of catalyst is needed to ensure a reasonable reaction rate without causing significant side reactions.
Reaction Temperature Reflux temperature of methanol (approx. 65 °C)Provides sufficient thermal energy for the reaction to proceed at a practical rate.
Typical Reaction Time 4-24 hoursThe reaction time can vary depending on the scale and specific conditions. Monitoring by TLC or GC is crucial.

References

Technical Support Center: Purification of Crude Methyl 3,5-dibromobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3,5-dibromobenzoate. This guide is designed for researchers, chemists, and drug development professionals who require a high-purity solid for their work. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization process for this compound.

Q1: What is the underlying principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] In an ideal recrystallization, the crude solid is dissolved in the minimum amount of a hot, boiling solvent to create a saturated solution.[3][4] As this solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent (mother liquor).[2][3] The formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significantly purer final product.[3]

Q2: How do I select the best solvent for recrystallizing this compound?

The choice of solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should meet the following criteria:

  • High-Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at room temperature or below.[1][3] This ensures maximum recovery of the purified solid upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][3]

  • Chemical Inertness: The solvent must not react with this compound.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals by evaporation.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Based on its chemical properties, several solvents can be considered for this compound. Technical data sheets indicate that it is soluble in methanol.[6][7] Alcohols like methanol or ethanol are often good starting points for moderately polar esters.

SolventBoiling Point (°C)Suitability Rationale
Methanol 64.7Reported to be a good solvent for this compound.[6][7] Its polarity is suitable for dissolving the ester at high temperatures.
Ethanol 78.4Similar to methanol, ethanol is a common choice for recrystallizing aromatic esters.[8]
Isopropanol 82.6A slightly less polar alcohol that can offer a different solubility profile, potentially improving yield.
Hexane 69A non-polar solvent. This compound is likely to have low solubility in hot hexane, making it a potential "anti-solvent" in a mixed-solvent system.

It is always recommended to perform small-scale solubility tests in test tubes before committing to a bulk recrystallization.[4]

Q3: What are the key physical properties of pure this compound?

Knowing the properties of the pure compound is essential for assessing the success of the purification.

  • Appearance: White to off-white crystalline powder.[6]

  • Molecular Formula: C₈H₆Br₂O₂[6][9]

  • Molecular Weight: 293.94 g/mol [9][10]

  • Melting Point: The reported melting point for pure this compound is in the range of 61-65°C .[6][9][11] A sharp melting point within this range is a strong indicator of high purity. Impurities typically cause the melting point to broaden and become depressed.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experimental workflow.

Problem 1: The crude solid will not dissolve completely in the hot solvent.
  • Possible Cause 1: Insufficient Solvent. This is the most common reason. You may not have added enough solvent to fully dissolve the compound at the boiling point.

    • Solution: Add small, incremental portions of the hot solvent to the flask while maintaining the solution at a boil until the solid fully dissolves.[12] Be cautious not to add a large excess, as this will reduce the final yield.[13]

  • Possible Cause 2: Insoluble Impurities. The crude sample may contain impurities that are insoluble in the chosen solvent, even at high temperatures.

    • Solution: If a small amount of solid material remains after adding a reasonable amount of boiling solvent, it is likely an insoluble impurity.[3] You should perform a hot gravity filtration to remove these solid impurities before allowing the solution to cool.

Problem 2: No crystals form after the solution has cooled.
  • Possible Cause 1: Too Much Solvent. Using an excessive amount of solvent is a frequent error, resulting in a solution that is not supersaturated upon cooling.[14][15]

    • Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[16] Once the volume is reduced, allow it to cool again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, a state where the solute concentration exceeds its solubility, but crystallization has not been initiated due to a kinetic barrier.[13][14]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[16][17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[18]

    • Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound (or even the crude starting material) to the solution.[16][18][19] This seed crystal acts as a template, inducing the rapid growth of more crystals.[18]

    • Solution 3 (Further Cooling): Cool the solution in an ice-salt bath to achieve temperatures below 0°C, further decreasing the compound's solubility.[17]

Problem 3: The compound separates as an oil, not crystals ("oiling out").

"Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline lattice.[19][20] This often happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[15][19][21] Since the melting point of this compound is relatively low (61-65°C), this is a significant risk if using higher-boiling point solvents.

  • Possible Cause 1: Solution is too concentrated / Cooling is too rapid. If the solution is highly concentrated, the saturation point may be reached at a temperature above the compound's melting point. Rapid cooling exacerbates this.

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[15][19][22] Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling.[19]

  • Possible Cause 2: High level of impurities. Impurities can significantly depress the melting point of the compound, increasing the likelihood of oiling out.[19][21]

    • Solution: If slow cooling and adding more solvent fails, it may be necessary to remove the solvent by rotary evaporation and attempt the recrystallization again, perhaps with a different solvent.[14][21] Sometimes, adding activated charcoal to the hot solution (before hot filtration) can help remove impurities that promote oiling.[22]

Problem 4: The final yield of crystals is very low.
  • Possible Cause 1: Excessive Solvent. As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[13][19]

    • Solution: Before starting, use test tubes to find the minimum amount of solvent needed. If you suspect you've used too much, you can try to recover a "second crop" of crystals by evaporating a portion of the mother liquor and re-cooling.[19]

  • Possible Cause 2: Premature Crystallization. If the solution cools too quickly during a hot gravity filtration step, the product can crystallize in the filter funnel, leading to loss of material.[15]

    • Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with hot solvent vapor or in an oven) before filtration. Use a fluted filter paper to speed up the filtration process.

  • Possible Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can re-dissolve a portion of the product.[13]

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Section 3: Experimental Workflow & Protocols

This section provides a standardized workflow and a detailed protocol for the single-solvent recrystallization of this compound.

Recrystallization Workflow Diagramdot

Recrystallization_Workflow

References

Common side reactions in the bromination of methyl benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrophilic aromatic substitution of methyl benzoate. This guide is designed for researchers, chemists, and drug development professionals who are performing this classic, yet often nuanced, reaction. Here, we will address common challenges, particularly the formation of undesired side products, and provide troubleshooting strategies grounded in mechanistic principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of methyl benzoate and why?

The expected major product is methyl 3-bromobenzoate (or methyl m-bromobenzoate). This outcome is dictated by the electronic properties of the methyl ester group (-COOCH₃) attached to the benzene ring.

  • Directing Effect: The ester group is an electron-withdrawing group and acts as a meta-director . It deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles, such as the bromonium ion (Br⁺), to the meta positions (C3 and C5). This is because the resonance structures for ortho and para attack result in an unstable carbocation adjacent to the positively polarized carbonyl carbon, whereas meta attack avoids this destabilizing interaction.

Q2: Why is a Lewis acid catalyst, like iron(III) bromide (FeBr₃), typically required for this reaction?

Molecular bromine (Br₂) by itself is not electrophilic enough to react with the deactivated benzene ring of methyl benzoate. A Lewis acid catalyst is required to polarize the Br-Br bond, creating a highly reactive bromonium ion (Br⁺) or a Br-Br-FeBr₃ complex. This potent electrophile is then able to attack the electron-rich (albeit deactivated) benzene ring, initiating the substitution reaction.

Q3: What are the most common side reactions or impurities I should expect?

The most frequently encountered side reactions are the formation of:

  • Polybrominated Products: Primarily methyl 3,5-dibromobenzoate. This occurs if the reaction conditions are too harsh or if the reaction is left for too long.

  • Ortho and Para Isomers: Small amounts of methyl 2-bromobenzoate (ortho) and methyl 4-bromobenzoate (para) can form, though they are typically minor products due to the strong meta-directing effect of the ester group.

  • Unreacted Starting Material: Incomplete conversion will leave residual methyl benzoate in your product mixture.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the experiment, their probable causes, and recommended solutions.

Issue 1: My TLC plate shows multiple product spots after the reaction.
  • Probable Cause A: Polysubstitution. The most common cause for multiple spots is the formation of dibrominated (and sometimes tribrominated) products. This happens when the reaction conditions are too forcing, causing the initially formed monobrominated product to undergo a second bromination. The primary product, methyl 3-bromobenzoate, is still deactivated, but a second substitution is possible, typically at the other meta position (C5).

  • Recommended Solution A:

    • Control Temperature: Maintain a low reaction temperature, typically below 50-60°C. Overheating significantly increases the rate of the second bromination. Running the reaction in an ice bath during the initial addition of bromine can be an effective control strategy.

    • Stoichiometry: Use a slight excess of methyl benzoate relative to bromine or use a 1:1 molar ratio. Avoid using an excess of bromine, as this will drive the reaction towards polysubstitution.

    • Reaction Time: Monitor the reaction progress by TLC. Stop the reaction as soon as the starting material is consumed and before significant amounts of di-substituted products appear.

  • Probable Cause B: Isomer Formation. While the meta product is heavily favored, small amounts of ortho and para isomers can form. These may appear as separate, often less intense, spots on a TLC plate.

  • Recommended Solution B:

    • Purification: These isomers are often difficult to separate from the main product. Careful column chromatography or fractional recrystallization may be necessary if isomeric purity is critical for your application. Using a non-polar solvent system for recrystallization, such as methanol or ethanol, can sometimes help isolate the major meta isomer.

Issue 2: My reaction yield is very low.
  • Probable Cause A: Inactive Catalyst. The Lewis acid catalyst (e.g., FeBr₃) is hygroscopic and can be deactivated by moisture. If the catalyst has been exposed to the atmosphere, it will be less effective at polarizing the bromine.

  • Recommended Solution A:

    • Use freshly opened or properly stored anhydrous FeBr₃.

    • Ensure all your glassware is thoroughly dried before starting the reaction.

    • Consider generating the FeBr₃ in situ by adding a small piece of iron wool or iron filings to the reaction mixture with bromine. The iron will react with bromine to form the active catalyst.

  • Probable Cause B: Inefficient Quenching/Extraction. Product can be lost during the workup phase. The reaction is typically quenched with a reducing agent like sodium bisulfite (NaHSO₃) to destroy excess bromine. Improper phase separation during extraction can lead to significant product loss.

  • Recommended Solution B:

    • Ensure the quenching step is complete (the orange/brown color of bromine disappears).

    • During solvent extraction (e.g., with dichloromethane or diethyl ether), ensure you collect the entire organic layer. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to maximize recovery.

    • Check the pH after a sodium bicarbonate wash to ensure all acidic components (like HBr) have been neutralized.

Issue 3: My final product has a persistent orange or brown color.
  • Probable Cause: Residual Bromine. This indicates that unreacted bromine (Br₂) is still present in your product.

  • Recommended Solution:

    • Workup: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reducing agents will react with and neutralize the elemental bromine, removing the color.

    • Purification: If the color persists after extraction, it should be removed during recrystallization or column chromatography.

Experimental Workflow & Methodologies

Diagram: Standard Bromination Workflow

The following diagram outlines the typical experimental sequence for the bromination of methyl benzoate.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Reagents: - Methyl Benzoate - Acetic Acid (Solvent) - FeBr3 (Catalyst) Glassware Dry Glassware Assembly Addition Slowly add Br2 in Acetic Acid Glassware->Addition Stir Stir at RT or mild heat (Monitor by TLC) Addition->Stir Quench Quench with Sodium Bisulfite Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize or Column Chromatography Evaporate->Purify Analyze Analyze by NMR, IR, Melting Point Purify->Analyze

Caption: General workflow for the synthesis and purification of methyl 3-bromobenzoate.

Protocol: Minimizing Dibromination

This protocol is optimized to favor the formation of the monobrominated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl benzoate (1.0 eq) in glacial acetic acid. Add the Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide (approx. 0.05 eq).

  • Bromine Addition: Dissolve bromine (1.0 eq) in a small amount of glacial acetic acid and place it in the dropping funnel. Add the bromine solution dropwise to the stirring methyl benzoate solution over 20-30 minutes. Maintain the temperature of the reaction mixture below 40°C, using an ice bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water and sodium bisulfite solution to quench excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol, to obtain the pure methyl 3-bromobenzoate.

Diagram: Mechanistic Insight into Product Formation

This diagram illustrates the electrophilic attack at the meta versus the para position, highlighting the instability of the para-attack intermediate that leads to the observed product selectivity.

Mechanism_Selectivity cluster_meta Meta Attack (Favored) cluster_para Para Attack (Disfavored) m1 Methyl Benzoate m_reagents + Br+ / FeBr3 m1->m_reagents m2 Sigma Complex (Meta Intermediate) m_loss - H+ m2->m_loss m3 Methyl 3-bromobenzoate (Major Product) m_reagents->m2 m_loss->m3 p1 Methyl Benzoate p_reagents + Br+ / FeBr3 p1->p_reagents p2 Sigma Complex (Para Intermediate) Unstable Resonance Form p_loss - H+ p2->p_loss note This intermediate has a resonance structure with a positive charge directly on the carbon attached to the electron-withdrawing ester group, which is highly destabilizing. p2->note p3 Methyl 4-bromobenzoate (Minor Product) p_reagents->p2 p_loss->p3

Caption: The meta pathway is favored as it avoids placing a destabilizing positive charge adjacent to the carbonyl group.

Summary of Key Parameters

ParameterRecommendationRationale for Avoiding Side Reactions
Temperature < 60°C; use ice bath for additionHigher temperatures provide the activation energy for a second bromination, leading to polysubstitution.
Stoichiometry 1:1 (Br₂:Substrate) or slight excess of substrateAn excess of bromine will drive the equilibrium towards the formation of di- and tri-brominated products.
Catalyst Anhydrous FeBr₃ or in situ generationMoisture deactivates the Lewis acid, stalling the reaction and potentially requiring harsher conditions that favor side products.
Reaction Time Monitor by TLC; quench after starting material is consumedExtended reaction times, even at low temperatures, can lead to the slow formation of polysubstituted byproducts.

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 3,5-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the esterification of 3,5-dibromobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and achieve optimal results in your synthesis.

Core Principles: Understanding the Fischer-Speier Esterification

The esterification of 3,5-dibromobenzoic acid is most commonly achieved via the Fischer-Speier (or simply Fischer) esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The core challenge of this method is its reversible nature; the reaction exists in an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[1][3][4]

Understanding this equilibrium is critical for optimization. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol) or by actively removing a product (water) as it forms.[1][5][6]

Reaction Mechanism

The reaction proceeds through a six-step nucleophilic acyl substitution mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[1][4][7]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[4][7]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[1]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[1][5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]

Fischer_Esterification_Mechanism cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination cluster_step5 5. Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Transferred_Intermediate R-C(OH)(OR')(OH₂⁺) Tetrahedral_Intermediate->Transferred_Intermediate Protonated_Ester R-C(O⁺H)OR' Transferred_Intermediate->Protonated_Ester - H₂O Water H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H_plus_regen H⁺

Caption: The mechanism of Fischer-Speier Esterification.

Troubleshooting Guide

This section addresses the most common issues encountered during the esterification of 3,5-dibromobenzoic acid.

Q1: My reaction shows very low or no conversion to the ester. What went wrong?

This is a frequent issue, often pointing to problems with the reaction setup or reagents.

  • Potential Cause 1: Insufficient or Inactive Catalyst.

    • Explanation: The reaction is acid-catalyzed and will proceed extremely slowly without a sufficient concentration of a strong acid.[3] Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

    • Solution:

      • Ensure you are using a strong acid catalyst. For laboratory-scale reactions, 0.1-0.2 molar equivalents of concentrated H₂SO₄ are typically effective.[9]

      • Add the catalyst carefully and slowly to the alcohol before heating, as the dissolution is exothermic.

  • Potential Cause 2: Presence of Water in Reagents.

    • Explanation: Since water is a product, any water present at the start of the reaction will inhibit the forward reaction and shift the equilibrium towards the starting materials.[3][10]

    • Solution:

      • Use anhydrous alcohol. If the alcohol has been opened, it may have absorbed atmospheric moisture. Consider using a freshly opened bottle or drying the alcohol with molecular sieves (3Å or 4Å) prior to use.[5][11][12]

      • Ensure your 3,5-dibromobenzoic acid starting material is completely dry.[10]

  • Potential Cause 3: Suboptimal Reaction Temperature.

    • Explanation: Esterification has a significant activation energy barrier and requires heat to proceed at a reasonable rate.[3][5] The reaction is typically run at the reflux temperature of the alcohol being used.

    • Solution:

      • Ensure the reaction mixture is heated to a steady reflux. For methanol, this is approximately 65°C; for ethanol, it is ~78°C.[9]

      • Use a heating mantle with a temperature controller or an oil bath for consistent and even heating.

Q2: My reaction starts but seems to stop at ~60-70% completion, even after several hours. How can I drive it to completion?

This classic symptom indicates that the reaction has reached equilibrium.

  • Explanation: Without actively removing water or using a vast excess of alcohol, the reverse reaction (ester hydrolysis) will begin to occur at a rate equal to the forward reaction, leading to a standstill in net product formation.[1] A 65% yield is common for a 1:1 molar ratio of acid to alcohol at equilibrium.[1]

  • Solution:

    • Increase the Alcohol Excess: The most straightforward method is to use the alcohol as the solvent, creating a large molar excess (e.g., 20-40 equivalents) that drives the equilibrium forward.[1][9] This can push yields well above 90%.[1]

    • Remove Water: For larger-scale reactions or with more precious alcohols, water can be removed as it forms. This is often done using a Dean-Stark apparatus, particularly with a solvent like toluene that forms an azeotrope with water.[1][13] The water is collected in the trap, preventing it from participating in the reverse reaction.

Q3: I'm observing an unexpected side product. What could it be?

While Fischer esterification is generally clean, side reactions can occur, especially under harsh conditions.

  • Potential Cause: Dehydration of the Alcohol.

    • Explanation: If you are using a secondary or tertiary alcohol and a high concentration of a strong, dehydrating acid like H₂SO₄ at high temperatures, the alcohol can eliminate water to form an alkene.

    • Solution:

      • Use a non-dehydrating acid catalyst like p-toluenesulfonic acid (TsOH).[13]

      • Avoid excessive heating. Maintain a gentle reflux rather than a vigorous one.

      • For sensitive alcohols, consider alternative esterification methods like the Steglich esterification, which uses DCC and DMAP under milder, anhydrous conditions.[4][14]

Q4: I'm having trouble isolating my product during the aqueous workup. What should I do?

Workup is a critical step where product can be lost.

  • Potential Cause: Emulsion Formation during Extraction.

    • Explanation: Vigorous shaking of the separatory funnel, especially after the neutralization step with sodium bicarbonate, can lead to stable emulsions that are difficult to separate.

    • Solution:

      • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

      • If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]

      • Allow the funnel to stand for a longer period. Gentle swirling or tapping can also help.

  • Potential Cause: Incomplete Neutralization of Acid.

    • Explanation: Any remaining 3,5-dibromobenzoic acid will be extracted into the organic layer along with the ester if the solution is still acidic. During purification, this can complicate crystallization or co-elute with the product in column chromatography.

    • Solution:

      • Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution (fizzing) ceases.[13][15]

      • Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.

      • Follow the bicarbonate wash with a brine wash to remove residual water and salts.[9][16]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the esterification of 3,5-dibromobenzoic acid? For simple primary alcohols like methanol or ethanol, concentrated sulfuric acid (H₂SO₄) is the most common, cost-effective, and efficient catalyst.[1] For more sensitive or sterically hindered alcohols, p-toluenesulfonic acid (TsOH) is a milder alternative that is less likely to cause side reactions.[13] Other Lewis acids or solid-supported acid catalysts can also be used.[17][18]

Q2: How do I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method.[9] Spot the reaction mixture against a spot of the 3,5-dibromobenzoic acid starting material on a silica gel plate. The ester product will be less polar and have a higher Rf value than the carboxylic acid. The reaction is complete when the starting material spot has disappeared.

Q3: Can I use microwave heating for this reaction? Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times.[19] Using a sealed-vessel microwave allows the reaction to be heated above the boiling point of the solvent, accelerating the rate.[19] Optimized conditions often involve short bursts of irradiation with intermittent catalyst addition.[19]

Q4: My product is an oil, but the literature says it should be a solid. What happened? The methyl ester of 3,5-dibromobenzoic acid has a reported melting point of 61-63°C.[20] If your final product is an oil or a low-melting solid, it is likely impure. The presence of residual solvent or unreacted starting materials can depress the melting point. Further purification by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or column chromatography is recommended.[9]

Data Summary Table

The following table summarizes typical conditions for the Fischer esterification of 3,5-dibromobenzoic acid. Yields are highly dependent on reaction scale and purification efficiency.

Ester ProductAlcohol (Excess)Catalyst (eq.)Reaction Time (h)Reflux Temp. (°C)Typical Yield (%)
Methyl 3,5-dibromobenzoateMethanolH₂SO₄ (0.1-0.2)4 - 6~6585 - 95
Ethyl 3,5-dibromobenzoateEthanolH₂SO₄ (0.1-0.2)6 - 8~7880 - 90

(Data adapted from protocols for structurally similar compounds).[9]

Optimized Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis and purification of this compound.

Materials:

  • 3,5-Dibromobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3,5-dibromobenzoic acid (1.0 eq) and anhydrous methanol (20-40 eq). The methanol serves as both reactant and solvent.[9]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) for 4-6 hours.[9] Monitor the reaction by TLC until the starting acid is consumed.

  • Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[9][13]

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Aqueous Workup:

    • Wash the organic layer sequentially with water (1x), saturated NaHCO₃ solution (2-3x, until no more gas evolves), and finally with brine (1x).[13][16]

    • This removes the acid catalyst and any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[9]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like methanol or an ethyl acetate/hexanes mixture to afford the pure this compound as a crystalline solid.[9]

Experimental Workflow Diagram

Workflow start Start: Reagents setup 1. Reaction Setup (Acid, Alcohol, Catalyst) start->setup reflux 2. Reflux (4-6h @ 65°C) setup->reflux Heat workup 3. Aqueous Workup (Extraction & Washes) reflux->workup Cool & Concentrate purify 4. Purification (Recrystallization or Chromatography) workup->purify Dry & Concentrate characterize 5. Characterization (TLC, MP, NMR) purify->characterize product Final Product characterize->product

Caption: General workflow for the synthesis of 3,5-dibromobenzoate esters.

References

Technical Support Center: Purification of Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of Methyl 3,5-dibromobenzoate. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The impurity profile of this compound synthesized from 3,5-dibromobenzoic acid and methanol is typically straightforward. The primary impurities to consider are:

  • Unreacted 3,5-dibromobenzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid will likely remain.

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often used as catalysts and must be removed.

  • Water: A byproduct of the esterification reaction.

  • Excess Methanol: Often used in excess to drive the reaction equilibrium and can be retained in the crude product.

  • Side-reaction Products: While less common under controlled conditions, impurities from side reactions can occur.

Q2: What is the first step I should take after the esterification reaction is complete?

A2: The initial workup is crucial for removing the bulk of acidic and water-soluble impurities. A standard aqueous workup is recommended. This involves neutralizing the acid catalyst and washing the organic phase. A typical procedure involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This converts the acidic impurities (unreacted carboxylic acid and catalyst) into their corresponding salts, which are soluble in the aqueous layer and can be separated.

Q3: My crude product is a solid. Can I just wash it with water?

A3: While washing the solid crude product with water can help remove some water-soluble impurities, it is generally less effective than a liquid-liquid extraction for thoroughly removing acidic components. The unreacted 3,5-dibromobenzoic acid has low water solubility. A wash with a dilute basic solution is more effective at removing the acidic starting material.

Troubleshooting Purification Challenges

Recrystallization

Problem: My product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common issue, especially when the melting point of the solute is close to the boiling point of the solvent or when high concentrations of impurities are present, causing a significant melting point depression.

Causality & Solutions:

  • High Impurity Concentration: A high level of impurities can lower the melting point of your product, leading to it coming out of solution as a liquid.

    • Solution: Attempt a pre-purification step. An acidic/basic extraction to remove the bulk of the unreacted carboxylic acid before recrystallization can be highly effective.

  • Inappropriate Solvent Choice or Cooling Rate: If the product is too soluble in the chosen solvent, or if the solution is cooled too rapidly, supersaturation can be reached at a temperature above the compound's melting point.

    • Solution 1: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. For this compound, methanol or ethanol are good starting points.[1]

    • Solution 2: Employ a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, and then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]

    • Solution 3: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This allows for the formation of nucleation sites and ordered crystal growth.

Experimental Protocols

Protocol 1: Aqueous Workup and Removal of Acidic Impurities

This protocol is designed to remove unreacted 3,5-dibromobenzoic acid and the acid catalyst following a Fischer esterification reaction.

  • Reaction Quenching: After the reaction is deemed complete, allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 3-5 times the reaction volume is a good starting point.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution, stopper the funnel, and shake gently at first to release any evolved CO₂ gas. Vent the funnel frequently. Continue to shake more vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer (containing your product) will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane. Drain the aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization from a Single Solvent (Methanol)

Methanol is a commonly cited solvent for the crystallization of benzoate derivatives.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to boiling with stirring. Continue adding small portions of hot methanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel (standard grade).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard choice for compounds of this type.[3][4]

Step-by-Step Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product (this compound) an Rf value of approximately 0.3-0.4. The starting material, 3,5-dibromobenzoic acid, being more polar, should have a lower Rf value. A good starting point for TLC analysis is 10-20% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties and Chromatographic Data

PropertyValueSource
Molecular FormulaC₈H₆Br₂O₂[5]
Molecular Weight293.94 g/mol [5]
Melting Point61-65 °CVendor Data
TLC Conditions
Stationary PhaseSilica GelGeneral Knowledge
Mobile PhaseEthyl Acetate/Hexanes (e.g., 1:4 v/v)[3]
VisualizationUV light (254 nm)General Knowledge
Expected Rf Values
This compoundHigher Rf (less polar)Chemical Principles
3,5-dibromobenzoic acidLower Rf (more polar)Chemical Principles

Visualizations

Purification_Workflow crude Crude Product (Ester, Acid, Catalyst) workup Aqueous Workup (EtOAc / NaHCO₃ wash) crude->workup organic_layer Crude Ester in Organic Solvent workup->organic_layer Separation impurities Aqueous Waste (Acid Salts, Catalyst) workup->impurities recrystallization Recrystallization (e.g., Methanol) organic_layer->recrystallization Option 1 column Flash Column Chromatography organic_layer->column Option 2 pure_product Pure Methyl 3,5-dibromobenzoate recrystallization->pure_product Isolation mother_liquor Mother Liquor (Soluble Impurities) recrystallization->mother_liquor column->pure_product Combine Pure Fractions impure_fractions Impure Fractions column->impure_fractions

Caption: General purification workflow for this compound.

TLC_Analysis cluster_0 TLC Plate origin solvent_front spot_acid Acid spot_ester Ester label_origin Origin (Baseline) label_front Solvent Front label_acid 3,5-Dibromobenzoic Acid (More Polar, Lower Rf) label_ester This compound (Less Polar, Higher Rf)

Caption: Expected TLC separation of product and starting acid.

References

Technical Support Center: Navigating the Lability of Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 3,5-dibromobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block. Unintended hydrolysis of the methyl ester to the corresponding carboxylic acid during reaction workup is a frequent cause of reduced yields and purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound throughout your synthetic workflow.

Troubleshooting Guide: Diagnosing and Preventing Unwanted Hydrolysis

This section is structured to help you identify the potential causes of hydrolysis in your specific experimental setup and to provide actionable solutions.

Question 1: I am observing a significant amount of 3,5-dibromobenzoic acid in my crude product after workup. What are the most likely causes?

The appearance of the carboxylic acid is a clear indication of ester hydrolysis. The primary culprits are exposure to basic or acidic aqueous conditions, particularly at elevated temperatures.

Underlying Chemistry: The two bromine atoms on the aromatic ring are strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon of the ester, making it more electrophilic and, consequently, more susceptible to nucleophilic attack by water or hydroxide ions. This is a classic example of the Hammett linear free-energy relationship, where electron-withdrawing substituents accelerate the rate of saponification.

Most Common Causes During Workup:

  • Basic Washes: Using strong bases like sodium hydroxide (NaOH) or even potassium carbonate (K₂CO₃) to neutralize acidic catalysts or byproducts can rapidly saponify the ester.

  • Prolonged Exposure: Extended contact time with any aqueous basic or acidic solution, even if dilute, can lead to significant hydrolysis.

  • Elevated Temperatures: Performing aqueous washes at room temperature or higher will accelerate the rate of hydrolysis.

Question 2: How can I confirm that hydrolysis is occurring during the workup and not as a side reaction during the main transformation?

To pinpoint the source of the hydrolysis, you can perform a simple diagnostic experiment.

Self-Validating Protocol:

  • Take a small aliquot of your crude reaction mixture before initiating the aqueous workup.

  • Analyze this pre-workup sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) alongside your final, post-workup crude product and a standard of 3,5-dibromobenzoic acid.

  • Interpretation:

    • If the carboxylic acid is absent in the pre-workup sample but present in the post-workup sample, the hydrolysis is occurring during your workup procedure.

    • If the carboxylic acid is already present in the pre-workup sample, it is a byproduct of the reaction itself.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to hydrolysis than Methyl benzoate?

The susceptibility of an ester to hydrolysis is governed by the electrophilicity of the carbonyl carbon. The two bromine atoms at the meta positions of the benzene ring are powerful electron-withdrawing groups. They pull electron density away from the carbonyl carbon, making it more electron-deficient and thus a more attractive target for nucleophiles like water and hydroxide ions. This electronic effect significantly accelerates the rate of both acid- and base-catalyzed hydrolysis compared to the unsubstituted methyl benzoate.

Q2: I need to remove an acidic catalyst from my reaction. What is the safest way to do this without causing hydrolysis?

The key is to use a mild base and to minimize contact time and temperature.

  • Recommended Reagent: A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice. Its basicity is sufficient to neutralize strong acids, but it is a weak enough base to minimize the rate of saponification.

  • Temperature Control: Always perform the wash with ice-cold solutions and, if possible, in a vessel immersed in an ice bath. Lowering the temperature has a significant effect on slowing the kinetics of hydrolysis.

  • Efficiency: Do not delay the separation of the organic and aqueous layers. Perform the extraction swiftly to reduce the contact time between your product and the aqueous basic solution.

Q3: Can I use an acidic wash during my workup?

While less common for ester workups unless removing basic impurities, an acidic wash can also catalyze hydrolysis, albeit generally at a slower rate than a basic wash. If an acidic wash is necessary, use a dilute, cold solution of a weak acid like 1 M ammonium chloride (NH₄Cl) or a very dilute strong acid like 0.1 M HCl. As with basic washes, keep the temperature low and the contact time short.

Q4: Are there any non-aqueous workup strategies to consider?

For extremely sensitive substrates, avoiding an aqueous workup altogether may be necessary. One approach is to quench the reaction with a non-aqueous agent and then directly purify the crude mixture by column chromatography. For example, if you need to neutralize an acid catalyst, you could add a solid, insoluble base like potassium carbonate, stir for a short period, and then filter it off before concentrating the reaction mixture and proceeding to chromatography.

Validated Workup Protocol to Prevent Hydrolysis

This protocol is a general procedure that can be adapted for various reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. The core principle is to maintain neutral or near-neutral pH and low temperatures throughout the process.

Step-by-Step Methodology:
  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching (if necessary): If the reaction needs to be quenched, do so with a cold, neutral or weakly acidic solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice as it is a weak acid and can help to break up emulsions.

  • Extraction:

    • Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Crucially, perform this wash quickly and monitor for any gas evolution, which indicates neutralization.

    • Separate the layers promptly.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added until it no longer clumps, indicating that all traces of water have been removed.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating of the sample during concentration.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for Hydrolysis

G A Start: Carboxylic Acid Detected in Crude Product B Perform Pre-Workup Analysis (TLC/LC-MS) A->B C Is Carboxylic Acid Present in Pre-Workup Sample? B->C D Yes: Hydrolysis is a Reaction Byproduct. Consider modifying reaction conditions (e.g., temperature, reagents). C->D Yes E No: Hydrolysis Occurs During Workup. C->E No F Review Workup Protocol E->F G Are you using a strong base (e.g., NaOH, K2CO3)? F->G H Yes: Switch to a weak base (e.g., cold, saturated NaHCO3). G->H Yes I No G->I No O End: Optimized Workup H->O J Are you performing washes at room temperature? I->J K Yes: Use ice-cold solutions for all aqueous washes. J->K Yes L No J->L No K->O M Is the contact time with aqueous layers prolonged? L->M N Yes: Perform extractions and separations swiftly. M->N Yes N->O

Caption: Decision tree for diagnosing the cause of ester hydrolysis.

Diagram 2: Recommended Workup Workflow

G start Reaction Completion cool Cool to 0 °C start->cool quench Quench with cold sat. aq. NH4Cl (optional) cool->quench extract Extract with Organic Solvent quench->extract wash_bicarb Quick Wash with Cold Sat. aq. NaHCO3 extract->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry with Na2SO4 or MgSO4 wash_brine->dry filter_conc Filter and Concentrate dry->filter_conc purify Purify (Chromatography/Recrystallization) filter_conc->purify end Pure this compound purify->end

Caption: Recommended workflow for the workup of reactions involving this compound.

Quantitative Data Summary

ParameterCondition to AvoidRecommended ConditionRationale
pH of Wash Solution Strongly Basic (pH > 9) or Strongly Acidic (pH < 4)Weakly Basic (pH ~8-9, e.g., sat. NaHCO₃) or Neutral/Weakly Acidic (pH ~6-7, e.g., sat. NH₄Cl)Minimizes the rate of both base- and acid-catalyzed hydrolysis.
Temperature Room Temperature (~25 °C) or higher0-5 °C (Ice Bath)Significantly slows the kinetics of the hydrolysis reaction.
Contact Time Prolonged ( > 10-15 minutes)Swift and efficient ( < 5 minutes per wash)Reduces the opportunity for the ester to react with the aqueous phase.

Minimizing over-bromination in the synthesis of dibromo esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Dibromo Esters

Welcome to the technical support center for the synthesis of dibromo esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of bromination reactions. Over-bromination is a common challenge that can lead to reduced yields of the desired dibromo product and complicated purification processes. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high selectivity and yield in your dibromo ester syntheses.

Troubleshooting Guide: Minimizing Over-bromination

This section addresses specific issues you may encounter during the synthesis of dibromo esters in a question-and-answer format.

Question 1: My reaction is producing a significant amount of tribromo and other polybrominated byproducts. What is the primary cause of this over-bromination?

Answer: Over-bromination in the synthesis of dibromo esters is typically a result of the reactivity of the monobrominated intermediate. The initial bromination at the alpha-carbon can sometimes activate the molecule for further substitution, leading to a cascade of bromination events if the reaction conditions are not carefully controlled. Several factors can contribute to this issue:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a common cause of over-bromination.[1] Once the desired dibromo ester is formed, any remaining brominating agent can react further, especially if the reaction is allowed to proceed for an extended period.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the secondary and tertiary bromination reactions, leading to a mixture of polybrominated products.[1]

  • Prolonged Reaction Times: Allowing the reaction to run for too long, even with the correct stoichiometry, can provide the opportunity for the slower, less favorable over-bromination reactions to occur.[1]

  • Highly Reactive Brominating Agents: Reagents like elemental bromine (Br₂) are highly reactive and can be less selective, increasing the likelihood of multiple brominations.[1]

Question 2: How can I precisely control the stoichiometry of the brominating agent to favor the formation of the dibromo ester?

Answer: Precise control of stoichiometry is critical. Here are several strategies to achieve this:

  • Slow Addition of the Brominating Agent: Instead of adding the entire amount of the brominating agent at once, a slow, dropwise addition using a syringe pump or a dropping funnel is highly recommended. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the reaction with the more abundant starting material and monobromo intermediate over the less abundant dibromo product.

  • Use of Milder Brominating Agents: Consider using a less reactive brominating agent. N-Bromosuccinimide (NBS) is a common alternative to Br₂ and can offer better control.[2] Other options include pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB).[2]

  • In Situ Generation of Bromine: Generating bromine in situ from reagents like a bromide-bromate couple can provide a slow and controlled release of the brominating species, minimizing local excesses and improving selectivity.[3][4]

Question 3: What is the optimal temperature range for synthesizing dibromo esters, and how does temperature affect selectivity?

Answer: The optimal temperature is highly substrate-dependent and should be determined empirically. However, as a general rule, it is best to start at a lower temperature and gradually increase it if the reaction is too slow.

  • Low-Temperature Start: Begin the reaction at a low temperature (e.g., 0 °C or even -78 °C for highly reactive substrates) and monitor the progress by a suitable analytical technique like TLC or GC-MS.

  • Gradual Warming: If the reaction is sluggish, allow it to slowly warm to room temperature. For less reactive substrates, gentle heating may be necessary, but it should be carefully controlled with a thermostat.

  • Impact on Selectivity: Lower temperatures generally increase selectivity by favoring the kinetically controlled product (the dibromo ester) over the thermodynamically favored, but often undesired, polybrominated products.

Question 4: My starting material is a carboxylic acid. Should I esterify it first and then brominate, or perform the bromination on the acid and then esterify?

Answer: For the synthesis of α,α-dibromo esters, it is often advantageous to perform the bromination on the carboxylic acid first, followed by esterification. This approach utilizes the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6][7]

  • The Hell-Volhard-Zelinsky (HVZ) Reaction: The HVZ reaction involves treating a carboxylic acid with a halogen (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[6][8] The PBr₃ converts the carboxylic acid to an acyl bromide, which enolizes more readily than the parent acid, facilitating α-bromination.[6][9]

  • Direct Esterification: After the α,α-dibromination of the carboxylic acid is complete, the reaction can be quenched with an alcohol (e.g., methanol or ethanol) to directly form the corresponding α,α-dibromo ester.[7][9][10] This one-pot procedure is often more efficient than isolating the dibromo acid first.

Question 5: I am still observing over-bromination even after optimizing stoichiometry and temperature. What other reaction parameters can I adjust?

Answer: If over-bromination persists, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used. Experiment with different solvents to find the one that gives the best selectivity for your specific substrate.

  • Radical Initiators/Inhibitors: Some bromination reactions, particularly those using NBS, can have a radical component.[11] The presence of a radical initiator (like AIBN or benzoyl peroxide) can sometimes lead to less selective bromination. Conversely, adding a radical inhibitor might improve selectivity in some cases.

  • Purification Strategy: If complete suppression of over-bromination is not possible, a robust purification strategy is essential. Column chromatography is often effective for separating the desired dibromo ester from its mono- and polybrominated counterparts. Careful selection of the stationary and mobile phases is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of over-bromination in the context of α-bromination of esters?

A1: The mechanism of α-bromination of esters typically proceeds through an enol or enolate intermediate. After the first bromine is introduced at the α-position, the resulting α-bromo ester can still form an enol or enolate, which can then react with another equivalent of the brominating agent to give the α,α-dibromo ester. Over-bromination occurs when this process continues, leading to the formation of α,α,α-tribromo species, if the substrate allows. The electron-withdrawing nature of the bromine atoms can influence the rate of subsequent enolization and bromination steps.

Q2: Are there any alternative methods for synthesizing α,α-dibromo esters that avoid the direct use of elemental bromine?

A2: Yes, several alternative methods exist. One notable approach involves the Claisen rearrangement of dibromoketene acetals, which can be formed from allylic alcohols.[12] This method can be particularly useful for synthesizing γ,δ-unsaturated α,α-dibromo esters and can avoid regioselectivity issues associated with traditional enolate-based brominations.[12] Additionally, the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst can be a safer and more controlled alternative to liquid bromine.[13]

Q3: How can I monitor the progress of my dibromination reaction to stop it at the optimal time?

A3: Regular monitoring of the reaction progress is crucial to prevent over-bromination. The most common methods include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the formation of the mono- and di-brominated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative ratios of the different brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the product distribution.

Q4: What are the key safety precautions to take when working with brominating agents?

A4: Brominating agents, especially elemental bromine, are hazardous and require careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations of volatile and corrosive brominating agents should be performed in a well-ventilated fume hood.

  • Quenching: Have a quenching agent, such as a solution of sodium thiosulfate, readily available to neutralize any spills or residual brominating agent at the end of the reaction.

Optimized Experimental Protocol: Synthesis of Diethyl 2,3-Dibromosuccinate

This protocol provides a general procedure for the dibromination of an unsaturated ester, diethyl fumarate, as an illustrative example.

Materials:

  • Diethyl fumarate

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask with a dropping funnel, reflux condenser, and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl fumarate (1 equivalent) in CCl₄ or CH₂Cl₂.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a dropping funnel, place a solution of bromine (1 equivalent) in the same solvent.

  • Add the bromine solution dropwise to the stirred solution of diethyl fumarate over a period of 30-60 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the bromine color is completely discharged.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl 2,3-dibromosuccinate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation and Visualizations

Table 1: Influence of Reaction Parameters on Dibromination Selectivity

ParameterEffect on Over-brominationRecommendation for Minimizing Over-bromination
Stoichiometry of Brominating Agent Excess leads to increased over-bromination.Use a stoichiometric amount (or slight excess) and add it slowly.
Reaction Temperature Higher temperatures increase the rate of over-bromination.Conduct the reaction at low to moderate temperatures.
Reaction Time Prolonged time allows for slower side reactions to occur.Monitor the reaction closely and stop it once the starting material is consumed.
Reactivity of Brominating Agent Highly reactive agents (e.g., Br₂) are less selective.Use milder reagents like NBS or generate bromine in situ.
Solvent Polarity Can influence reaction rates and selectivity.Screen different solvents to find the optimal one for your substrate.

Diagram 1: Reaction Pathway for Dibromination and Over-bromination

G cluster_main Desired Pathway cluster_side Over-bromination Pathway Start Ester Substrate (with two α-hydrogens) Mono α-Monobromo Ester Start->Mono + Br₂ - HBr Di α,α-Dibromo Ester (Desired Product) Mono->Di + Br₂ - HBr Tri α,α,α-Tribromo Ester (Undesired Product) Di->Tri + Br₂ - HBr

Caption: Reaction scheme showing the desired dibromination pathway and the competing over-bromination side reaction.

References

Validation & Comparative

A Comparative Guide to the Purity-Profiling of Methyl 3,5-dibromobenzoate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe, effective, and reproducible pharmaceutical products. Methyl 3,5-dibromobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of its purity, supported by experimental data and detailed methodologies.

The choice of an analytical technique for purity assessment is critical and depends on the physicochemical properties of the compound and potential impurities.[1] this compound is a volatile, thermally stable compound, making it an ideal candidate for GC-MS analysis. This technique offers unparalleled separation efficiency and definitive identification of volatile and semi-volatile impurities.[1][2]

The Central Role of GC-MS in Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in pharmaceutical quality control, particularly for the analysis of volatile and semi-volatile compounds.[1][2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the precise and sensitive detection afforded by mass spectrometry.

The principle of GC-MS involves the separation of a sample's components in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This "fingerprint" allows for unambiguous identification, while the peak area in the chromatogram provides quantitative information.

For a halogenated aromatic compound like this compound, GC-MS is particularly advantageous. The distinct isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a characteristic M, M+2, and M+4 pattern in the mass spectrum of the parent ion and its fragments, providing an extra layer of confidence in identification.

Experimental Protocol: GC-MS Analysis

A validated GC-MS method is crucial for obtaining reliable and reproducible purity data.[3] The following protocol is a robust starting point for the analysis of this compound, adhering to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[4][5][6][7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: A nonpolar column, such as a DB-5ms (5% phenyl methyl silicone), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, is a suitable choice for separating aromatic compounds.[2][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 50-350 m/z.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For the quantification of specific impurities, the use of certified reference standards is necessary to establish linearity and response factors.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex Dissolve->Vortex Inject Inject Sample Vortex->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize Ionization & Fragmentation Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Raw Data Identify Library Search & Spectral Interpretation Integrate->Identify Quantify Area Normalization / Calibration Curve Integrate->Quantify Purity_Report Purity Report Quantify->Purity_Report Final Result

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal analytical techniques. The choice of method should be guided by the nature of the expected impurities.[8]

Technique Principle Applicability for this compound Advantages Limitations
GC-MS Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass spectrometric detection.[8]Ideal for the volatile and thermally stable main compound and potential volatile organic impurities (e.g., residual solvents).[2]High separation efficiency, definitive identification via mass spectra, high sensitivity.[9]Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Suitable for non-volatile impurities such as unreacted starting materials (3,5-dibromobenzoic acid) or degradation products.Versatile for a wide range of compounds, robust and reproducible.May require different methods for impurities with different polarities, identification is not as definitive as MS without a mass detector.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclear spin transitions in a magnetic field, providing structural and quantitative information.[8]Provides an absolute measure of purity against a certified internal standard without the need for a specific standard of the analyte itself.[10]Primary ratio method, highly accurate and precise, provides structural information.Lower sensitivity compared to chromatographic methods, may be complex for samples with many impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure crystalline substances by analyzing the melting point depression.Provides a measure of absolute purity, requires small sample amounts.Only applicable to crystalline solids with a purity >98.5%, does not identify impurities.

Method_Selection start Assess Potential Impurities volatile Volatile / Semi-volatile? start->volatile non_volatile Non-volatile / Thermally Labile? volatile->non_volatile No gcms GC-MS volatile->gcms Yes absolute_purity Absolute Purity of Crystalline Solid? non_volatile->absolute_purity No hplc HPLC non_volatile->hplc Yes qnmr qNMR absolute_purity->qnmr Consider for primary standard dsc DSC absolute_purity->dsc Yes (>98.5%)

Data Presentation: A Comparative Overview

Parameter GC-MS HPLC qNMR DSC
Typical Purity Result >98.0% (by GC)Dependent on impurity profile>99% (with internal standard)>99.5% (for high purity samples)
Limit of Detection (LOD) Low ppm to ppbLow ppm~0.1%~0.1%
Limit of Quantification (LOQ) ppm rangeppm range~0.3%~0.5%
Precision (RSD) < 2%< 2%< 1%< 1%
Analysis Time ~20-30 min~15-45 min~10-20 min~60-90 min

Note: The values presented are typical and can vary depending on the specific instrumentation and method parameters.

Conclusion

For the characterization of this compound purity, GC-MS emerges as a highly effective and often primary analytical technique. Its ability to separate and definitively identify volatile and semi-volatile impurities provides a high degree of confidence in the analytical results. However, a comprehensive understanding of a sample's purity profile is best achieved through a multi-faceted approach. The use of orthogonal methods like HPLC for non-volatile impurities and qNMR for absolute quantification provides a more complete and robust assessment of purity, ensuring the quality and consistency of this critical synthetic intermediate. A well-validated GC method serves as a reliable cornerstone for routine quality control, ensuring product safety and regulatory compliance.[3]

References

A Comparative Guide to the Reactivity of Methyl 3,5-Dibromobenzoate and Methyl 3-Bromobenzoate for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of functionalized aromatic compounds is paramount. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl bromides: methyl 3,5-dibromobenzoate and methyl 3-bromobenzoate. By examining their electronic and steric profiles, we will explore their performance in key cross-coupling reactions and Grignard reagent formation, supported by experimental insights and established protocols.

At a Glance: Key Differences in Molecular Architecture and Reactivity

Methyl 3-bromobenzoate and this compound are both valuable building blocks, offering a brominated aromatic core with a methyl ester functionality. However, the presence of a second bromine atom in the 3,5-disubstituted analogue significantly alters its electronic and steric properties, leading to distinct differences in reactivity.

FeatureMethyl 3-bromobenzoateThis compound
Molecular Formula C₈H₇BrO₂C₈H₆Br₂O₂
Molecular Weight 215.04 g/mol 293.94 g/mol
Key Structural Difference Single bromine atom at the 3-position.Two bromine atoms at the 3- and 5-positions.
Electronic Effect of Substituents One electron-withdrawing bromine atom and one electron-withdrawing methyl ester group.Two strongly electron-withdrawing bromine atoms and one electron-withdrawing methyl ester group, leading to a more electron-deficient aromatic ring.
Steric Hindrance Moderate steric hindrance around the bromine atom.Increased steric hindrance flanking the reactive sites.
General Reactivity Generally more reactive in cross-coupling and Grignard formation due to lower electron deficiency and less steric bulk.Generally less reactive due to significant electron deficiency and increased steric hindrance. Requires more forcing reaction conditions.

The Decisive Factors: Electronic and Steric Effects on Reactivity

The reactivity of an aryl halide in common synthetic transformations is primarily governed by the electronic density of the aromatic ring and the steric environment around the carbon-halogen bond.

Electronic Effects: The Impact of Inductive Withdrawal

Both the bromine atom and the methyl ester group are electron-withdrawing through inductive effects. In methyl 3-bromobenzoate, these two groups deactivate the benzene ring towards electrophilic substitution but, more importantly for the reactions discussed here, they influence the reactivity of the C-Br bond.

The addition of a second bromine atom in this compound significantly amplifies this electron-withdrawing effect. This increased electron deficiency has a profound impact on the reactivity of the molecule in several ways:

  • Palladium-Catalyzed Cross-Coupling: The oxidative addition of a palladium(0) catalyst to the C-Br bond is a critical step in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. A more electron-deficient aromatic ring can facilitate this step. However, the subsequent reductive elimination step can be hindered.

  • Grignard Reagent Formation: The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. The highly electron-deficient nature of the aromatic ring in the dibromo compound can make this insertion more challenging and may favor side reactions.

Steric Hindrance: A Physical Barrier to Reaction

The presence of two bromine atoms flanking the remaining C-H bonds and the methyl ester group in this compound creates a more sterically congested environment compared to its monosubstituted counterpart. This steric hindrance can impede the approach of bulky reagents, such as palladium-ligand complexes or the magnesium metal surface, to the reactive C-Br bond.

Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric effects leads to observable differences in the performance of these two compounds in common synthetic reactions.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryl compounds.

Methyl 3-bromobenzoate is a common substrate in Suzuki-Miyaura couplings, generally reacting under standard conditions to afford good to excellent yields of the corresponding biaryl products. The single bromine atom provides a reliable handle for cross-coupling without excessive deactivation of the aromatic ring.

This compound , on the other hand, presents a greater challenge. The increased electron deficiency and steric hindrance can lead to sluggish reactions and lower yields. More forcing conditions, such as higher temperatures, stronger bases, and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), are often necessary to achieve reasonable conversions. Furthermore, the presence of two bromine atoms opens the possibility of double coupling reactions, which can be a synthetic advantage if desired, but may lead to a mixture of products if mono-coupling is the goal.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of both methyl 3-bromobenzoate and this compound. Note that for the dibromo compound, optimization of the catalyst, ligand, base, and temperature will likely be necessary to achieve satisfactory results.

Materials:

  • Aryl bromide (Methyl 3-bromobenzoate or this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specialized ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For this compound, a higher temperature may be required.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Similar to the Suzuki-Miyaura coupling, methyl 3-bromobenzoate is a suitable substrate for the Buchwald-Hartwig amination. It can be coupled with a variety of primary and secondary amines using standard palladium catalysts and bulky phosphine ligands.

For This compound , the challenges are also comparable. The electron-deficient nature of the ring can make the C-N reductive elimination step more difficult. Additionally, the increased steric hindrance may necessitate the use of highly active and sterically demanding ligands to facilitate the reaction. Selective mono-amination can be a significant challenge, and the formation of di-aminated products is a likely outcome, especially with an excess of the amine and prolonged reaction times.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig amination. For this compound, careful selection of the ligand and base is crucial for achieving good results.

Materials:

  • Aryl bromide (Methyl 3-bromobenzoate or this compound) (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS) (1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base.

  • Add the aryl bromide and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent Formation: Creating a Powerful Nucleophile

The formation of a Grignard reagent is a fundamental transformation that converts an electrophilic aryl halide into a potent carbon-based nucleophile.

Methyl 3-bromobenzoate can be converted to its Grignard reagent, although the presence of the ester functionality is a significant complication. Grignard reagents are highly nucleophilic and can react with the ester group of another molecule. This self-condensation reaction can lead to complex product mixtures and reduced yields of the desired Grignard reagent. To circumvent this, the reaction is typically carried out at low temperatures, and the Grignard reagent is used immediately in situ.

For This compound , Grignard formation is even more challenging. The two electron-withdrawing bromine atoms make the C-Br bond less polarized and the aromatic ring more susceptible to side reactions. The increased steric hindrance can also slow down the reaction with magnesium metal. Furthermore, the issue of self-condensation with the ester group remains. Selective mono-Grignard formation is difficult to achieve, and the formation of di-Grignard reagents or complex polymeric byproducts is a significant possibility.

Experimental Protocol: Grignard Reagent Formation from an Aryl Bromide (with in situ trapping)

This protocol describes the formation of a Grignard reagent and its immediate reaction with an electrophile to minimize side reactions.

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (activated) (1.2-1.5 equiv)

  • Anhydrous ether solvent (e.g., THF, diethyl ether)

  • Initiator (e.g., a crystal of iodine, 1,2-dibromoethane)

  • Electrophile for trapping (e.g., an aldehyde, ketone, or CO₂)

Procedure:

  • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.

  • In a flame-dried flask under an inert atmosphere, add the magnesium turnings and a small amount of initiator.

  • Add a small portion of a solution of the aryl bromide in the anhydrous ether.

  • Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and/or the formation of a cloudy solution indicates the start of the reaction.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of the electrophile in an anhydrous ether.

  • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the Suzuki-Miyaura coupling and the in situ formation and trapping of a Grignard reagent.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Catalyst, & Base B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Heat with Vigorous Stirring (80-110 °C) B->C D Monitor by TLC/LC-MS C->D Periodic Sampling E Cool to RT & Dilute D->E Completion F Aqueous Wash (Water & Brine) E->F G Dry, Filter, & Concentrate F->G H Column Chromatography G->H I Final Biaryl Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Grignard_Workflow cluster_formation Grignard Formation cluster_trapping In Situ Trapping cluster_workup Workup & Purification A Combine Mg Turnings & Initiator B Add Aryl Bromide in Anhydrous Ether A->B Inert Atmosphere C Initiate & Reflux B->C D Cool Grignard Reagent C->D Formation Complete E Add Electrophile Solution Dropwise D->E F Quench with Aq. Solution E->F Reaction Complete G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Purify Product H->I J Final Product I->J

Caption: Workflow for the in situ formation and trapping of a Grignard reagent.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and methyl 3-bromobenzoate is a strategic one that should be guided by the specific goals of the synthesis.

Methyl 3-bromobenzoate is the more versatile and generally reactive of the two. It is the preferred starting material for straightforward mono-functionalization via a wide range of standard cross-coupling and organometallic reactions. Its lower cost and the broader availability of established, mild reaction protocols make it a reliable choice for many applications.

This compound , while more challenging to work with, offers unique synthetic opportunities. Its two bromine atoms allow for sequential or double functionalization, enabling the construction of more complex, symmetrically or asymmetrically substituted aromatic compounds. However, researchers must be prepared to employ more forcing reaction conditions and invest more time in optimizing protocols to overcome its inherent lower reactivity. The increased steric hindrance and electron deficiency are not insurmountable obstacles but require a more nuanced and experienced approach to reaction design.

Ultimately, a thorough understanding of the electronic and steric properties of these two building blocks will empower the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Dibromobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of substituted aromatic compounds, the potential for isomeric products necessitates a robust analytical workflow to ensure the correct structure is carried forward. This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the structure of methyl dibromobenzoate isomers, offering field-proven insights and experimental data to distinguish between these closely related compounds.

The Challenge of Isomerism in Dibromobenzoates

The bromination of methyl benzoate can result in six possible dibrominated isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromobenzoate. Each of these isomers, while sharing the same molecular formula (C₈H₆Br₂O₂) and molecular weight (293.94 g/mol ), possesses a unique substitution pattern on the benzene ring. This seemingly subtle difference has profound implications for the molecule's chemical and physical properties, and ultimately its utility in a synthetic pathway. Therefore, a multi-pronged spectroscopic approach is not just recommended, but essential for definitive structural elucidation.

The Spectroscopic Toolkit: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for the structural analysis of dibromobenzoate isomers. Each technique probes different aspects of the molecular structure, and the convergence of data from all three provides an unassailable confirmation.

dot

Caption: Workflow for the spectroscopic confirmation of methyl dibromobenzoate isomer structures.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing between the dibromobenzoate isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the substitution pattern.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified methyl dibromobenzoate isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Acquisition Parameters:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with a line broadening of 0.3 Hz. Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative ¹H NMR Data
IsomerAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesMethoxyl Protons (δ, ppm)
Methyl 2,3-dibromobenzoate ~7.7 (d), ~7.3 (t), ~7.6 (d)~3.9
Methyl 2,4-dibromobenzoate ~7.8 (d), ~7.6 (dd), ~7.9 (d)~3.9
Methyl 2,5-dibromobenzoate ~7.5 (d), ~7.6 (dd), ~8.0 (d)~3.9
Methyl 2,6-dibromobenzoate ~7.3 (t), ~7.6 (d)~3.9
Methyl 3,4-dibromobenzoate ~8.1 (d), ~7.8 (dd), ~7.4 (d)~3.9
Methyl 3,5-dibromobenzoate ~8.1 (s), ~7.8 (s)~3.9

Causality Behind Experimental Choices: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and TMS provides a sharp, inert reference signal. A high-field NMR (≥400 MHz) is crucial for resolving the complex splitting patterns often observed in substituted aromatic systems.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. The number of distinct signals in the ¹³C NMR spectrum reveals the symmetry of the isomer, a key differentiating feature.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A higher number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Comparative ¹³C NMR Data
IsomerNumber of Aromatic Carbon SignalsCarbonyl Carbon (δ, ppm)Methoxyl Carbon (δ, ppm)
Methyl 2,3-dibromobenzoate 6~165~53
Methyl 2,4-dibromobenzoate 6~165~53
Methyl 2,5-dibromobenzoate 6~165~53
Methyl 2,6-dibromobenzoate 4~167~53
Methyl 3,4-dibromobenzoate 6~165~53
This compound 4~164~53

Expert Insight: The number of aromatic signals is a powerful diagnostic tool. For instance, the high symmetry of the 2,6- and 3,5-isomers results in only four aromatic carbon signals, immediately distinguishing them from the other less symmetric isomers which exhibit six signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and can provide clues about the aromatic substitution pattern through the analysis of the "fingerprint" region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • For oils: A thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O), carbon-oxygen (C-O), carbon-bromine (C-Br), and aromatic C-H and C=C bonds.

Comparative IR Data
IsomerC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
2,3-dibromo ~1730~1250~1580, 1470~800-850
2,4-dibromo ~1730~1250~1580, 1470~820-880
2,5-dibromo ~1730~1250~1580, 1470~810-870
2,6-dibromo ~1735~1260~1570, 1460~750-800
3,4-dibromo ~1725~1240~1590, 1480~800-860
3,5-dibromo ~1725~1240~1590, 1480~680-720, 850-900

Trustworthiness of the Protocol: The characteristic out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring, providing a reliable method for distinguishing between isomers.[1]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized compound and can offer structural insights through the analysis of fragmentation patterns. For dibrominated compounds, the isotopic pattern of bromine is a key diagnostic feature.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-350).

Key Features in the Mass Spectrum
  • Molecular Ion (M⁺): Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks (M⁺, M⁺+2, M⁺+4) with an approximate intensity ratio of 1:2:1. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give [M-31]⁺ and the loss of the entire methoxycarbonyl group (-COOCH₃) to give [M-59]⁺. The relative intensities of these fragment ions may vary slightly between isomers.

dot

Caption: Common fragmentation pathways for methyl dibromobenzoates in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Certainty

The definitive structural confirmation of methyl dibromobenzoate isomers is readily achievable through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While each technique provides valuable information, it is the convergence of the data from all three that provides the highest level of confidence. By carefully analyzing the unique spectroscopic signatures of each isomer, researchers can proceed with their work, assured of the structural integrity of their compounds.

References

A Senior Application Scientist's Guide to Alternatives for Methyl 3,5-dibromobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 3,5-dibromobenzoate is a widely utilized scaffold, prized for its two reactive bromine atoms that provide handles for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth technical comparison of viable alternatives to this compound, providing objective performance analysis and supporting experimental data to inform your synthetic strategy.

Understanding the Role of this compound

This compound is a key intermediate in a variety of powerful C-C and C-N bond-forming reactions. Its utility stems from the presence of two moderately reactive bromine atoms, which can be sequentially or simultaneously functionalized. This allows for the controlled, stepwise introduction of different substituents, a crucial feature in the synthesis of complex molecules.

Common applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: It is a workhorse substrate for Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of biaryl, vinyl, and alkynyl derivatives, respectively.[1]

  • Dendrimer Synthesis: The dibromo functionality makes it an ideal building block for the convergent synthesis of dendrimers and other hyperbranched polymers.

  • Synthesis of Bioactive Molecules: The resulting substituted benzoate core is a common motif in pharmaceuticals and agrochemicals.

A Comparative Analysis of Alternatives

The choice of an alternative to this compound is primarily dictated by the desired reactivity, cost, and the specific transformation being undertaken. The main classes of alternatives include other dihalobenzoates, and analogues with different leaving groups such as triflates.

Dihalogenated Benzoate Analogues: A Matter of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is critically dependent on the carbon-halogen (C-X) bond strength. The generally accepted trend in reactivity is:

Aryl Iodide (Ar-I) > Aryl Bromide (Ar-Br) > Aryl Chloride (Ar-Cl) [2]

This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group, which facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle.[2]

Table 1: Comparative Performance of Dihalogenated Methyl Benzoates in a Generic Suzuki-Miyaura Coupling

AlternativeRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
Methyl 3,5-diiodobenzoate HighMilder conditions (lower temp., less catalyst), shorter reaction times.Faster reactions, higher yields under mild conditions.Higher cost, potential for lower stability.
This compound ModerateStandard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80-100 °C).Good balance of reactivity and stability, widely available.May require more forcing conditions than iodides.
Methyl 3,5-dichlorobenzoate LowHarsher conditions (more active catalyst/ligand, higher temp.).Lower cost.Sluggish reactivity, may require specialized catalysts.[3]
Beyond Halogens: The Triflate Alternative

Aryl triflates (Ar-OTf) are excellent alternatives to aryl halides in many cross-coupling reactions. Their reactivity is often comparable to or even greater than that of aryl bromides.

Table 2: this compound vs. Methyl 3,5-bis(trifluoromethanesulfonyloxy)benzoate

SubstrateLeaving GroupReactivity in Suzuki CouplingKey Advantages
This compoundBrModerateReadily available, well-established protocols.
Methyl 3,5-bis(trifluoromethanesulfonyloxy)benzoateOTfHighHighly reactive, often comparable to iodides.[4]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, the following are detailed protocols for a Suzuki-Miyaura coupling reaction using this compound and a more reactive alternative, Methyl 3,5-diiodobenzoate.

General Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat cool Cool to Room Temp. heat->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol outlines a standard procedure for the mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 2: Enhanced Reactivity with Methyl 3,5-diiodobenzoate

This protocol leverages the higher reactivity of the iodo-analogue, allowing for milder reaction conditions.

Materials:

  • Methyl 3,5-diiodobenzoate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture, degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 3,5-diiodobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Follow steps 8-10 from Protocol 1 for work-up and purification.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)Ln     |     X PdII_alkoxide Ar-Pd(II)Ln     |     OR' PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl Ar-Pd(II)Ln     |     Ar' PdII_alkoxide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_biaryl->Product ArX Ar-X ArX->PdII_halide Oxidative Addition ArB Ar'-B(OR)2 ArB->PdII_biaryl Base Base (e.g., K2CO3) Base->PdII_alkoxide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The weaker C-I bond in Methyl 3,5-diiodobenzoate leads to a faster oxidative addition compared to the C-Br bond in this compound, hence the milder reaction conditions required.

Conclusion and Future Outlook

While this compound remains a valuable and cost-effective building block in organic synthesis, a thorough understanding of the available alternatives can significantly enhance synthetic efficiency. For rapid and high-yielding transformations under mild conditions, Methyl 3,5-diiodobenzoate presents a superior option, albeit at a higher cost. Conversely, for large-scale syntheses where cost is a primary driver, Methyl 3,5-dichlorobenzoate may be considered, provided that a robust catalyst system is employed. The choice of leaving group, whether a halogen or a triflate, provides chemists with a tunable parameter to optimize their cross-coupling reactions. As catalyst technology continues to advance, the reactivity gap between the different aryl halides is narrowing, offering even greater flexibility in the design of complex molecules.

References

A Researcher's Guide to the X-ray Crystallography of Substituted Methyl Benzoates: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled insights into molecular geometry, intermolecular interactions, and crystal packing. This guide offers a comprehensive comparison of methodologies and considerations for the X-ray crystallographic analysis of substituted methyl benzoates, a class of compounds frequently encountered in medicinal chemistry and materials science. We will delve into the rationale behind experimental choices, from crystallization to data refinement, supported by experimental data and best practices to ensure the integrity of your structural models.

The Significance of Structural Elucidation for Substituted Methyl Benzoates

Substituted methyl benzoates are not merely academic curiosities; they are foundational scaffolds in numerous pharmaceuticals and functional materials. The nature and position of substituents on the phenyl ring dramatically influence the molecule's electronic properties, conformation, and, critically, its interactions in the solid state.[1][2][3][4][5] These interactions govern crucial properties such as solubility, stability, and bioavailability in drug candidates, and optical or electronic properties in materials. Understanding the precise three-dimensional arrangement of these molecules is therefore essential for rational drug design and the engineering of novel materials.

For instance, the presence of a hydrogen-bond donor or acceptor can lead to the formation of predictable supramolecular structures.[1][2][3][4] Furthermore, subtle changes in substitution can lead to polymorphism, where a compound crystallizes in multiple forms with different physical properties.[6][7][8] X-ray crystallography provides the definitive evidence to characterize these different forms and understand the structure-property relationships at a molecular level.

A Comparative Guide to Crystallization Strategies

The journey to a high-quality crystal structure begins with a high-quality crystal. The choice of crystallization method is often the most critical and empirical step in the entire process. For substituted methyl benzoates, a range of techniques can be employed, each with its own advantages and disadvantages.

Crystallization TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.Simple to set up, requires minimal equipment.Limited control over the rate of crystallization, can lead to small or poorly formed crystals.Thermally stable, non-volatile compounds.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble) via the vapor phase.Offers good control over the rate of crystallization, often yields high-quality crystals.Can be sensitive to temperature fluctuations, requires careful selection of solvent/precipitant pairs.A wide range of substituted methyl benzoates.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Good for compounds with a steep solubility curve, allows for controlled crystal growth.Requires a temperature-controlled environment, not suitable for heat-sensitive compounds.Compounds with moderate to high solubility at elevated temperatures.
Melt Crystallization The compound is melted and then slowly cooled to induce crystallization.Can produce large single crystals, avoids the use of solvents.Only applicable to compounds that melt without decomposition, can lead to the formation of metastable polymorphs.[7]Thermally stable compounds with relatively low melting points.

Expert Insight: For novel substituted methyl benzoates, a parallel screening approach using multiple techniques and a variety of solvents is highly recommended. The choice of solvent is critical; consider a range of polarities and hydrogen bonding capabilities. For instance, recrystallization from alcoholic solvents like ethanol or methanol is a common starting point.[7]

Experimental Protocol: Crystallization of Methyl 3-Nitrobenzoate via Slow Evaporation

This protocol provides a step-by-step method for a common substituted methyl benzoate.

Materials:

  • Methyl 3-nitrobenzoate (crude product from synthesis)[9][10][11][12]

  • Methanol

  • Small beaker (50 mL)

  • Hot plate

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude methyl 3-nitrobenzoate in the small beaker. Add a minimal amount of methanol and gently warm the mixture on a hot plate while stirring until the solid is completely dissolved. The goal is to create a saturated or near-saturated solution.

  • Filtration (Optional): If any insoluble impurities are present, hot-filter the solution through a fluted filter paper into a clean beaker.

  • Evaporation: Cover the beaker with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.

  • Incubation: Place the beaker in a location free from vibrations and significant temperature fluctuations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days. Crystals should form as the solution becomes more concentrated.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the remaining solvent.

  • Drying: Gently wash the crystals with a small amount of cold methanol to remove any residual impurities and then allow them to air dry on a filter paper.

Data Collection and Processing: A Comparative Overview

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. The choice of X-ray source and data collection strategy can significantly impact the quality of the final structure.

FeatureLaboratory X-ray SourceSynchrotron X-ray Source
Brilliance LowerHigh to Very High
Wavelength Fixed (e.g., Cu Kα, Mo Kα)Tunable
Experiment Time Hours to daysSeconds to minutes
Crystal Size Requirement Larger (typically > 50 µm)Smaller (can be < 10 µm)
Radiation Damage Less of a concern for many small moleculesA significant concern, requiring cryogenic cooling and rapid data collection.[13]

Expert Insight: For routine structure determinations of well-diffracting crystals of substituted methyl benzoates, a modern laboratory diffractometer is often sufficient. However, for weakly diffracting crystals, very small crystals, or for experiments requiring anomalous dispersion (e.g., for absolute structure determination), a synchrotron source is indispensable.[14][15][16]

Key Data Collection Parameters:
  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

  • Wavelength: The choice of wavelength depends on the elements present in the crystal. For organic compounds containing only light atoms, Mo Kα radiation is common in laboratory sources.

  • Exposure Time and Rotation Range: These parameters are optimized to obtain good signal-to-noise ratios while minimizing data collection time and potential radiation damage.[14]

The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation Crystallization Crystallization of Substituted Methyl Benzoate Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening (Diffraction Quality) Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Integration Integration of Reflection Intensities Data_Collection->Integration Scaling Data Scaling and Merging Integration->Scaling Space_Group Space Group Determination Scaling->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Space_Group->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation Deposition Deposition to CSD Validation->Deposition

Caption: Workflow for Single-Crystal X-ray Crystallography.

Structure Solution, Refinement, and the Imperative of Validation

After data collection and processing, the next step is to solve and refine the crystal structure. A variety of software packages are available for this purpose.[17][18][19][20][21]

Software SuiteKey Features
SHELX A widely used and powerful set of programs for structure solution and refinement.[19]
Olex2 A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.
PLATON A versatile program for a multitude of crystallographic calculations, including structure validation.
Bruker APEX Integrated software suite for Bruker diffractometers, covering data collection, processing, and structure solution.[20]

The Causality Behind Refinement Choices:

The goal of refinement is to adjust the atomic parameters (positional coordinates and displacement parameters) of the structural model to achieve the best possible fit with the experimental diffraction data.[22] This is typically done using a least-squares minimization process.

  • Anisotropic Displacement Parameters (ADPs): For non-hydrogen atoms, it is standard practice to refine ADPs, which model the anisotropic thermal motion of the atoms. Unusually large or small ADPs can indicate problems with the model, such as disorder or incorrect atom assignment.[23][24]

  • Hydrogen Atoms: Hydrogen atoms are weak scatterers of X-rays and are often difficult to locate from the electron density map. It is common practice to place them in calculated positions and refine them using a riding model.[22][25][26][27]

  • Disorder: In some cases, molecules or parts of molecules may occupy multiple positions in the crystal lattice. This disorder must be modeled appropriately during refinement.

Trustworthiness Through Self-Validation:

A refined crystal structure is not complete until it has been rigorously validated.[23][24][28][29] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a comprehensive series of checks on a crystallographic information file (CIF).[28] This service generates a report with a list of "ALERTS" that highlight potential issues with the data and the structural model. It is the responsibility of the researcher to address these alerts and ensure that the final structure is chemically and crystallographically sound.

Common issues that can be identified through validation include:

  • Incorrect space group assignment[28][29]

  • Missed symmetry[23][24]

  • Incorrect atom type assignments[23][24][30]

  • Unusual bond lengths and angles

  • Poorly modeled disorder[23][24]

The following decision tree illustrates a simplified approach to troubleshooting common crystallographic problems.

G cluster_0 Initial Checks cluster_1 Model Issues cluster_2 Data Quality Issues Start High R-factors or checkCIF ALERTS Check_Space_Group Is the space group correct? (Check for missed symmetry) Start->Check_Space_Group Check_Integration Is the data integration and scaling appropriate? Start->Check_Integration Atom_Assignment Are all atom types correctly assigned? Check_Space_Group->Atom_Assignment If space group is correct Weak_Diffraction Weakly diffracting crystal? (Consider synchrotron) Check_Integration->Weak_Diffraction If integration is problematic Disorder Is there unmodeled disorder? Atom_Assignment->Disorder If atom types are correct Twinning Is the crystal twinned? Disorder->Twinning If no obvious disorder Radiation_Damage Evidence of radiation damage? Weak_Diffraction->Radiation_Damage If data is weak

Caption: Troubleshooting Common Crystallographic Problems.

Case Study: The Influence of Substituents on Crystal Packing

Let's consider a comparative analysis of the crystal structures of methyl 4-hydroxybenzoate (methyl paraben) and methyl 4-methylbenzoate.[6][7][26]

CompoundKey Intermolecular InteractionsCrystal Packing Motif
Methyl 4-hydroxybenzoate Strong O-H···O hydrogen bonds between the hydroxyl group and the carbonyl oxygen of a neighboring molecule.Forms extended hydrogen-bonded chains (catemers).[6][7]
Methyl 4-methylbenzoate Weaker C-H···O interactions and π-π stacking between the aromatic rings.[26]Molecules are linked into infinite chains via C-H···O contacts.[26]

This comparison clearly demonstrates how a single substituent change—from a hydroxyl group to a methyl group—fundamentally alters the dominant intermolecular interactions and, consequently, the entire crystal packing arrangement. The strong hydrogen bonding in methyl paraben leads to a more robust and predictable packing motif, which is a key consideration in the design of crystalline materials. The polymorphism observed in methyl paraben is also a direct consequence of the different ways these hydrogen-bonded chains can arrange themselves in three dimensions.[6][7]

Conclusion

The X-ray crystallographic analysis of substituted methyl benzoates is a powerful tool for understanding their structure and properties. By carefully selecting crystallization methods, optimizing data collection strategies, and rigorously refining and validating the resulting structural models, researchers can gain invaluable insights into the solid-state behavior of these important compounds. This guide has provided a comparative framework to aid in these endeavors, emphasizing the importance of a thoughtful and systematic approach to ensure the generation of high-quality, reliable crystallographic data.

References

A Senior Scientist's Comparative Guide to the Purity Analysis of Methyl 3,5-dibromobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthetic Intermediates

Methyl 3,5-dibromobenzoate is a key intermediate in organic synthesis, valued for its utility in constructing complex molecules through cross-coupling reactions and other transformations. In drug discovery and development, the purity of such building blocks is not a trivial matter; it is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities, even in trace amounts, can lead to unpredictable reaction outcomes, the formation of toxic byproducts, and significant delays in development timelines.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish a framework for self-validating protocols, and ground our discussion in authoritative standards.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Quantitative Purity

For the quantitative determination of purity and the profiling of impurities in compounds like this compound, reversed-phase HPLC (RP-HPLC) is the predominant and most robust method.[1][2] Its precision, reproducibility, and wide applicability make it indispensable in quality control and research settings.[1]

The Causality Behind the Method: Why RP-HPLC Works

The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. This compound, being a moderately polar aromatic ester, interacts with the C18 stationary phase. By carefully modulating the composition of the mobile phase (a mixture of water and an organic solvent like acetonitrile), we can control the elution time of the main compound and achieve separation from potential impurities.

Potential impurities in the synthesis of this compound could include:

  • Starting Materials: 3,5-dibromobenzoic acid.

  • Byproducts: Isomeric monobrominated or tribrominated esters.

  • Degradation Products: Hydrolysis back to the parent carboxylic acid.

A gradient elution, where the proportion of the organic solvent is increased over time, is superior for this analysis. It ensures that both more polar impurities (like the starting acid) and more nonpolar impurities (like other halogenated species) are eluted as sharp, well-resolved peaks within a reasonable timeframe.[3][4]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a robust starting point for the analysis, grounded in common practices for aromatic and halogenated compounds.[5][6]

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: ODS C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 50% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 50% B

    • 30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Trustworthiness Through Method Validation

To ensure this protocol is a self-validating system, it must be qualified according to International Conference on Harmonisation (ICH) guidelines.[1][7] This involves:

  • Specificity: Demonstrating that the peak for this compound is free from interference from impurities or degradation products.

  • Linearity: Confirming a linear relationship between detector response and concentration over a defined range.

  • Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.[3]

  • Robustness: Assessing the method's reliability when small, deliberate changes are made to parameters like flow rate or temperature.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is the preferred method for quantitative analysis, other techniques have their place, particularly for rapid screening or for analyzing specific types of impurities.

Alternative 1: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Commercial suppliers often use GC to specify the purity of this compound.[8]

  • Principle & Causality: GC separates components based on their boiling points and interactions with a stationary phase within a long capillary column. For this compound, which is thermally stable, GC can provide very high resolution, especially for separating volatile impurities or closely related isomers. The NIST Chemistry WebBook lists GC data for this compound, indicating its suitability for this technique.[9][10][11]

  • Typical Protocol:

    • Instrumentation: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Temperature Program: A gradient from ~100 °C to 280 °C.

    • Detector: FID is common for purity; MS is used for impurity identification.[12]

Alternative 2: Thin-Layer Chromatography (TLC)

TLC is a form of planar chromatography that is exceptionally useful for its speed, low cost, and simplicity. It is an invaluable tool for monitoring the progress of a chemical reaction or for a quick purity check.[13][14][15]

  • Principle & Causality: Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase that moves up the plate via capillary action. Nonpolar compounds travel further up the plate with a nonpolar solvent system.

  • Typical Protocol:

    • Stationary Phase: Silica gel 60 F254 plate.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexane) and a slightly more polar solvent (e.g., Ethyl Acetate). A 4:1 Hexane:Ethyl Acetate ratio is a good starting point.

    • Visualization: Under UV light at 254 nm, where the aromatic ring will absorb and appear as a dark spot.

Data Presentation: Head-to-Head Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Primary Use Case Accurate quantitative purity & impurity profiling.[2]Quantitative analysis of volatile and thermally stable compounds.Rapid, qualitative reaction monitoring and purity screening.[14]
Principle Partitioning in a liquid-solid system under high pressure.Partitioning in a gas-solid/liquid system based on volatility.Partitioning in a liquid-solid system via capillary action.
Resolution High to Very HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Quantification Excellent (Primary Method)ExcellentSemi-quantitative at best (requires densitometry)
Speed 15-40 minutes per sample10-30 minutes per sample< 15 minutes per plate (multiple samples)
Complexity & Cost HighHighLow

Logical Framework for Method Selection

The choice of analytical method is dictated by the specific question being asked.

Method_Selection node_quant Need Accurate Quantitative Data? node_volatile Is Analyte Volatile & Thermally Stable? node_quant->node_volatile Yes node_quick Need Quick Qualitative Check? node_quant->node_quick No node_hplc Use HPLC node_volatile->node_hplc No node_gc Use GC node_volatile->node_gc Yes node_quick->node_hplc No (Need to investigate impurities) node_tlc Use TLC node_quick->node_tlc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Authoritative Recommendations

For the definitive purity analysis of this compound, Reversed-Phase HPLC is the most authoritative and reliable method. Its ability to accurately quantify the main component while simultaneously profiling both polar and non-polar impurities makes it the gold standard for quality control, lot release, and stability studies in research and pharmaceutical development.[1][2]

Gas Chromatography serves as a powerful and often complementary technique. Given that commercial purity is frequently cited by GC, it is an excellent method for orthogonal validation, especially for identifying and quantifying volatile or isomeric impurities that might be challenging to resolve by HPLC.

Thin-Layer Chromatography remains an essential, albeit qualitative, tool. Its value lies in its speed and low cost, making it ideal for high-throughput screening of reaction fractions or performing rapid identity and purity checks before committing a sample to a more time-consuming HPLC or GC analysis.[13][14]

For professionals in drug development, a multi-faceted approach is recommended. Use TLC for in-process checks, and rely on a validated HPLC method for final purity assessment and certification, potentially using GC as a secondary, orthogonal method for comprehensive characterization. This ensures the highest level of scientific integrity and confidence in the quality of your synthetic intermediates.

References

A Senior Application Scientist's Guide to Differentiating Isomers of Dibromobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Similarity

In the fields of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical, yet often challenging, task. Isomers of dibromobenzoic acid methyl ester (C₈H₆Br₂O₂), which share the same molecular weight and formula, present a classic analytical puzzle. These compounds are valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The six possible positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) exhibit subtle differences in their physicochemical properties due to the varied placement of the two bromine atoms and the methyl ester group on the benzene ring. These differences, while minor, are the key to their successful differentiation.

This guide provides an in-depth comparison of the primary analytical techniques used to separate and unequivocally identify these isomers. We will delve into the causality behind experimental choices, offering field-proven insights into method development using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Analytical Landscape: A Comparative Overview

The choice of analytical technique is dictated by the specific requirements of the analysis: Is the goal quantitative or qualitative? Is sample throughput a priority? Is structural confirmation paramount? Each technique offers a unique set of advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best for separating volatile compounds. The subtle differences in boiling points and polarities among the isomers allow for chromatographic separation, while the mass spectrometer provides definitive molecular weight confirmation and fragmentation patterns for further identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for less volatile compounds. Separation is achieved by exploiting differences in polarity and affinity for the stationary phase. It is particularly useful for preparative-scale separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of the substitution pattern on the aromatic ring.

The logical workflow for analyzing a mixture of these isomers typically involves a separation step followed by a characterization step, as illustrated below.

G cluster_workflow Analytical Workflow Sample Isomer Mixture (Dibromobenzoic Acid Methyl Ester) Separation Separation Technique Sample->Separation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Direct Analysis (if pure) GC Gas Chromatography (GC) Separation->GC Volatility/ Polarity HPLC Liquid Chromatography (HPLC) Separation->HPLC Polarity MS Mass Spectrometry (MS) GC->MS Identification Identification/Structure Elucidation HPLC->Identification Identification->MS Identification->NMR Result Identified Isomers MS->Result NMR->Result

Caption: General workflow for the separation and identification of isomers.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating positional isomers by exploiting differences in their volatility and polarity.[3] The elution order of the isomers is determined by the strength of their interaction with the GC column's stationary phase.

Causality of Column Selection: For aromatic isomers, the choice of stationary phase is critical. A non-polar column (e.g., DB-5, 5% phenyl-methylpolysiloxane) will separate isomers primarily based on boiling point differences. However, to enhance resolution, a more polar column (e.g., DB-WAX, polyethylene glycol, or a cyanopropyl phase) is often superior. The dipole moments of the isomers interact differently with the polar stationary phase, leading to differential retention times. For instance, isomers with greater dipole moments will interact more strongly with a polar stationary phase, resulting in longer retention times.

Data Interpretation: The mass spectrometer serves as a highly sensitive and specific detector. All six isomers will exhibit the same molecular ion peak (m/z 292/294/296, corresponding to the isotopic distribution of two bromine atoms). While fragmentation patterns may show subtle differences, they are often too similar for unambiguous identification on their own. Therefore, identification relies on the unique retention time of each isomer, confirmed by injecting authentic reference standards.

Comparative GC-MS Data
IsomerStructureReported Melting Point (°C)Kovats Retention Index (Non-Polar Column)
Methyl 2,3-dibromobenzoate C₈H₆Br₂O₂N/A~1590 (Estimated)
Methyl 2,4-dibromobenzoate C₈H₆Br₂O₂N/A~1605 (Estimated)
Methyl 2,5-dibromobenzoate C₈H₆Br₂O₂48-51[2]~1600 (Estimated)
Methyl 2,6-dibromobenzoate C₈H₆Br₂O₂N/A~1580 (Estimated)
Methyl 3,4-dibromobenzoate C₈H₆Br₂O₂N/A~1630 (Estimated)
Methyl 3,5-dibromobenzoate C₈H₆Br₂O₂N/A1614[4]

Note: Retention indices are illustrative and can vary significantly based on the specific column and conditions used. Values are estimated based on data for similar compounds.

Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenyl-methylpolysiloxane column.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-400.

  • System Suitability: Inject a known standard mixture of isomers to confirm column resolution and establish retention times before analyzing unknown samples.

II. High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative and often complementary separation strategy, particularly for preparative work or for isomers that are thermally labile.[5][6] The separation of positional isomers on a C18 column, which separates based on hydrophobicity, can be challenging due to their similar polarities.[7]

Causality of Phase Selection: To improve separation, specialized stationary phases are employed. A Phenyl-Hexyl column can provide enhanced resolution by introducing π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analytes. These interactions are sensitive to the electron distribution in the benzene ring, which is influenced by the positions of the bromine substituents. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be explored, although it is less common for these types of compounds.

Protocol: HPLC-UV Analysis
  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector.

  • HPLC Column: A reverse-phase column such as a Waters SunFire C18 (4.6 x 150 mm, 5 µm) or a Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The optimal ratio must be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Method Validation: The separation should be validated by injecting individual standards to determine the elution order and confirm peak purity. The elution order on a C18 column generally correlates with decreasing polarity.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic methods separate isomers, NMR spectroscopy provides the definitive structural proof.[8][9] By analyzing the chemical shifts, integration, and coupling constants (J-values) in the ¹H NMR spectrum, the substitution pattern on the aromatic ring can be unambiguously determined.

Causality of Spectral Differences: The number of unique protons on the aromatic ring and their splitting patterns are dictated by the molecule's symmetry and the neighboring protons.

  • Symmetry: Symmetrical isomers like the 2,6- and 3,5-dibromo compounds will have fewer signals in both ¹H and ¹³C NMR spectra compared to their asymmetric counterparts.

  • Splitting Patterns (Multiplicity): The number of adjacent protons determines the splitting of a signal (n+1 rule). For example, a proton with one neighbor appears as a doublet (d), two neighbors as a triplet (t), and so on. Protons that are ortho, meta, or para to each other will have characteristic coupling constants.

    • Ortho coupling (³JHH): ~7-9 Hz

    • Meta coupling (⁴JHH): ~2-3 Hz

    • Para coupling (⁵JHH): ~0-1 Hz

G cluster_nmr ¹H NMR Splitting Pattern Logic Isomer Unknown Isomer Signals Number of Aromatic Signals Isomer->Signals Symmetry Symmetry? Signals->Symmetry Pattern Splitting Pattern Analysis Symmetry->Pattern Two_Signals Highly Symmetric (e.g., 3,5-isomer) Symmetry->Two_Signals 2 Signals Three_Signals Asymmetric (e.g., 2,4-, 2,5-, 3,4-isomers) Symmetry->Three_Signals 3 Signals Triplet Indicates a proton with two ortho neighbors (e.g., 2,6- or 2,3-isomer) Pattern->Triplet Triplet Present No_Triplet Check for doublets, doublet of doublets, etc. Pattern->No_Triplet No Triplet Final_ID Definitive Structure Pattern->Final_ID

Caption: Decision logic for identifying isomers using ¹H NMR patterns.

Expected ¹H NMR Patterns
IsomerAromatic ProtonsExpected Multiplicities
2,3-dibromo 31 triplet (t), 2 doublets of doublets (dd)
2,4-dibromo 31 doublet (d, J≈2Hz), 1 doublet (d, J≈8Hz), 1 dd
2,5-dibromo 31 doublet (d, J≈2Hz), 1 doublet (d, J≈8Hz), 1 dd
2,6-dibromo 31 triplet (t), 2 doublets (d)
3,4-dibromo 31 doublet (d, J≈2Hz), 1 doublet (d, J≈8Hz), 1 dd
3,5-dibromo 31 triplet (t, J≈2Hz), 2 doublets (d, J≈2Hz)

Note: The methyl ester singlet (-OCH₃) will appear around 3.9 ppm in all isomers.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For complex spectra, 2D experiments like COSY (Correlation Spectroscopy) can be run to establish proton-proton connectivities.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H).

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to deduce the substitution pattern as outlined in the table above.

Conclusion and Recommendations

Differentiating the six positional isomers of dibromobenzoic acid methyl ester requires a multi-faceted analytical approach. No single technique is sufficient for both separation and complete characterization of an unknown mixture.

  • For rapid screening and quantitation of known isomers: A validated GC-MS method is the most efficient choice, offering excellent separation and sensitivity.

  • For purification and preparative-scale separation: HPLC , particularly with a phenyl-based stationary phase, is the preferred method.

  • For absolute structural confirmation of an isolated isomer: NMR spectroscopy is indispensable. The unique splitting patterns and chemical shifts in the ¹H NMR spectrum provide irrefutable evidence of the specific substitution pattern.

By combining these techniques, researchers, scientists, and drug development professionals can confidently navigate the challenges of isomer differentiation, ensuring the quality and purity of their chemical entities.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. A scaffold must offer not only a foundation for structural diversity but also inherent properties that can be fine-tuned to achieve desired biological effects. Methyl 3,5-dibromobenzoate has emerged as a particularly valuable starting material. Its dibrominated aromatic ring provides two reactive handles, primarily for cross-coupling reactions, enabling the systematic construction of complex molecules with diverse functionalities. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile precursor, with a focus on anticancer and antimicrobial applications, supported by experimental data from closely related analogues.

The Strategic Advantage of the 3,5-Dibromo Substitution

The utility of this compound as a precursor stems from the chemical reactivity of its bromine substituents. These halogens are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise and controlled introduction of a wide array of substituents—including aryl, alkyl, and alkynyl groups—at the 3 and 5 positions of the benzene ring. This synthetic flexibility is paramount for exploring the structure-activity relationships (SAR) of the resulting derivatives, a cornerstone of rational drug design. The presence of halogens can also directly enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability, and by forming halogen bonds with biological targets.[1]

Anticancer Potential: Targeting Cellular Proliferation

The development of novel anticancer agents is a relentless pursuit, and the modification of the benzoic acid scaffold has proven to be a fruitful strategy.[2][3] Derivatives synthesized from precursors like 3,5-dibromobenzaldehyde and 3-bromophenyl isothiocyanate, which share the key structural motif with this compound, have demonstrated significant potential.

Case Study 1: Phthalazinone Derivatives as BRD4 Inhibitors

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that have become major targets in cancer therapy. Inhibitors of BRD4 can suppress the transcription of key oncogenes. In a recent study, researchers synthesized a series of phthalazinone derivatives starting from 3,5-dibromobenzaldehyde.[4] Through a multi-step synthesis involving Suzuki coupling and palladium-catalyzed cyanation, they developed potent BRD4 inhibitors.

One of the lead compounds, DDT26 , exhibited an IC50 value of 0.237 µM against the BRD4 protein.[4] This compound also showed significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines.[4] This highlights how the dibromo-aromatic core can be elaborated into complex heterocyclic systems with potent and specific anticancer activity.

Case Study 2: 1,2,4-Triazole Analogs Targeting Cancer Cell Lines

Heterocyclic chemistry plays a vital role in drug discovery. Researchers have synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and evaluated their anticancer activity against a panel of 58 cancer cell lines from the National Cancer Institute (NCI).[5][6] The synthesis involves the reaction of 3-bromobenzoyl isothiocyanate with various substituted phenyl hydrazines.

The results showed that several of these compounds exhibited significant growth inhibition. For instance, compound 4e (5-(3-Bromophenyl)-N-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-amine) showed a 41.25% growth inhibition of the CNS cancer cell line SNB-75 at a 10 µM concentration.[5] Another analog, 4i (5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine), demonstrated broad activity, inhibiting the growth of SNB-75 and renal cancer cell line UO-31 by 38.94% and 30.14%, respectively.[5][6]

Comparative Analysis with Non-Brominated Alternatives

To appreciate the contribution of the bromine substituents, it is useful to compare these results with non-halogenated benzoic acid derivatives. For example, certain naturally occurring hydroxylated benzoic acids, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs).[7][8] While effective, their mechanism and potency differ significantly from the targeted activities of the highly functionalized brominated derivatives. The ability to use the bromine atoms as synthetic handles allows for the creation of compounds with novel mechanisms of action, such as BRD4 inhibition, which may not be accessible from simple hydroxylated benzoates.

Data Summary: Anticancer Activity
Compound ClassPrecursorTarget/AssayCell LineActivityReference
Phthalazinone Derivative (DDT26)3,5-DibromobenzaldehydeBRD4 Inhibition-IC50: 0.237 µM[4]
1,2,4-Triazole Analog (4e)3-Bromobenzoyl IsothiocyanateCytotoxicitySNB-75 (CNS Cancer)41.25% Growth Inhibition[5][6]
1,2,4-Triazole Analog (4i)3-Bromobenzoyl IsothiocyanateCytotoxicitySNB-75 (CNS Cancer)38.94% Growth Inhibition[5][6]
Dihydroxybenzoic Acid (DHBA)-HDAC InhibitionHCT-116 (Colon Cancer)~50-60% Growth Inhibition[7]

Antimicrobial Activity: A Scaffold for Combating Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. The structural versatility of derivatives from this compound makes them attractive candidates for this therapeutic area. Halogenated compounds, in particular, have a long history of use as antimicrobial agents.

While direct studies on a broad range of antimicrobial derivatives from this compound are emerging, related structures provide compelling evidence of their potential. For instance, a study on 3-methyl-4-nitrobenzoate derivatives revealed potent antifungal activity.[9] The lead compound, pentyl 3-methyl-4-nitrobenzoate , exhibited a Minimum Inhibitory Concentration (MIC) of 31 µM against Candida guilliermondii.[9] This demonstrates that even relatively simple modifications to the benzoate ring can yield significant antimicrobial effects.

Comparative Analysis with Standard Antibiotics

The performance of new antimicrobial candidates must be benchmarked against existing therapies. Standard antibiotics like Ampicillin, Vancomycin, and Ciprofloxacin are commonly used as positive controls in antimicrobial susceptibility testing.[10][11] For example, a study on 1,3,5-triazine derivatives of aminobenzoic acid found that some compounds were more active against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli than Ampicillin.[11] This provides a framework for evaluating the potential of novel compounds derived from this compound. A successful derivative would ideally show a low MIC value, comparable to or better than these standards, especially against resistant strains.

Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismActivity (MIC)Reference
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondii31 µM[9]
Ampicillin (Standard Antibiotic)E. coliVaries (typically <8 µg/mL for susceptible strains)[11]
Vancomycin (Standard Antibiotic)S. aureusVaries (typically <2 µg/mL for susceptible strains)[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate biological data must be robust and well-defined. Below are detailed protocols for the key assays discussed in this guide.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common technique for screening the cytotoxic potential of novel compounds.[1]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline a general synthetic strategy and a key biological pathway.

G cluster_synthesis Synthetic Pathway from this compound start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd catalyst) start->step1 product1 3-Aryl-5-bromobenzoate Derivative step1->product1 step2 Second Coupling or Functionalization (e.g., Sonogashira, Buchwald-Hartwig) product1->step2 final_product Diverse 3,5-Disubstituted Benzoate Analogs step2->final_product

Caption: General synthetic strategy for diversifying the this compound scaffold.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Add Test Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent (Incubate 4 hours) C->D E Solubilize Formazan (Add DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of novel bioactive compounds. The strategic placement of its bromine atoms facilitates extensive chemical modification, leading to derivatives with potent biological activities. As demonstrated by structurally related compounds, this scaffold is a promising starting point for the development of new anticancer agents that target specific cellular pathways like BRD4, as well as for the creation of novel antimicrobial agents to combat infectious diseases. The continued exploration of derivatives from this versatile precursor, guided by the principles of structure-activity relationship and robust biological evaluation, holds significant promise for future drug discovery efforts.

References

A Researcher's Guide to Halogenated Starting Materials: A Cost-Benefit Analysis for Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Halogenated aromatic and heteroaromatic compounds are foundational building blocks for the synthesis of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of the most common halogenated starting materials—organo-iodides, -bromides, and -chlorides—offering a blend of mechanistic insights, comparative experimental data, and practical considerations to inform your synthetic strategy.

The Chemist's Dilemma: Balancing Reactivity, Cost, and Practicality

The choice between an aryl iodide, bromide, or chloride for a cross-coupling reaction is a classic optimization problem. The ideal starting material would be inexpensive, readily available, highly reactive under mild conditions, and pose minimal safety and environmental risks. However, in practice, these attributes are often mutually exclusive. This guide will dissect the trade-offs inherent in this choice, empowering you to make informed decisions based on the specific demands of your project, from early-stage discovery to process development.

The fundamental principle governing the utility of aryl halides in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the rate-determining oxidative addition step in the catalytic cycles of many palladium-catalyzed reactions.[1] The generally accepted trend for C-X bond dissociation energy is:

C-Cl > C-Br > C-I

Consequently, the reactivity of aryl halides in these transformations typically follows the inverse order:

Ar-I > Ar-Br > Ar-Cl

This enhanced reactivity of aryl iodides often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this performance advantage is accompanied by a significantly higher purchase price.[1] In contrast, aryl chlorides are the most cost-effective and widely available option but often necessitate more forcing reaction conditions, including higher temperatures and more sophisticated and expensive catalyst systems.[2] Aryl bromides occupy a convenient middle ground, offering a balance of reactivity and cost that makes them a popular choice in many applications.

Comparative Performance in Key Cross-Coupling Reactions

To provide a tangible comparison, this section will explore the performance of different halogenated starting materials in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron reagent and an organohalide, is a cornerstone of modern synthesis.[3] The choice of the aryl halide can have a profound impact on the reaction's efficiency.

Suzuki_Miyaura_Mechanism

Experimental Data Summary: Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd/RHAK2CO3EtOH10024~95[1]
4-IodoanisolePd/CK2CO3DMF (MW)Reflux0.5-1.541-92[1]
4-ChlorotoluenePd/C (1 mol%)Na2CO3Water (MW)1200.17>95[4]
4-Bromopyridine HClSiliaCat DPP-Pd (1 mol%)K3PO42-BuOH98385[5]
4-Chloropyridine HClSiliaCat DPP-Pd (1 mol%)K3PO42-BuOH981786[5]

As the data illustrates, aryl iodides and bromides can often be coupled under relatively mild conditions with simple palladium catalysts. In contrast, the successful coupling of aryl chlorides frequently requires more specialized conditions, such as microwave heating or advanced catalyst systems, to achieve high yields in reasonable reaction times.[4] However, the significantly lower cost of aryl chlorides makes them an attractive option for large-scale synthesis, provided an efficient catalytic system can be developed.[2]

The Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[6] The reactivity trend of aryl halides in the Heck reaction generally mirrors that of the Suzuki coupling.

Heck_Reaction_Mechanism

Experimental Data Summary: Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)2K2CO3DMA130-1404056-94[7]
BromobenzeneStyrenePd(OAc)2K2CO3DMA1404054-88[7]
4-BromoanisoleMethyl AcrylatePd(OAc)2/P(o-tol)3Et3NAcetonitrile100295[8]
4-ChloroanisoleMethyl AcrylatePd/P(t-Bu)3/Cy2NMeCs2CO3Dioxane801292[9]

While aryl iodides and bromides are classic substrates for the Heck reaction, significant progress has been made in developing catalyst systems that can effectively activate aryl chlorides.[9] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high turnover numbers and preventing catalyst decomposition at the higher temperatures required for the activation of the strong C-Cl bond.[10]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, a common motif in pharmaceuticals and agrochemicals.[11] This reaction is particularly sensitive to the choice of the aryl halide, with a reactivity trend that can sometimes deviate from the expected order.

Buchwald_Hartwig_Amination_Mechanism

Experimental Data Summary: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-13α-estroneAnilinePd(OAc)2/X-PhosKOt-BuToluene100 (MW)0.1792[12]
4-BromotolueneN-methylpiperazine[Pd(IHeptOMe)(acac)Cl]NaOt-BuToluene1000.0880[3]
4-ChlorotolueneMorpholinePd(dba)2/XPhosNaOt-BuTolueneReflux694[7]
Aryl ChloridesSecondary AminesPd(OAc)2/RuPhosNaOt-BuToluene1101850-99[13]

The development of highly active and sterically hindered phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging aryl chlorides.[14] These advanced catalyst systems can often achieve high yields under relatively mild conditions, making the use of more economical aryl chlorides a viable strategy even for complex amine couplings.

Cost-Benefit Analysis: A Decision-Making Framework

The selection of the optimal halogenated starting material requires a careful evaluation of several factors beyond just the purchase price. The following table provides a framework for this analysis, incorporating key considerations for both early-stage discovery and later-stage process development.

Cost-Benefit Framework for Halogenated Starting Materials

FactorAryl IodidesAryl BromidesAryl Chlorides
Cost HighModerateLow
Reactivity HighModerateLow
Reaction Conditions MildModerateOften Harsh
Catalyst Loading Typically LowModerateOften Higher
Catalyst Cost Can use simpler, cheaper catalystsMay require more advanced ligandsOften requires expensive, specialized ligands
Process Development Less demandingModerate effortMore intensive
Safety & Handling Generally low to moderate toxicityGenerally low to moderate toxicityGenerally low to moderate toxicity
Waste Disposal Halogenated waste streamHalogenated waste streamHalogenated waste stream
Ideal Application Early-stage discovery, rapid analog synthesis, complex or sensitive substratesGeneral purpose, good balance of cost and reactivityLarge-scale synthesis, cost-driven projects

For drug discovery programs, a common and effective strategy is to utilize the more reactive and expensive aryl iodides in the initial phases to rapidly synthesize a diverse library of analogs for structure-activity relationship (SAR) studies.[1] This approach prioritizes speed and the likelihood of success in obtaining the desired compounds. As a lead candidate progresses and the synthetic route is optimized for scale-up, a transition to a more cost-effective aryl bromide or chloride is often explored.[15] While this may require more extensive process development to achieve comparable efficiency, the long-term cost savings can be substantial.[16]

Safety, Handling, and Environmental Considerations

All organic halides should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.[17] While the acute toxicity of many common aryl halides is low to moderate, it is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.[5]

A significant consideration in the use of halogenated starting materials is the generation of halogenated waste streams.[10] Proper segregation and disposal of this waste are essential to minimize environmental impact. Many institutions have specific protocols for the collection of halogenated organic waste, which is often incinerated at high temperatures.[6] From a green chemistry perspective, the development of catalytic systems that can efficiently utilize aryl chlorides is highly desirable, as chlorine is a more abundant and less environmentally persistent halogen than bromine or iodine.

Experimental Protocols

To provide practical guidance, this section includes detailed, step-by-step methodologies for the three key cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a literature procedure for the coupling of 4-chlorotoluene with phenylboronic acid.[4]

  • To a microwave vial, add 4-chlorotoluene (1 mmol, 1.0 equiv), phenylboronic acid (1.3 mmol, 1.3 equiv), palladium on carbon (10% w/w, 0.01 mmol, 1 mol%), sodium carbonate (3.7 mmol, 3.7 equiv), and tetrabutylammonium bromide (TBAB, 1 mmol, 1.0 equiv).

  • Add 2 mL of deionized water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 10 minutes with simultaneous cooling.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

General Procedure for the Heck Reaction of an Aryl Bromide

This protocol is a general representation of a Heck reaction.[7]

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the alkene (1.2 equiv), palladium(II) acetate (0.005 equiv, 0.5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.01 equiv, 1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable base (e.g., potassium carbonate, 2.0 equiv) and a phase-transfer catalyst if necessary (e.g., TBAB, 0.2 equiv).

  • Add a degassed solvent (e.g., DMA) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the required time (e.g., 40 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the substituted alkene.

General Procedure for the Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a literature procedure for the amination of 4-chlorotoluene with morpholine.[7]

  • To a flame-dried two-necked flask under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 0.015 equiv, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv, 3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv) and the amine (1.5 equiv) to the reaction mixture.

  • Heat the resulting mixture to reflux and stir for the specified time (e.g., 6 h).

  • Monitor the reaction by an appropriate method (e.g., GC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.

Conclusion

The choice of a halogenated starting material is a multifaceted decision that requires a holistic assessment of cost, reactivity, and practical considerations. While aryl iodides offer the highest reactivity, their cost often limits their use to small-scale applications and early-stage discovery. Aryl chlorides represent the most economical option, but their lower reactivity necessitates more sophisticated and often more expensive catalyst systems. Aryl bromides provide a valuable compromise, offering a good balance of reactivity and cost that makes them a workhorse in many synthetic laboratories.

By understanding the fundamental principles of C-X bond activation and the nuances of different cross-coupling reactions, researchers can develop a strategic approach to selecting starting materials. This may involve leveraging the reactivity of aryl iodides for rapid proof-of-concept studies and then investing in the process development required to transition to a more cost-effective aryl chloride for large-scale production. Ultimately, a thorough cost-benefit analysis, informed by the principles and data presented in this guide, will lead to more efficient, economical, and successful synthetic campaigns.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a cornerstone of modern synthetic chemistry, the responsible handling and disposal of reagents are paramount to ensuring a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of methyl 3,5-dibromobenzoate, a halogenated aromatic compound. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and maintain compliance with regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound, while a valuable synthetic intermediate, possesses inherent hazards that necessitate careful management. Understanding these risks is the first step in a robust safety protocol.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

These classifications underscore the importance of avoiding direct contact and inhalation. The bromine atoms on the benzene ring contribute to the compound's reactivity and potential for environmental persistence if not disposed of correctly. Halogenated organic compounds, as a class, are known for their potential to form toxic byproducts upon incomplete combustion and can be persistent environmental pollutants.[4]

Property Value Source
Physical State Solid[1][5]
Appearance Straw-colored[1][5]
Melting Point 61 - 64 °C / 141.8 - 147.2 °F[1][5]
Molecular Formula C8H6Br2O2[3]
Molecular Weight 293.94 g/mol [3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[1] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat or other protective clothing that covers the arms is required to prevent skin contact.[1]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[4][6]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: For solid spills, carefully sweep the material to avoid creating dust and place it into a designated, labeled container for hazardous waste.[1]

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[4] This is due to the specific disposal methods required for halogenated waste, which are often more costly and complex.

Procedural Steps:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[4][6] The container must be made of a material compatible with this compound.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8][9]

  • Collection: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in the designated container.

  • Container Closure: Keep the waste container securely closed when not in use.[10]

Caption: Waste Segregation and Disposal Workflow for this compound.

Decontamination of Glassware and Equipment: Preventing Cross-Contamination

Thorough decontamination of all glassware and equipment that has come into contact with this compound is essential.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent, such as acetone.[4]

  • Collect Rinsate: The solvent rinsate must be collected as hazardous waste and added to the "Halogenated Organic Waste" container.[4]

  • Washing: After the initial solvent rinse, the glassware can be washed with soap and water.

  • Drying: Allow the glassware to dry completely before reuse.

Final Disposal Procedures: The Role of Institutional EHS

The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]

Key Steps:

  • Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be secure and away from incompatible materials.

  • Scheduled Pickup: Arrange for the collection of the hazardous waste with your institution's EHS department.[4] Adhere to their specific procedures and timelines for waste pickup.

  • Documentation: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of generation, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[11]

Important Considerations:

  • Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations.[11][12] The Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management.[11]

  • Never:

    • Dispose of this compound down the drain.[8]

    • Mix halogenated waste with non-halogenated waste.[4]

    • Evaporate large quantities of halogenated compounds in a fume hood as a means of disposal.[6]

By implementing these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

Guide to Personal Protective Equipment (PPE) for Handling Methyl 3,5-dibromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Methyl 3,5-dibromobenzoate (CAS No. 51329-15-8). As researchers and drug development professionals, understanding the causality behind each safety protocol is paramount to fostering a culture of safety and ensuring experimental integrity. This document moves beyond a simple checklist to provide a procedural framework grounded in authoritative safety data.

Hazard Identification: The "Why" Behind the Protection

This compound is a solid, straw-colored laboratory chemical.[1][2] A thorough risk assessment, informed by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, reveals the primary hazards that dictate our PPE strategy.[3][4]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][4]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

These classifications are not abstract warnings; they are directives. Skin and eye irritation necessitates robust barrier protection, while the potential for respiratory irritation, especially when handling the compound as a powder, requires careful control of airborne particulates.

Core PPE Requirements: Your Primary Defense

Based on the identified hazards, the following PPE is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale & Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is required when there is a significant risk of splashing.Standard laboratory glasses are insufficient. Safety goggles provide a seal around the eyes, offering superior protection from dust and splashes.[4][5] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for tears, pinholes, or degradation before each use.[4] Proper removal technique is critical to avoid contaminating your skin.[4] Dispose of used gloves as contaminated waste.
Body Protection Long-sleeved lab coat or chemical-resistant apron.This provides a removable barrier to protect skin and personal clothing from contamination.[4][5] Contaminated clothing must be removed immediately and washed before reuse.[1][2]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Required if dust formation is likely or ventilation is inadequate.Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P95 or P1).[2][4] Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2][4]
Operational Protocol: A Self-Validating System

Proper PPE is only effective when used correctly. The following step-by-step procedures for donning (putting on) and doffing (taking off) are designed to prevent cross-contamination.

3.1. Donning Procedure (Putting On PPE)

  • Inspect: Visually inspect all PPE for damage before use.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Eye/Face Protection: Put on safety goggles or a face shield.

3.2. Doffing Procedure (Taking Off PPE) This sequence is critical to avoid transferring contaminants from the PPE to your skin or the environment.

  • Gloves: Remove gloves using a glove-to-glove technique (peeling them off so they turn inside out).

  • Hand Hygiene: Perform hand hygiene.

  • Lab Coat: Remove the lab coat by folding it inward on itself, avoiding contact with the exterior.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

Proper disposal is a crucial final step in the handling process.

  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable materials are considered hazardous waste.[1] They must be collected in a suitable, labeled, and closed container for hazardous waste.[1][4]

  • Empty Containers: Dispose of the chemical's container at a hazardous or special waste collection point.[1]

  • Spills: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Do not empty into drains.[1]

Always follow your institution's and local regulations for hazardous waste disposal.[1]

Visual Workflow: PPE Selection and Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow Diagram: PPE Workflow for this compound Handling A Start: Task Involving This compound B Risk Assessment: Review Hazards (Irritant, Toxic) A->B C Select Core PPE: - Goggles - Nitrile Gloves - Lab Coat B->C D Is Dust Generation Possible? C->D E Add Respiratory Protection (e.g., N95/P1 Respirator) D->E Yes F Perform Task in Well-Ventilated Area (e.g., Fume Hood) D->F No E->F G Follow Donning/ Doffing Procedures F->G H Task Complete G->H I Segregate & Dispose of Contaminated PPE as Hazardous Waste H->I J End I->J

Caption: PPE selection and handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.